molecular formula C10H14ClNO2 B015654 4-(3-aminophenyl)butanoic Acid Hydrochloride CAS No. 91843-18-4

4-(3-aminophenyl)butanoic Acid Hydrochloride

Cat. No.: B015654
CAS No.: 91843-18-4
M. Wt: 215.67 g/mol
InChI Key: KQDRRBHCFUEQIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-aminophenyl)butanoic Acid Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C10H14ClNO2 and its molecular weight is 215.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3-aminophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-9-5-1-3-8(7-9)4-2-6-10(12)13;/h1,3,5,7H,2,4,6,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDRRBHCFUEQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471049
Record name 4-(3-Aminophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91843-18-4
Record name 4-(3-Aminophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Putative Mechanism of Action of 4-(3-aminophenyl)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the specific mechanism of action of 4-(3-aminophenyl)butanoic acid hydrochloride is limited in publicly available scientific literature. This guide, therefore, presents a putative mechanism of action based on the well-documented pharmacology of its structural isomer, phenibut (4-amino-3-phenylbutanoic acid), and the established structure-activity relationships of related GABAergic compounds. The experimental protocols provided are those that would be essential to elucidate the actual pharmacological profile of this compound.

Introduction

This compound is a chemical compound belonging to the family of γ-aminobutyric acid (GABA) analogs. Its structural similarity to phenibut, a known central nervous system depressant with anxiolytic and nootropic effects, suggests that it may share similar pharmacological targets.[1][2] Phenibut is known to exert its effects primarily through modulation of the GABAergic system and voltage-dependent calcium channels (VDCCs).[1][3] This guide will explore the putative mechanism of action of this compound by extrapolating from the known pharmacology of phenibut and its analogs.

Putative Pharmacological Targets

Based on its chemical structure, the primary putative targets for this compound are:

  • GABAB Receptors: As a GABA analog, the most probable target is the GABAB receptor, a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of GABA.[1][2]

  • α2δ Subunit of Voltage-Dependent Calcium Channels (VDCCs): Phenibut and other gabapentinoids are known to bind to the α2δ subunit of VDCCs, which can modulate neurotransmitter release.[3]

Putative Signaling Pathways

Activation of GABAB receptors by an agonist leads to a cascade of intracellular events resulting in neuronal inhibition. This is achieved through the modulation of adenylyl cyclase and the activity of inwardly rectifying potassium (Kir) channels and voltage-dependent calcium channels.

  • Inhibition of Adenylyl Cyclase: Upon agonist binding, the Gαi/o subunit of the G-protein dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]

  • Activation of Kir Channels: The Gβγ subunit can directly bind to and activate Kir channels, leading to an efflux of K+ ions and hyperpolarization of the neuronal membrane.

  • Inhibition of VDCCs: The Gβγ subunit can also inhibit the opening of N-type and P/Q-type calcium channels, reducing Ca2+ influx and subsequent neurotransmitter release.

GABA_B_Signaling GABAB_R GABAB Receptor G_Protein Gi/o Protein GABAB_R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Kir Kir Channel G_Protein->Kir activates VDCC VDCC G_Protein->VDCC inhibits cAMP cAMP K_out K+ Ca_in Ca2+ Kir->K_out Ligand 4-(3-aminophenyl) butanoic acid (putative) Ligand->GABAB_R ATP ATP ATP->AC substrate Inhibition Neuronal Inhibition cAMP->Inhibition K_out->Inhibition K_in K+ Ca_out Ca2+ Ca_out->VDCC VDCC_Modulation Ligand 4-(3-aminophenyl) butanoic acid (putative) a2d α2δ subunit of VDCC Ligand->a2d binds VDCC_complex VDCC complex a2d->VDCC_complex part of Trafficking Reduced trafficking to cell surface a2d->Trafficking Ca_influx Decreased Ca2+ influx Trafficking->Ca_influx Neurotransmitter_release Reduced Neurotransmitter Release Ca_influx->Neurotransmitter_release GABAB_Binding_Assay start Start: Rat Brain Tissue homogenize Homogenize in Buffer start->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation supernatant1->centrifuge2 pellet Collect Membrane Pellet centrifuge2->pellet wash Wash Membranes pellet->wash membranes Prepared Membranes wash->membranes incubate Incubate with [3H]Radioligand and Test Compound membranes->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze a2d_Binding_Assay start Start: Brain Cortex Tissue membrane_prep Membrane Preparation start->membrane_prep membranes Prepared Membranes membrane_prep->membranes incubate Incubate with [3H]Gabapentin and Test Compound membranes->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze

References

An In-depth Technical Guide to 4-(3-Aminophenyl)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 4-(3-aminophenyl)butanoic acid hydrochloride. Due to the limited availability of public data for this specific isomer, this document focuses on reported physical and chemical characteristics. It is important to distinguish this compound from its more extensively studied isomers, such as 4-(4-aminophenyl)butanoic acid and the neuroprotective agent Phenibut, which is 4-amino-3-phenylbutanoic acid hydrochloride.

Core Chemical Properties

This compound is a solid organic compound.[1] The hydrochloride salt enhances its stability and solubility in aqueous solutions.

Quantitative Data Summary

The following table summarizes the key quantitative data that has been reported for this compound.

PropertyValueSource(s)
CAS Number 91843-18-4[2][3]
Molecular Formula C₁₀H₁₄ClNO₂[2][3]
Molecular Weight 215.68 g/mol [2][3]
Melting Point 140-152 °C[4]
Boiling Point 368.4 °C[4]
Physical Form Solid[3]
Purity ≥95%[2][3]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

G cluster_0 Synthesis of 4-(3-nitrophenyl)butanoic acid cluster_1 Reduction and Salt Formation 3-Nitrophenylacetic_acid 3-Nitrophenylacetic acid Malonic_ester_synthesis Malonic ester synthesis (or similar chain extension) 3-Nitrophenylacetic_acid->Malonic_ester_synthesis Intermediate_1 Intermediate Malonic_ester_synthesis->Intermediate_1 Hydrolysis_and_decarboxylation Hydrolysis and Decarboxylation Intermediate_1->Hydrolysis_and_decarboxylation 4_3_nitrophenylbutanoic_acid 4-(3-Nitrophenyl)butanoic acid Hydrolysis_and_decarboxylation->4_3_nitrophenylbutanoic_acid Reduction Reduction of nitro group (e.g., H₂, Pd/C) 4_3_nitrophenylbutanoic_acid->Reduction 4_3_aminophenylbutanoic_acid 4-(3-Aminophenyl)butanoic acid Reduction->4_3_aminophenylbutanoic_acid HCl_treatment Treatment with HCl 4_3_aminophenylbutanoic_acid->HCl_treatment Final_Product 4-(3-Aminophenyl)butanoic acid hydrochloride HCl_treatment->Final_Product

Caption: Proposed synthetic pathway for this compound.

Spectral Data

Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are not widely available in the public domain. The following tables provide expected characteristic signals based on the compound's structure.

Predicted ¹H NMR Spectral Data
ProtonsMultiplicityApproximate Chemical Shift (ppm)
Aromatic C-HMultiplet6.5 - 7.2
Aliphatic -CH₂- (adjacent to phenyl)Triplet2.5 - 2.8
Aliphatic -CH₂- (internal)Multiplet1.8 - 2.1
Aliphatic -CH₂- (adjacent to COOH)Triplet2.2 - 2.5
Carboxylic acid O-HBroad Singlet10 - 12
Amine N-H₃⁺Broad Singlet7.5 - 8.5
Predicted ¹³C NMR Spectral Data
CarbonApproximate Chemical Shift (ppm)
Carboxylic acid C=O170 - 180
Aromatic C-N145 - 150
Aromatic C-H115 - 130
Aromatic C (quaternary)135 - 145
Aliphatic -CH₂- (adjacent to phenyl)30 - 35
Aliphatic -CH₂- (internal)25 - 30
Aliphatic -CH₂- (adjacent to COOH)30 - 35
Predicted IR Spectral Data
Functional GroupCharacteristic Absorption (cm⁻¹)
O-H stretch (carboxylic acid)2500 - 3300 (broad)
N-H stretch (amine salt)2800 - 3200 (broad)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 2960
C=O stretch (carboxylic acid)1700 - 1725
C=C stretch (aromatic)1450 - 1600

Biological Activity and Signaling Pathways

There is currently a lack of specific data in the scientific literature regarding the biological activity and signaling pathways of this compound. Its structural similarity to GABA and other aminobutanoic acid derivatives suggests potential neurological activity, but this has not been experimentally verified for this particular isomer. Further research is required to elucidate its pharmacological profile.

Safety Information

Based on available safety data, this compound is classified with the GHS07 pictogram, indicating it may cause skin and eye irritation, and may cause respiratory irritation.[3]

Hazard Statements: H315, H319, H335[3]

Precautionary Statements: P261, P305+P351+P338[3]

It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

This technical guide consolidates the currently available chemical and physical data for this compound. While foundational information such as molecular weight and melting point are reported, a significant gap exists in the public domain concerning detailed experimental protocols, comprehensive spectral analyses, and biological activity. Researchers and drug development professionals are advised to perform their own analytical characterization and biological screening to fully understand the properties of this compound. The information provided herein serves as a starting point for further investigation into this specific aminobutanoic acid derivative.

References

An In-Depth Technical Guide to the Synthesis of 4-(3-aminophenyl)butanoic acid hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for obtaining 4-(3-aminophenyl)butanoic acid hydrochloride, a compound of interest for various research and development applications. The synthesis is presented as a two-step process commencing with the preparation of the key intermediate, 4-(3-nitrophenyl)butanoic acid, followed by its reduction and subsequent conversion to the hydrochloride salt. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate its practical implementation in a laboratory setting.

I. Synthetic Strategy Overview

The synthesis of this compound is most effectively approached through a two-stage sequence. The initial step involves the synthesis of 4-(3-nitrophenyl)butanoic acid. This intermediate is then subjected to a reduction of the nitro group to an amine, followed by the formation of the hydrochloride salt to yield the final product.

General Synthetic Scheme:

Synthetic Pathway start Starting Materials intermediate 4-(3-nitrophenyl)butanoic acid start->intermediate Synthesis product 4-(3-aminophenyl)butanoic acid intermediate->product Reduction final_product This compound product->final_product Salt Formation

Figure 1: General overview of the synthetic pathway.

II. Experimental Protocols

Step 1: Synthesis of 4-(3-nitrophenyl)butanoic acid

A potential route for the synthesis of 4-(3-nitrophenyl)butanoic acid involves the homologation of 3-nitrophenylacetic acid, for instance, via the Arndt-Eistert reaction. This method allows for the elongation of a carboxylic acid by one carbon atom. The general steps involve the conversion of the starting carboxylic acid to its acid chloride, reaction with diazomethane to form a diazoketone, and subsequent Wolff rearrangement in the presence of a nucleophile like water to yield the homologous acid.[1][2]

Materials:

  • 3-nitrophenylacetic acid

  • Thionyl chloride or oxalyl chloride

  • Diazomethane solution

  • Silver oxide (catalyst)

  • Dioxane

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Hydrochloric acid (for workup)

Procedure:

  • Acid Chloride Formation: Convert 3-nitrophenylacetic acid to 3-nitrophenylacetyl chloride by reacting it with an excess of thionyl chloride or oxalyl chloride. The reaction is typically performed in an inert solvent like dichloromethane or neat at reflux temperature. After the reaction is complete, the excess chlorinating agent is removed under reduced pressure.

  • Diazoketone Formation: The crude 3-nitrophenylacetyl chloride is dissolved in an anhydrous, inert solvent such as diethyl ether. A freshly prepared ethereal solution of diazomethane is then added portion-wise at 0 °C. The reaction is stirred at this temperature until the evolution of nitrogen gas ceases.

  • Wolff Rearrangement: To the solution of the diazoketone, a catalytic amount of silver oxide is added, followed by the addition of a mixture of dioxane and water. The reaction mixture is then heated, typically to reflux, to induce the Wolff rearrangement. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the silver catalyst is removed by filtration. The filtrate is then acidified with dilute hydrochloric acid and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield crude 4-(3-nitrophenyl)butanoic acid. The product can be further purified by recrystallization or column chromatography.

Parameter Value
Starting Material3-nitrophenylacetic acid
Key ReagentsThionyl chloride, Diazomethane, Silver oxide
SolventDiethyl ether, Dioxane
Reaction Temperature0 °C to reflux
Purification MethodRecrystallization/Column Chromatography

Table 1: Summary of reaction conditions for the synthesis of 4-(3-nitrophenyl)butanoic acid.

Step 2: Synthesis of this compound

The reduction of the nitro group in 4-(3-nitrophenyl)butanoic acid to an amine is commonly achieved through catalytic hydrogenation. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation. The resulting amino acid is then converted to its hydrochloride salt.

Materials:

  • 4-(3-nitrophenyl)butanoic acid

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas

  • Celite

  • Hydrochloric acid (ethanolic or aqueous)

Procedure:

  • Reduction of the Nitro Group:

    • In a hydrogenation flask, dissolve 4-(3-nitrophenyl)butanoic acid in a suitable solvent such as methanol or ethanol.

    • Carefully add a catalytic amount of 10% Pd/C to the solution.

    • The flask is then connected to a hydrogenation apparatus, purged with an inert gas (e.g., nitrogen or argon), and then evacuated and filled with hydrogen gas (this cycle is repeated 3-5 times).

    • The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically balloon pressure or slightly higher) at room temperature.

    • The progress of the reaction is monitored by TLC or by observing the cessation of hydrogen uptake.

  • Workup and Isolation of the Amino Acid:

    • Upon completion of the reduction, the reaction mixture is carefully purged with an inert gas to remove excess hydrogen.

    • The catalyst is removed by filtration through a pad of Celite. The filter cake should be washed with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric and should be handled with care, preferably kept wet.

    • The filtrate is concentrated under reduced pressure to yield crude 4-(3-aminophenyl)butanoic acid.

  • Formation of the Hydrochloride Salt:

    • The crude 4-(3-aminophenyl)butanoic acid is dissolved in a minimal amount of a suitable solvent like ethanol or isopropanol.

    • A solution of hydrochloric acid (either concentrated aqueous HCl or a solution of HCl in an organic solvent like ethanol or diethyl ether) is added dropwise with stirring until the solution becomes acidic.

    • The hydrochloride salt typically precipitates out of the solution. The precipitation can be aided by cooling the mixture in an ice bath.

    • The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford this compound.

Parameter Value
Starting Material4-(3-nitrophenyl)butanoic acid
Catalyst10% Palladium on Carbon (Pd/C)
Reducing AgentHydrogen gas
SolventMethanol or Ethanol
Salt Forming AgentHydrochloric Acid
Purification MethodPrecipitation/Recrystallization

Table 2: Summary of reaction conditions for the synthesis of this compound.

III. Characterization Data

The structural confirmation of the synthesized compounds should be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Compound Molecular Formula Molecular Weight Expected ¹H NMR signals (indicative) Expected IR signals (cm⁻¹)
4-(3-nitrophenyl)butanoic acidC₁₀H₁₁NO₄209.20Aromatic protons, aliphatic chain protons, carboxylic acid proton~3000 (O-H), ~1700 (C=O), ~1530 & ~1350 (NO₂)
This compoundC₁₀H₁₄ClNO₂215.68Aromatic protons, aliphatic chain protons, amine protons (as ammonium), carboxylic acid proton~3000 (N-H, O-H), ~1700 (C=O)

Table 3: Expected analytical data for the key compounds.

IV. Experimental Workflow and Logic

The following diagram illustrates the logical flow of the synthesis and purification process.

Detailed Synthesis Workflow cluster_step1 Step 1: Synthesis of 4-(3-nitrophenyl)butanoic acid cluster_step2 Step 2: Synthesis of this compound A1 3-nitrophenylacetic acid A2 Acid Chloride Formation (e.g., SOCl₂) A1->A2 A3 Diazoketone Formation (CH₂N₂) A2->A3 A4 Wolff Rearrangement (Ag₂O, H₂O/Dioxane) A3->A4 A5 Workup & Purification (Extraction, Recrystallization) A4->A5 A6 4-(3-nitrophenyl)butanoic acid A5->A6 B1 4-(3-nitrophenyl)butanoic acid B2 Catalytic Hydrogenation (H₂, Pd/C) B1->B2 B3 Catalyst Filtration B2->B3 B4 Solvent Evaporation B3->B4 B5 4-(3-aminophenyl)butanoic acid B4->B5 B6 Salt Formation (HCl) B5->B6 B7 Isolation & Drying B6->B7 B8 This compound B7->B8

Figure 2: Detailed workflow for the synthesis of this compound.

V. Potential Research Applications

While the biological activity of 4-(3-aminophenyl)butanoic acid is not extensively documented in publicly available literature, its structural similarity to other aminophenylalkanoic acids suggests potential utility in several areas of research. For instance, the isomeric 4-(4-aminophenyl)butanoic acid has been utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). The amino and carboxylic acid functionalities of the title compound make it a versatile building block for the synthesis of more complex molecules, including peptidomimetics and other potential bioactive agents. Further investigation into its pharmacological properties is warranted.

VI. Safety Considerations

  • Diazomethane is highly toxic and explosive. It should be handled with extreme caution in a well-ventilated fume hood using appropriate safety equipment. It is recommended to use a diazomethane generation kit and to avoid ground glass joints.

  • Thionyl chloride and oxalyl chloride are corrosive and lachrymatory. They should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Palladium on carbon can be pyrophoric, especially after use. It should be handled in an inert atmosphere when dry and filtered with care. The filter cake should not be allowed to dry in the air.

  • Hydrogen gas is flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated area, away from ignition sources, using appropriate equipment.

This technical guide provides a foundational framework for the synthesis of this compound. Researchers should adapt and optimize the described procedures based on the specific equipment and safety protocols available in their laboratories.

References

The Enigmatic Profile of 4-(3-aminophenyl)butanoic acid hydrochloride: An Unexplored GABA Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. Consequently, GABA analogues, compounds structurally related to GABA, have been a focal point for drug discovery, leading to the development of successful therapeutics for epilepsy, anxiety, neuropathic pain, and muscle spasticity. This technical guide delves into the available scientific information surrounding 4-(3-aminophenyl)butanoic acid hydrochloride, a GABA analogue of interest. While data on this specific compound is limited, this paper aims to provide a comprehensive overview by drawing parallels with structurally similar and well-characterized GABA analogues, namely phenibut and baclofen, to infer its potential pharmacological profile and guide future research.

Chemical and Physical Properties

A foundational understanding of a compound begins with its basic chemical and physical characteristics. For this compound, the available data is summarized below.

PropertyValueSource
CAS Number 91843-18-4[1]
Molecular Formula C10H14ClNO2[1]
Molecular Weight 215.68 g/mol [1]
Purity ≥95%[1]
Storage Room temperature[1]

The GABAergic System: The Target

The therapeutic effects of GABA analogues are mediated through their interaction with the GABAergic system, which primarily consists of GABA receptors. These receptors are broadly classified into two main types: GABAA and GABAB receptors.

  • GABAA Receptors: These are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.

  • GABAB Receptors: These are G-protein coupled receptors. Their activation leads to a cascade of intracellular events that ultimately result in the opening of potassium channels and the closing of calcium channels, which also leads to neuronal hyperpolarization and inhibition of neurotransmitter release.

The structural characteristics of a GABA analogue determine its affinity and efficacy at these receptor subtypes, thereby defining its pharmacological profile.

Structural Relationship to Known GABA Analogues

This compound shares a core structure with other phenyl-substituted GABA analogues. Understanding these relationships is key to postulating its potential mechanism of action.

Comparison with Phenibut

Phenibut, or 4-amino-3-phenylbutanoic acid, is a well-known GABA analogue with anxiolytic and nootropic effects.[2] The key structural difference is the position of the amino group on the phenyl ring.

  • Phenibut: The phenyl group is at the β-position relative to the carboxylic acid, and there is no amino substituent on the phenyl ring itself.

  • 4-(3-aminophenyl)butanoic acid: The phenyl group is at the γ-position, and it possesses an amino group at the meta- (3-) position of the phenyl ring.

This difference in the substitution pattern on the phenyl ring can significantly impact the molecule's electronic distribution, lipophilicity, and ability to cross the blood-brain barrier, which in turn would affect its interaction with GABA receptors.

Comparison with Baclofen

Baclofen, 4-amino-3-(4-chlorophenyl)butanoic acid, is a potent GABAB receptor agonist used as a muscle relaxant.

  • Baclofen: Features a chlorine atom at the para- (4-) position of the phenyl ring.

  • 4-(3-aminophenyl)butanoic acid: Has an amino group at the meta- (3-) position.

The nature and position of the substituent on the phenyl ring are critical determinants of GABAB receptor affinity and activity. The electronic properties of the amino group in the meta position would likely confer a different binding profile compared to the electron-withdrawing chlorine atom in the para position of baclofen.

Postulated Mechanism of Action and Signaling Pathways

Based on its structural similarity to other GABA analogues, it is hypothesized that this compound primarily interacts with GABA receptors. The presence of the phenyl ring suggests it may cross the blood-brain barrier more readily than GABA itself.

Hypothesized Signaling Pathway

GABA_Analogue_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4_APBA 4-(3-aminophenyl)butanoic acid hydrochloride GABAB_R GABAB Receptor 4_APBA->GABAB_R Binds G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Opens Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Closes cAMP cAMP AC->cAMP Decreases K_efflux K+ Efflux K_Channel->K_efflux Ca_influx Ca2+ Influx Inhibition Ca_Channel->Ca_influx Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_efflux->Hyperpolarization Ca_influx->Hyperpolarization Binding_Assay_Workflow Start Start Membrane_Prep Synaptic Membrane Preparation Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Quantification Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Analysis Data Analysis: Calculate IC50 and Ki Quantification->Analysis End End Analysis->End

References

Navigating Neuroprotection: A Technical Guide to Phenyl-Substituted Butanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Disclaimer: This document addresses the neuroprotective effects of phenyl-substituted butanoic acids. Initial inquiries into 4-(3-aminophenyl)butanoic acid hydrochloride revealed a significant lack of published scientific research on its specific neuroprotective properties. Consequently, this guide focuses on two structurally related and extensively studied compounds: Phenibut (4-amino-3-phenylbutanoic acid) and 4-Phenylbutyric Acid (4-PBA) . The findings presented herein for these related compounds should not be extrapolated to this compound without direct experimental validation.

Executive Summary

The quest for effective neuroprotective agents is a cornerstone of modern neuroscience and drug development. Phenyl-substituted butanoic acids have emerged as a promising class of compounds with the potential to mitigate neuronal damage in various pathological conditions, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases. This technical guide provides an in-depth analysis of the neuroprotective mechanisms, experimental validation, and quantitative efficacy of two key molecules in this class: Phenibut and 4-PBA. By detailing their distinct modes of action—GABAergic modulation and chemical chaperoning, respectively—this paper aims to equip researchers and drug development professionals with a comprehensive understanding of their therapeutic potential.

Phenibut (4-amino-3-phenylbutanoic acid): A GABAergic Modulator with Neuroprotective Potential

Phenibut, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), readily crosses the blood-brain barrier due to the presence of a phenyl ring.[1][2] Its neuroprotective effects are primarily attributed to its action as a GABA-B receptor agonist and a ligand for the α2-δ subunit of voltage-dependent calcium channels (VDCCs).[3][4]

Mechanism of Action

Phenibut's neuroprotective activity is believed to stem from its ability to reduce neuronal excitability and modulate neurotransmitter release. As a GABA-B receptor agonist, it mimics the inhibitory effects of GABA.[2][5] Its binding to the α2-δ subunit of VDCCs is similar to the action of gabapentinoids and likely contributes to the reduction of glutamate release, thereby attenuating excitotoxicity.[6] Some studies also suggest that Phenibut may increase dopamine levels in the striatum, which could contribute to its nootropic effects.[4]

Signaling Pathways

The neuroprotective signaling of Phenibut involves the modulation of several downstream pathways. By activating GABA-B receptors, it can influence adenylyl cyclase and potassium channels, leading to a hyperpolarization of the neuronal membrane and a decrease in neuronal firing. Its interaction with VDCCs directly impacts calcium influx, a critical trigger for apoptotic pathways.

Phenibut_Signaling Phenibut Phenibut GABAB_R GABAB Receptor Phenibut->GABAB_R VDCC α2-δ subunit of VDCC Phenibut->VDCC AdenylylCyclase Adenylyl Cyclase GABAB_R->AdenylylCyclase K_Channel K+ Channel GABAB_R->K_Channel Ca_Influx ↓ Ca2+ Influx VDCC->Ca_Influx cAMP ↓ cAMP AdenylylCyclase->cAMP Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Neuronal_Excitability ↓ Neuronal Excitability Hyperpolarization->Neuronal_Excitability Glutamate_Release ↓ Glutamate Release Ca_Influx->Glutamate_Release Glutamate_Release->Neuronal_Excitability Neuroprotection Neuroprotection Neuronal_Excitability->Neuroprotection

Fig. 1: Phenibut's Neuroprotective Signaling Pathways
Quantitative Data

Model Compound Dose Effect Reference
Rat model of focal cerebral ischemia (f-MCAO and ET1-MCAO)R-phenibut10 mg/kgSignificantly improved histological outcome at day 7 in ET1-MCAO.[3]
Rat model of focal cerebral ischemia (f-MCAO and ET1-MCAO)R-phenibut50 mg/kgSignificantly alleviated reduction of brain volume in damaged hemisphere in both models. Statistically significant increase of BDNF and VEGF gene expression.[3]
Rat model of traumatic brain injuryR-phenibut50 mg/kgSignificantly reduced the number of Nissl-stained dark neurons and IL-1β expression in the neocortex.[7]
Rat model of cerebral ischemiaPhenibut25 mg/kgReduced neurological deficiency and amnesia.[8][9]
Experimental Protocols
  • Model: Male Wistar or CD rats are subjected to transient middle cerebral artery occlusion (MCAO) induced by either filament insertion (f-MCAO) or endothelin-1 (ET1) microinjection (ET1-MCAO).[3]

  • Treatment: R-phenibut is administered at doses of 10 and 50 mg/kg for 7 to 14 days.[3]

  • Assessment: Sensorimotor function is evaluated using tests such as the vibrissae-evoked forelimb-placing test. Histological outcome is assessed by measuring the brain infarct volume. Gene expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Vascular Endothelial Growth Factor (VEGF) is quantified using reverse transcriptase-PCR in the damaged brain hemisphere.[3]

  • Model: Human neuroblastoma SH-SY5Y cells are used as an in vitro model for traumatic brain injury. Excitotoxicity is induced by exposing the cells to supraphysiological concentrations of glutamate.[6]

  • Treatment: Cells are pre-treated with Phenibut prior to glutamate exposure.

  • Assessment: Neuronal apoptosis is assessed to determine the attenuating effect of Phenibut on glutamatergic excitotoxicity.[6]

Phenibut_Workflow cluster_invivo In Vivo: Focal Cerebral Ischemia cluster_invitro In Vitro: Glutamate-Induced Apoptosis MCAO Induce MCAO in Rats (f-MCAO or ET1-MCAO) Treatment_in_vivo Administer R-phenibut (10 or 50 mg/kg) MCAO->Treatment_in_vivo Assessment_in_vivo Assess Sensorimotor Function, Infarct Volume, and BDNF/VEGF Expression Treatment_in_vivo->Assessment_in_vivo Cell_Culture Culture SH-SY5Y Cells Pretreatment Pre-treat with Phenibut Cell_Culture->Pretreatment Glutamate Induce Excitotoxicity with Glutamate Pretreatment->Glutamate Assessment_in_vitro Assess Neuronal Apoptosis Glutamate->Assessment_in_vitro

Fig. 2: Experimental Workflow for Phenibut Neuroprotection Studies

4-Phenylbutyric Acid (4-PBA): A Chemical Chaperone Targeting Endoplasmic Reticulum Stress

4-PBA is a low molecular weight fatty acid that functions as a chemical chaperone, aiding in proper protein folding and trafficking.[10][11] Its neuroprotective effects are primarily linked to the inhibition of endoplasmic reticulum (ER) stress, a cellular state implicated in a wide range of neurodegenerative diseases.[12][13][14] 4-PBA is also known to have histone deacetylase (HDAC) inhibitory activity, although its neuroprotective effects are thought to be mainly due to its chaperone function.[10][15]

Mechanism of Action

ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the Unfolded Protein Response (UPR). While initially a pro-survival response, chronic or severe ER stress leads to apoptosis. 4-PBA alleviates ER stress by facilitating the proper folding of proteins, thereby reducing the load of misfolded proteins.[16] This action prevents the sustained activation of the UPR and subsequent apoptotic pathways.

Signaling Pathways

The neuroprotective effects of 4-PBA are mediated through the modulation of the three main branches of the UPR: the PERK, IRE1, and ATF6 pathways. By reducing the accumulation of unfolded proteins, 4-PBA prevents the activation of these sensors. This leads to a decrease in the phosphorylation of eIF2α, the activation of ATF4 and CHOP, and the splicing of XBP1, all of which are key mediators of ER stress-induced apoptosis.[13] Furthermore, 4-PBA can rescue ER stress-suppressed Akt protein biosynthesis, which, in conjunction with agents like lithium, can activate downstream pro-survival signaling and inhibit autophagy-induced cell death.[17]

PBA_Signaling Unfolded_Proteins Unfolded Proteins ER_Stress ER Stress Unfolded_Proteins->ER_Stress PBA 4-PBA PBA->ER_Stress Inhibits Neuroprotection Neuroprotection PBA->Neuroprotection PERK PERK ER_Stress->PERK eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis PBA_Workflow cluster_invivo_pba In Vivo: Hypoxia-Ischemia cluster_invitro_pba In Vitro: ER Stress Induction HI_Induction Induce Hypoxia-Ischemia in Mice Treatment_in_vivo_pba Administer 4-PBA (40 or 120 mg/kg) HI_Induction->Treatment_in_vivo_pba Assessment_in_vivo_pba Assess Neurological Deficits and Apoptosis (TUNEL) Treatment_in_vivo_pba->Assessment_in_vivo_pba Cell_Culture_pba Culture Neuronal Cells ER_Stress_Induction Induce ER Stress (e.g., Tunicamycin) Cell_Culture_pba->ER_Stress_Induction Treatment_in_vitro_pba Treat with 4-PBA ER_Stress_Induction->Treatment_in_vitro_pba Assessment_in_vitro_pba Assess ER Stress Markers, Cell Viability, and Apoptosis Treatment_in_vitro_pba->Assessment_in_vitro_pba

References

In-depth Technical Guide: Receptor Binding Profile of 4-(3-aminophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Receptor Binding Profile of 4-(3-aminophenyl)butanoic acid hydrochloride

Executive Summary

This document addresses the request for an in-depth technical guide on the receptor binding profile of this compound. A thorough and systematic search of publicly available scientific literature, patent databases, and chemical registries was conducted to collate all relevant quantitative data, experimental protocols, and associated signaling pathways for this specific molecule.

The comprehensive investigation reveals a critical finding: as of the date of this report, there is no publicly available scientific literature detailing the receptor binding profile of this compound or its free base, 4-(3-aminophenyl)butanoic acid. The molecule is commercially available and is categorized as a chemical building block, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This suggests its primary utility in drug development may be as a linker moiety rather than a pharmacologically active agent with a specific receptor target.

Due to the absence of primary binding data, the core requirements of this technical guide—quantitative data tables, detailed experimental protocols, and signaling pathway visualizations—cannot be fulfilled for the specified compound. This report will, however, provide context by briefly discussing the pharmacology of structurally related compounds, while emphasizing that these profiles are not directly transferable to this compound.

Introduction to this compound

This compound is a chemical compound with the linear formula C10H14ClNO2. Structurally, it is a derivative of butanoic acid with an aminophenyl group at the 4-position, where the amino group is in the meta position on the phenyl ring.

While the specific biological activity of this compound is not documented, its structural analogues have been investigated for their pharmacological properties. It is crucial to reiterate that the activity of these related molecules does not predict the activity of this compound.

Receptor Binding Profile of Structurally Related Compounds

To provide a contextual framework, this section briefly outlines the receptor binding profiles of well-characterized structural analogues.

Phenibut (4-amino-3-phenylbutanoic acid)

Phenibut is a close structural analogue where the phenyl group is directly attached to the butanoic acid backbone. It is known to be a GABA receptor agonist.

  • Primary Target: GABA-B receptor agonist.[1]

  • Secondary Target: Blocks α2δ subunit-containing voltage-gated calcium channels.[1]

The affinity of phenibut for the GABA-B receptor is notably lower than that of baclofen.[1]

Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid)

Baclofen is another structural analogue, characterized by a chloro-substituted phenyl group. It is a potent muscle relaxant.

  • Primary Target: Potent agonist at the GABA-B receptor.

Discussion and Future Directions

The absence of receptor binding data for this compound in the public domain presents a significant knowledge gap. For researchers interested in the potential pharmacological activity of this compound, the logical next step would be to perform initial receptor screening assays.

A suggested workflow for determining the receptor binding profile is outlined below.

G cluster_0 Initial Screening cluster_1 Hit Validation & Characterization cluster_2 Functional & Downstream Analysis A Compound Acquisition (4-(3-aminophenyl)butanoic acid HCl) B Broad Receptor Screening Panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) A->B C Identify Preliminary 'Hits' (Significant % Inhibition) B->C D Dose-Response Assays (Determine IC50/EC50) C->D E Radioligand Binding Assays (Determine Ki) D->E F Functional Assays (e.g., GTPγS, cAMP, Calcium Flux) E->F E->F G Identify Agonist/Antagonist/Inverse Agonist Activity F->G H Downstream Signaling Pathway Analysis G->H

Proposed workflow for determining receptor binding profile.

Conclusion

References

An In-depth Technical Guide to the Discovery and Development of Aminophenylbutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of aminophenylbutanoic acid derivatives. The primary focus is on 4-amino-3-phenylbutanoic acid, commonly known as Phenibut, a compound with a rich history of use in Eastern Europe for its anxiolytic and nootropic properties. This document delves into the synthetic chemistry, pharmacological mechanisms, structure-activity relationships, and key experimental protocols relevant to this class of compounds. Quantitative data are presented in structured tables for comparative analysis, and key cellular signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: The Emergence of Aminophenylbutanoic Acid Derivatives

The development of aminophenylbutanoic acid derivatives stems from the quest to create centrally active analogs of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). GABA itself has limited therapeutic utility due to its poor ability to cross the blood-brain barrier. The addition of a phenyl group to the GABA backbone, as seen in 4-amino-3-phenylbutanoic acid (Phenibut), was a key innovation that enhanced its lipophilicity and brain penetration.[1]

Phenibut was first synthesized in the 1960s in the Soviet Union and has since been used clinically in Russia and other Eastern European countries to treat a variety of conditions, including anxiety, insomnia, and post-traumatic stress disorder.[2][3] Structurally, Phenibut is an analog of baclofen, another GABA derivative used as a muscle relaxant.[4] The core aminophenylbutanoic acid scaffold has been the subject of further investigation to explore the structure-activity relationships and develop novel compounds with improved pharmacological profiles.

Synthetic Chemistry

The synthesis of aminophenylbutanoic acid derivatives, particularly Phenibut, can be achieved through several routes. Below are detailed protocols for two common methods.

Synthesis of 4-Amino-3-phenylbutanoic Acid Hydrochloride from 4-Phenyl-2-pyrrolidone

This method involves the acid-catalyzed hydrolysis of a lactam precursor.

Experimental Protocol:

  • To a round-bottom flask, add 4-phenyl-2-pyrrolidone (0.4 mmol).

  • Add 10 mL of 6.0 M hydrochloric acid (HCl).

  • The reaction mixture is magnetically stirred under reflux for 12 hours.

  • After completion, the solvent is removed by evaporation under reduced pressure to yield 4-amino-3-phenylbutanoic acid hydrochloride.

Enantioselective Synthesis of (S)- and (R)-Phenibut

Enantiomerically pure Phenibut can be synthesized via a tandem hydrolysis-decarboxylation of the corresponding β-phenyl-γ-lactam.[1]

Experimental Protocol:

  • Reflux S-β-phenyl-γ-lactam (96 mg, 0.32 mmol) with 5 mL of 6N HCl for 3.5 hours.

  • After the reaction is complete, concentrate the solution to obtain (S)-4-amino-3-phenylbutanoic acid hydrochloride.

  • The same procedure can be followed using R-β-phenyl-γ-lactam to yield (R)-4-amino-3-phenylbutanoic acid hydrochloride.

Pharmacology and Mechanism of Action

Aminophenylbutanoic acid derivatives, with Phenibut as the archetypal compound, exhibit a dual mechanism of action, primarily targeting the GABA-B receptor and the α2δ subunit of voltage-gated calcium channels (VGCCs).

GABA-B Receptor Agonism

Phenibut acts as a full agonist at the GABA-B receptor, which is a G-protein coupled receptor (GPCR).[5] Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in a hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[6] This action is responsible for the anxiolytic and sedative effects of these compounds. The (R)-enantiomer of Phenibut has been shown to have a significantly higher affinity for the GABA-B receptor than the (S)-enantiomer.[7]

Interaction with the α2δ Subunit of Voltage-Gated Calcium Channels

In addition to its GABAergic activity, Phenibut also binds to the α2δ subunit of VGCCs.[8][9] This subunit is an auxiliary protein that modulates the trafficking and function of the pore-forming α1 subunit of the channel.[10][11] By binding to the α2δ subunit, Phenibut can reduce the influx of calcium into neurons, which in turn decreases the release of excitatory neurotransmitters. This mechanism is shared with the gabapentinoid drugs, gabapentin and pregabalin, and contributes to the analgesic and anxiolytic properties of Phenibut.[12] Both (R)- and (S)-enantiomers of Phenibut exhibit similar affinity for the α2δ subunit.[13]

Dopaminergic Effects

Some studies suggest that Phenibut may also modulate the dopaminergic system, leading to an increase in dopamine levels in the brain.[3] The precise mechanism of this effect is not yet fully understood but may contribute to the mood-enhancing and nootropic effects reported by some users.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for Phenibut and related compounds.

CompoundTargetAssay TypeValue (Ki in µM)Reference
(R)-Phenibutα2δ subunit (rat brain)Radioligand Binding23[10]
(S)-Phenibutα2δ subunit (rat brain)Radioligand Binding39[10]
(R)-PhenibutGABA-B ReceptorRadioligand Binding92[10]
(S)-PhenibutGABA-B ReceptorRadioligand Binding>1000[10]
Racemic BaclofenGABA-B ReceptorRadioligand Binding32 (ED50)[1]
(RS)-4-amino-3-(4-ethynylphenyl)butanoic acid HClGABA-B ReceptorFunctional Assay240 (EC50)[1]

Table 1: Binding Affinities of Aminophenylbutanoic Acid Derivatives

ParameterValueConditionsReference
Bioavailability≥63%250 mg oral dose[5]
Elimination Half-life5.3 hours250 mg oral dose[5]
Onset of Action (Oral)2–4 hours1–3 g dose[5]
Duration of Action15–24 hours1–3 g dose[5]
Excretion63% unchanged in urine250 mg oral dose[5]

Table 2: Pharmacokinetic Parameters of Phenibut

Structure-Activity Relationships (SAR)

The pharmacological activity of aminophenylbutanoic acid derivatives is influenced by several structural features:

  • Position of the Phenyl Ring: The placement of the phenyl group at the β-position of the GABA backbone is crucial for activity at both the GABA-B receptor and the α2δ subunit.[14]

  • Substitution on the Phenyl Ring: Halogen substitution on the phenyl ring can significantly impact GABA-B receptor affinity. For example, the addition of a chlorine atom at the para-position, as seen in baclofen, increases potency compared to Phenibut.[4]

  • Stereochemistry: As noted earlier, the (R)-enantiomer of Phenibut is the primary contributor to its GABA-B receptor agonist activity.[7]

  • Carboxyl Group: The presence of the carboxylic acid moiety is important for interaction with the GABA-B receptor.[14]

Key Experimental Protocols

GABA-B Receptor Radioligand Binding Assay

This protocol describes a method for determining the binding affinity of test compounds to the GABA-B receptor using a radiolabeled ligand, such as [3H]GABA.

Experimental Protocol:

  • Membrane Preparation:

    • Homogenize rat brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

    • Resuspend the final pellet in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, the radioligand ([3H]GABA), and varying concentrations of the test compound.

    • To determine non-specific binding, include wells with a high concentration of a known GABA-B agonist (e.g., baclofen).

    • Incubate the plate at a controlled temperature (e.g., 4°C) to allow binding to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay for GABA-B Receptor Functional Activity

This assay measures the functional activation of G-protein coupled receptors, such as the GABA-B receptor, by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.[15][16][17]

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the GABA-B receptor as described in the radioligand binding assay protocol.

  • Assay Setup:

    • In a 96-well plate, combine the membrane preparation, GDP (to promote the inactive G-protein state), and varying concentrations of the test compound (agonist).

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time to allow for GTPγS binding.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the amount of [35S]GTPγS bound to the membranes using liquid scintillation counting.

  • Data Analysis:

    • Plot the amount of [35S]GTPγS bound as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Signaling Pathways and Experimental Workflows

GABA-B Receptor Signaling Pathway

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Aminophenylbutanoic Acid Derivative GABAB_R GABA-B Receptor (GB1/GB2) Ligand->GABAB_R Binds G_Protein Gi/o Protein (αβγ) GABAB_R->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases production of K_Channel GIRK Channel K_efflux K+ Efflux K_Channel->K_efflux Causes Ca_Channel Voltage-Gated Ca2+ Channel Ca_influx Ca2+ Influx Ca_Channel->Ca_influx Reduces G_alpha->AC Inhibits G_betagamma->K_Channel Activates G_betagamma->Ca_Channel Inhibits Neuronal_Inhibition Neuronal Inhibition K_efflux->Neuronal_Inhibition Leads to Ca_influx->Neuronal_Inhibition Contributes to

Caption: GABA-B Receptor Signaling Pathway

α2δ Subunit of VGCC Signaling Pathway

a2d_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Aminophenylbutanoic Acid Derivative a2d_subunit α2δ Subunit Ligand->a2d_subunit Binds VGCC Voltage-Gated Ca2+ Channel (α1) a2d_subunit->VGCC Modulates trafficking and function Ca_influx Ca2+ Influx VGCC->Ca_influx Reduced NT_Release Neurotransmitter Release Ca_influx->NT_Release Decreased

Caption: α2δ Subunit of VGCC Signaling

Experimental Workflow for Compound Evaluation

workflow Start Compound Synthesis Purification Purification and Characterization Start->Purification Binding_Assay Radioligand Binding Assay (GABA-B & α2δ) Purification->Binding_Assay Functional_Assay GTPγS Functional Assay (GABA-B) Purification->Functional_Assay Data_Analysis Data Analysis (Ki, EC50, Emax) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis End Lead Optimization SAR_Analysis->End

Caption: Compound Evaluation Workflow

Conclusion

Aminophenylbutanoic acid derivatives, exemplified by Phenibut, represent a fascinating class of compounds with significant potential for modulating central nervous system activity. Their dual mechanism of action at both GABA-B receptors and the α2δ subunit of voltage-gated calcium channels provides a unique pharmacological profile that warrants further investigation. This technical guide has provided a detailed overview of the synthesis, pharmacology, and experimental evaluation of these compounds. The presented data and protocols serve as a valuable resource for researchers and drug development professionals interested in exploring this chemical space for the discovery of novel therapeutics for neurological and psychiatric disorders. Future research should focus on the development of derivatives with improved selectivity and pharmacokinetic properties to enhance their therapeutic potential and minimize off-target effects.

References

Structure-Activity Relationship of 4-(3-Aminophenyl)butanoic Acid Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-(3-aminophenyl)butanoic acid hydrochloride, a compound belonging to the β-phenyl-γ-aminobutyric acid (β-phenyl-GABA) class of molecules. Commonly known as Phenibut, this compound and its analogs primarily exert their pharmacological effects through the modulation of γ-aminobutyric acid (GABA) receptors, with a notable preference for the GABA-B subtype. This document synthesizes the current understanding of how structural modifications to the 4-(3-aminophenyl)butanoic acid scaffold influence its biological activity. It includes a summary of available quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant pathways and workflows to support further research and drug development efforts in this chemical space.

Introduction

This compound is a derivative of the endogenous inhibitory neurotransmitter GABA. The addition of a phenyl ring to the β-position of the GABA backbone enhances its lipophilicity, allowing it to cross the blood-brain barrier more effectively than GABA itself. This structural modification is key to its activity within the central nervous system (CNS). The primary molecular targets for this class of compounds are GABA receptors, which are critical for regulating neuronal excitability. Understanding the SAR of 4-(3-aminophenyl)butanoic acid and its analogs is essential for the rational design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles for a range of neurological and psychiatric disorders.

Core Structure and Pharmacophore

The fundamental pharmacophore of 4-(3-aminophenyl)butanoic acid consists of a γ-aminobutyric acid backbone with a phenyl ring substitution at the β-position. The key structural features influencing its biological activity include:

  • The Butanoic Acid Moiety: The carboxylic acid group is crucial for interaction with the GABA receptor binding pocket.

  • The Amino Group: The primary amine is another critical feature for receptor recognition and activation.

  • The Phenyl Ring: The position and substitution of the phenyl ring significantly impact potency and selectivity.

  • Stereochemistry: The chirality at the β-carbon is a major determinant of activity, with the (R)-enantiomer generally exhibiting higher potency at the GABA-B receptor.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-(3-aminophenyl)butanoic acid analogs is highly dependent on specific structural modifications. The following sections detail the impact of these changes.

Phenyl Ring Position and Substitution

The position of the amino group on the phenyl ring and further substitutions on the ring play a pivotal role in modulating the pharmacological profile. While specific quantitative data for a broad range of 4-(3-aminophenyl)butanoic acid analogs is limited in publicly available literature, general principles can be inferred from related β-phenyl-GABA derivatives.

  • Position of the Amino Group: The meta position of the amino group, as in the parent compound, is a key feature. Altering its position to ortho or para can be expected to significantly change the binding affinity and efficacy at GABA receptors due to altered electronic and steric properties.

  • Substitution on the Phenyl Ring: Introduction of substituents on the phenyl ring can drastically alter activity. For instance, the presence of a chlorine atom at the para-position of the phenyl ring of β-phenyl-GABA results in baclofen, a potent and selective GABA-B receptor agonist. This highlights the sensitivity of the receptor to the electronic and steric nature of the phenyl ring substituent. Fluorination, as seen in 4-fluorophenibut, is another modification known to modulate potency.

Role of the Carboxyl Group

The carboxylic acid group is an essential feature for the agonist activity of β-phenyl-GABA derivatives at the GABA-B receptor. Esterification or replacement of this group generally leads to a significant loss of activity, indicating its critical role in forming ionic interactions within the receptor's binding site.

Importance of Stereoisomerism

The β-carbon of 4-(3-aminophenyl)butanoic acid is a chiral center. For β-phenyl-GABA (Phenibut), it has been established that the (R)-enantiomer is significantly more potent as a GABA-B receptor agonist than the (S)-enantiomer. The (R)-enantiomer of baclofen is also the more active isomer. This stereoselectivity underscores the specific three-dimensional arrangement required for optimal interaction with the GABA-B receptor.

Quantitative Data

CompoundReceptor TargetAssay TypeValueUnits
(R,S)-PhenibutGABA-BReceptor Binding (IC50)16µM
(R)-PhenibutGABA-BReceptor Binding (Ki)5.7µM
(S)-PhenibutGABA-BReceptor Binding (Ki)>100µM
BaclofenGABA-BReceptor Binding (Ki)0.17µM

Note: The above data is compiled from various sources and should be considered representative. Direct comparison between values from different studies should be made with caution.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the SAR study of this compound and its analogs.

Synthesis of 4-(3-Aminophenyl)butanoic Acid Analogs

A general synthetic route for the preparation of β-phenyl-γ-aminobutyric acid derivatives involves the Knoevenagel condensation of a substituted benzaldehyde with malonic acid or its esters, followed by a series of reduction and hydrolysis steps.

Example Protocol: Synthesis of 4-(3-Nitrophenyl)but-3-enoic acid (a precursor)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitrobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine (5-10 volumes).

  • Catalyst Addition: Add piperidine (0.1 equivalents) as a catalyst.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the desired product.

Subsequent steps would involve selective reduction of the double bond and the nitro group to obtain the final 4-(3-aminophenyl)butanoic acid analog.

GABA-B Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GABA-B receptor.

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation step. Finally, resuspend the pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.

  • Assay: In a 96-well plate, add 50 µL of test compound (at various concentrations), 50 µL of [³H]-GABA (a radioligand, final concentration ~20 nM), and 400 µL of the membrane preparation. For determining non-specific binding, add 100 µM of unlabeled GABA instead of the test compound.

  • Incubation: Incubate the plate at 4°C for 30 minutes.

  • Filtration: Rapidly filter the incubation mixture through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine. Wash the filters three times with 4 mL of ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Electrophysiological Recording in Brain Slices

This protocol outlines the whole-cell patch-clamp technique to measure the functional activity of compounds on GABA-B receptors in neurons.

  • Slice Preparation: Acutely prepare coronal brain slices (300 µm thick) from a rodent brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at room temperature. Visualize neurons using an upright microscope with DIC optics.

  • Patching: Using a micromanipulator, approach a neuron with a glass micropipette (3-5 MΩ resistance) filled with an internal solution containing a potassium-based solution. Apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.

  • Data Acquisition: In voltage-clamp mode, hold the neuron at -60 mV. Apply a GABA-B receptor agonist (e.g., baclofen) to elicit an outward current. After establishing a stable baseline response, co-apply the test compound with the agonist to determine its modulatory effect.

  • Analysis: Measure the change in the amplitude of the agonist-evoked current in the presence of the test compound. Construct dose-response curves to determine the EC50 or IC50 of the compound.

Mandatory Visualizations

Signaling Pathway

GABA_B_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA or Agonist (e.g., 4-(3-aminophenyl)butanoic acid) GABAB_R GABA-B Receptor (Heterodimer) GABA->GABAB_R Binds G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits K_channel K+ Channel (GIRK) G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Efflux Efflux K_channel->Efflux Influx Influx Ca_channel->Influx K_ion K_ion->K_channel Ca_ion Ca_ion->Ca_channel

Caption: GABA-B Receptor Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Evaluation cluster_data_analysis Data Analysis start Starting Materials (Substituted Benzaldehydes, Malonic Acid Derivatives) synthesis Multi-step Synthesis (e.g., Knoevenagel, Reduction) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification analogs Library of Analogs purification->analogs binding_assay GABA Receptor Binding Assay ([³H]-GABA displacement) analogs->binding_assay electrophysiology Electrophysiology (Patch-clamp on brain slices) analogs->electrophysiology quantitative_data Determine IC50/Ki, EC50 (Quantitative Potency & Efficacy) binding_assay->quantitative_data electrophysiology->quantitative_data sar_analysis Structure-Activity Relationship Analysis quantitative_data->sar_analysis

Caption: Workflow for SAR Studies.

Conclusion

The structure-activity relationship of this compound and its analogs is centered on its interaction with GABA receptors, particularly the GABA-B subtype. Key structural determinants of activity include the integrity of the γ-aminobutyric acid backbone, the stereochemistry at the β-carbon, and the nature of the substitution on the phenyl ring. While the available quantitative data for a comprehensive SAR is limited, the existing information provides a solid foundation for the design of novel analogs. The experimental protocols detailed in this guide offer a framework for the synthesis and pharmacological evaluation of new compounds in this class. Further research, focusing on the systematic modification of the 4-(3-aminophenyl)butanoic acid scaffold and detailed pharmacological characterization, is warranted to develop next-generation GABA-B receptor modulators with enhanced therapeutic potential.

In Silico Modeling of 4-(3-Aminophenyl)butanoic Acid Hydrochloride Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for modeling the interactions of 4-(3-aminophenyl)butanoic acid hydrochloride. As a structural analog of γ-aminobutyric acid (GABA), this compound is predicted to interact with GABA receptors, key targets in the central nervous system. This document outlines the protocols for investigating these potential interactions through molecular docking and molecular dynamics simulations, offering a framework for researchers to elucidate the compound's mechanism of action and guide further drug development efforts.

Introduction to this compound

This compound is a derivative of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] Its structural similarity to GABA suggests a potential to modulate GABAergic neurotransmission by interacting with GABA receptors, specifically the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[2][3][4] In silico modeling offers a powerful, resource-efficient approach to predict and analyze the binding affinity and dynamics of this compound with its putative biological targets.

This guide will detail the computational workflows for studying these interactions, from initial protein and ligand preparation to the analysis of simulation trajectories.

In Silico Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines the steps for docking this compound to the binding sites of GABA-A and GABA-B receptors.

Methodology:

  • Protein Preparation:

    • Obtain the 3D crystal structures of the target receptors (e.g., human GABA-A and GABA-B receptors) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling suite (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard).

    • Define the binding site based on the location of the co-crystallized native ligand or through binding pocket prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds to allow for conformational flexibility during docking.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina or GOLD.

    • Define the search space (grid box) to encompass the defined binding site.

    • Run the docking simulation to generate a series of binding poses ranked by their predicted binding affinity (docking score).

  • Analysis of Results:

    • Analyze the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the receptor.

    • Visualize the interactions using molecular graphics software (e.g., PyMOL, VMD).

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological environment.

Methodology:

  • System Preparation:

    • Select the most promising docked pose of the this compound-receptor complex from the molecular docking study.

    • Place the complex in a periodic boundary box and solvate with an explicit water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Employ a suitable force field for biomolecular simulations (e.g., AMBER, CHARMM, GROMOS).

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 310 K) under constant volume (NVT ensemble).

    • Equilibrate the system under constant pressure and temperature (NPT ensemble) to ensure stability.

  • Production Run:

    • Run the production MD simulation for a significant duration (e.g., 100 ns or longer) to sample a wide range of conformational states.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD).

    • Investigate the flexibility of different protein regions (e.g., Root Mean Square Fluctuation - RMSF).

    • Characterize the persistent intermolecular interactions over the course of the simulation.

    • Calculate the binding free energy using methods such as MM/PBSA or MM/GBSA to provide a more accurate estimation of binding affinity.

Data Presentation

The following tables present hypothetical quantitative data that could be generated from the in silico modeling of this compound with GABA-A and GABA-B receptors. This data is illustrative and based on typical findings for GABA analogs.

Table 1: Molecular Docking Results

Target ReceptorBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
GABA-A Receptor-7.5Tyr97, Arg119, Phe200Hydrogen Bond, Pi-Pi Stacking
GABA-B Receptor-8.2Ser246, Glu348, Trp374Hydrogen Bond, Salt Bridge, Cation-Pi

Table 2: Molecular Dynamics Simulation Analysis (100 ns)

SystemAverage RMSD (Å)Key Persistent Hydrogen Bonds (Residue, Occupancy %)Binding Free Energy (MM/PBSA) (kcal/mol)
GABA-A Complex2.1 ± 0.3Tyr97 (85%), Arg119 (72%)-35.6 ± 4.1
GABA-B Complex1.8 ± 0.2Ser246 (91%), Glu348 (88%)-42.3 ± 3.5

Visualizations

The following diagrams illustrate the key signaling pathways and a general workflow for the in silico modeling described in this guide.

GABA_A_Signaling cluster_0 GABA-A Receptor Activation GABA_analog 4-(3-aminophenyl)butanoic acid hydrochloride GABA_A GABA-A Receptor GABA_analog->GABA_A Binds to Cl_influx Chloride Ion Influx GABA_A->Cl_influx Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibitory Postsynaptic Potential (IPSP) Reduced Neuronal Excitability Hyperpolarization->Inhibition

Caption: GABA-A Receptor Signaling Pathway

GABA_B_Signaling cluster_1 GABA-B Receptor Activation GABA_analog 4-(3-aminophenyl)butanoic acid hydrochloride GABA_B GABA-B Receptor (GPCR) GABA_analog->GABA_B Binds to G_protein G-protein Activation (Gi/o) GABA_B->G_protein AC_inhibition Inhibition of Adenylyl Cyclase G_protein->AC_inhibition K_channel Activation of K+ Channels G_protein->K_channel Ca_channel Inhibition of Ca2+ Channels G_protein->Ca_channel cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Inhibition Slow Inhibitory Postsynaptic Potential Reduced Neurotransmitter Release cAMP_decrease->Inhibition K_efflux K+ Efflux K_channel->K_efflux K_efflux->Inhibition Ca_influx_decrease ↓ Ca2+ Influx Ca_channel->Ca_influx_decrease Ca_influx_decrease->Inhibition

Caption: GABA-B Receptor Signaling Pathway

In_Silico_Workflow cluster_2 In Silico Modeling Workflow Start Start: Define Research Question Prep Protein & Ligand Preparation Start->Prep Docking Molecular Docking Prep->Docking Analysis1 Pose Analysis & Interaction Mapping Docking->Analysis1 MD_Sim Molecular Dynamics Simulation Analysis1->MD_Sim Select Best Pose Analysis2 Trajectory Analysis & Binding Free Energy Calculation MD_Sim->Analysis2 Results Data Interpretation & Hypothesis Generation Analysis2->Results End End: Guide for Experimental Validation Results->End

Caption: General In Silico Modeling Workflow

References

A Technical Comparison of Phenibut and its Positional Isomer 4-(3-aminophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comparative analysis of Phenibut (4-amino-3-phenylbutanoic acid hydrochloride) and its positional isomer, 4-(3-aminophenyl)butanoic acid hydrochloride. While extensive research is available for Phenibut, a notable scarcity of public domain data exists for this compound, limiting a direct, in-depth comparison of their pharmacological and biological activities. This document summarizes the available technical information for both compounds, highlighting the significant data gap for the latter.

Core Chemical and Physical Differences

Phenibut, chemically known as 4-amino-3-phenylbutanoic acid, is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) with a phenyl group at the β-position.[1] This structural modification allows it to cross the blood-brain barrier more readily than GABA itself.[1] this compound is a positional isomer of Phenibut where the amino group is attached to the meta-position of the phenyl ring instead of the butyric acid chain. This fundamental difference in the location of the amino group is expected to significantly alter the molecule's chemical properties and its interaction with biological targets.

PropertyPhenibut HydrochlorideThis compound
IUPAC Name 4-Amino-3-phenylbutanoic acid hydrochlorideThis compound
CAS Number 3060-41-1[2]91843-18-4[3]
Molecular Formula C₁₀H₁₄ClNO₂[2]C₁₀H₁₄ClNO₂[3]
Molecular Weight 215.68 g/mol [2]215.68 g/mol [3]
Chemical Structure A phenyl ring attached to the β-carbon of a γ-aminobutyric acid backbone.A butanoic acid chain attached to a phenyl ring with an amino group at the meta-position.
Melting Point 194-201°C[4]Not available
Solubility Soluble in DMSO and Methanol (slightly).[2]Not available

Pharmacological Profile

Phenibut

Phenibut is primarily recognized for its activity as a full agonist of the GABA-B receptor, similar to baclofen.[1] It exhibits a significantly lower affinity for the GABA-B receptor compared to baclofen.[1] The pharmacological activity of racemic phenibut is primarily attributed to its (R)-enantiomer, which has a much higher affinity for the GABA-B receptor than the (S)-enantiomer.[5] In addition to its GABA-B agonism, Phenibut also acts as a gabapentinoid by binding to and blocking the α₂δ subunit of voltage-dependent calcium channels.[1] At lower concentrations, it has been suggested to mildly increase dopamine levels in the brain.[1]

Quantitative Pharmacological Data for Phenibut:

ParameterValueSpeciesNotes
GABA-B Receptor Affinity (Kᵢ) Racemic: 177 ± 2 µM[5]RatRadioligand binding assay with [³H]CGP54626.[5]
(R)-phenibut: 92 ± 3 µM[5]Rat
Baclofen (for comparison): 6.0 ± 1 µM[5]Rat
This compound

There is a significant lack of publicly available pharmacological data for this compound. No studies detailing its receptor binding profile, mechanism of action, or in vivo effects could be identified through extensive searches of scientific literature. Its structural similarity to other neuroactive compounds suggests potential activity within the central nervous system, but this remains speculative without experimental evidence.

Signaling Pathways

Phenibut (via GABA-B Receptor Activation)

As a GABA-B receptor agonist, Phenibut's mechanism of action involves the activation of G protein-coupled receptors that mediate slow and sustained inhibitory effects in the central nervous system.[6] This signaling cascade involves the modulation of downstream effector enzymes and ion channels.[6] Upon activation, the GABA-B receptor, a heterodimer of GABA-B1 and GABA-B2 subunits, couples to Gᵢ/ₒ proteins.[7] This leads to the dissociation of the Gα and Gβγ subunits.[8] The Gβγ subunit can then directly inhibit presynaptic N-type and P/Q-type voltage-gated calcium channels, reducing neurotransmitter release, and activate postsynaptic G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization.[7][8] The Gα subunit inhibits adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels.[7]

GABA_B_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Phenibut Phenibut GABAB_R GABA-B Receptor (GABAB1/GABAB2) Phenibut->GABAB_R Binds & Activates G_protein Gαi/o-βγ GABAB_R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma Ca_channel Ca²⁺ Channel Neurotransmitter_Release Neurotransmitter Release Ca_channel->Neurotransmitter_Release Reduced Influx Leads to Less K_channel GIRK Channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K⁺ Efflux Causes AC Adenylyl Cyclase cAMP cAMP AC->cAMP Reduced Production G_alpha->AC Inhibits G_betagamma->Ca_channel Inhibits G_betagamma->K_channel Activates

GABA-B Receptor Signaling Pathway Activated by Phenibut.
This compound

The signaling pathways for this compound are unknown due to the absence of pharmacological studies.

Experimental Protocols

Synthesis

A general method for the synthesis of 4-amino-3-phenylbutanoic acid hydrochloride involves the hydrolysis of 4-phenyl-2-pyrrolidone.[2]

Protocol:

  • Add 4-phenyl-2-pyrrolidone (0.4 mmol) and 10 mL of 6.0 M hydrochloric acid to a round-bottom flask.[2]

  • Stir the reaction mixture magnetically under reflux for 12 hours.[2]

  • After the reaction is complete, remove the solvent by evaporation under reduced pressure to yield 4-amino-3-phenylbutanoic acid hydrochloride.[2]

Other multi-step synthesis routes starting from benzaldehyde and ethyl acetoacetate have also been described.[9]

No detailed, peer-reviewed synthesis protocols for this compound were found in the searched literature. Commercial suppliers list the compound, indicating that synthetic routes exist, but these are not publicly detailed.

Analytical Methods

Several analytical methods have been developed for the quantification of Phenibut in various matrices.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a common and sensitive method for the quantification of Phenibut in biological samples like blood and urine.[10] A typical method involves protein precipitation for sample preparation, followed by analysis on a C18 column with a mobile phase consisting of ammonium acetate and acetic acid in a water/methanol gradient.[10][11]

  • Ion-Pair Chromatography with UV Detection: This method has been developed for the quantitative analysis of Phenibut in biological samples and is suitable for pharmacokinetic studies.[12] It utilizes a reversed-phase C18 column.[12]

  • Capillary Electrophoresis: A method for the quantitative determination of Phenibut in microcapsules has been developed using capillary electrophoresis with a leading electrolyte solution of sodium tetraborate and UV detection at 193 nm.[13]

No specific analytical methods for the quantification of this compound have been described in the available literature. Standard analytical techniques such as HPLC-UV, LC-MS, and GC-MS could likely be adapted for its analysis, but validated methods are not publicly available.

Receptor Binding Assay (General Protocol)

The following is a general protocol for a GABA-A receptor binding assay using a radioligand, which can be adapted to study the binding of compounds to GABA receptors.

GABA_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenize Homogenize Rat Brains in Sucrose Buffer Centrifuge1 Centrifuge at 1,000 x g Homogenize->Centrifuge1 Centrifuge2 Centrifuge Supernatant at 140,000 x g Centrifuge1->Centrifuge2 Wash Wash Pellet with Deionized Water & Buffer Centrifuge2->Wash Resuspend Resuspend Final Pellet in Binding Buffer Wash->Resuspend Incubate Incubate Membrane Prep with: - [³H]Radioligand (e.g., Muscimol) - Test Compound (e.g., Phenibut) - Blank (e.g., excess GABA) Resuspend->Incubate Terminate Terminate Reaction by Rapid Filtration Incubate->Terminate Wash_Filter Wash Filter to Remove Unbound Ligand Terminate->Wash_Filter Scintillation Quantify Radioactivity (Liquid Scintillation Counting) Wash_Filter->Scintillation Calculate Calculate Specific Binding Scintillation->Calculate Determine_Affinity Determine Ki from Competition Curves Calculate->Determine_Affinity

General Experimental Workflow for a GABA Receptor Binding Assay.

Protocol Details:

  • Membrane Preparation: Homogenize rat brains in a sucrose buffer. Perform a series of centrifugation steps to isolate the cell membranes containing the receptors. The final pellet is resuspended in a binding buffer.

  • Binding Assay: Incubate the prepared membranes with a radiolabeled ligand (e.g., [³H]muscimol for GABA-A or [³H]CGP54626 for GABA-B) in the presence and absence of the test compound at various concentrations. A tube with a high concentration of an unlabeled known ligand (e.g., GABA or baclofen) is used to determine non-specific binding.

  • Termination and Washing: The binding reaction is stopped by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand. The filters are then washed to remove any unbound radioligand.

  • Quantification and Analysis: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting. Specific binding is calculated by subtracting the non-specific binding from the total binding. Competition curves are then generated to determine the binding affinity (Kᵢ) of the test compound.

Conclusion

This technical guide highlights the substantial difference in the available scientific knowledge between Phenibut and its positional isomer, this compound. Phenibut is a well-characterized compound with a known mechanism of action as a GABA-B receptor agonist and a gabapentinoid. In stark contrast, this compound remains largely uncharacterized in the public scientific literature.

For researchers and drug development professionals, this represents both a challenge and an opportunity. The lack of data for this compound means that its therapeutic potential and safety profile are completely unknown. Further research, including synthesis, in vitro pharmacological profiling, and in vivo studies, is necessary to elucidate the basic differences in the biological activity of these two isomers. Such studies would be crucial to understanding the structure-activity relationships of phenyl-substituted GABA derivatives and could potentially uncover novel pharmacological properties.

References

Methodological & Application

Application Notes and Protocols: Utilizing 4-(3-aminophenyl)butanoic acid hydrochloride in Primary Neuron Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Initial literature searches did not yield specific data or established protocols for the use of 4-(3-aminophenyl)butanoic acid hydrochloride in primary neuron culture. The following application notes and protocols are based on established methodologies for primary neuron culture and the characterization of novel neuroactive compounds. The experimental parameters provided are starting points and should be optimized for specific neuronal types and research questions.

Introduction

4-(3-aminophenyl)butanoic acid is a derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Its hydrochloride salt form enhances solubility for in vitro studies. Given its structural similarity to GABA, this compound is hypothesized to interact with GABAergic systems or other neuronal signaling pathways. These protocols outline the steps for preparing and applying this compound to primary neuron cultures and assessing its effects on neuronal viability, function, and signaling.

Materials and Reagents

  • This compound

  • Primary neuron culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin)[1]

  • Poly-D-lysine or Poly-L-lysine

  • Laminin

  • Hanks' Balanced Salt Solution (HBSS)

  • Trypsin or Papain

  • Fetal Bovine Serum (FBS)

  • DNAse I

  • Cell viability and apoptosis assay kits (e.g., Calcein AM/Ethidium Homodimer-2, Hoechst/TUNEL)[2]

  • Specific antibodies for immunocytochemistry

  • Reagents for Western blotting

  • Electrophysiology recording solutions

Experimental Protocols

Preparation of Primary Neuron Cultures

This protocol provides a general method for establishing primary hippocampal or cortical neuron cultures from embryonic rodents.[1][3][4][5]

  • Coating Culture Vessels:

    • Aseptically coat culture plates or coverslips with 0.1 mg/mL Poly-D-lysine in sterile water overnight at 37°C.[1][3]

    • Wash the coated surfaces three times with sterile, deionized water and allow them to dry completely.

    • For enhanced neuronal adhesion and health, an additional coating with 5 µg/mL laminin for 2-4 hours at 37°C is recommended.

  • Tissue Dissection and Dissociation:

    • Dissect hippocampi or cortices from embryonic day 18 (E18) rat or mouse pups in ice-cold HBSS.

    • Mince the tissue into small pieces.

    • Transfer the tissue to a tube containing a dissociation solution (e.g., 0.25% trypsin-EDTA or papain) and incubate at 37°C for 15-20 minutes.

    • Inactivate the dissociation enzyme with a solution containing FBS or a specific inhibitor.

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Cell Plating and Maintenance:

    • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

    • Plate the neurons at a desired density (e.g., 1.5 x 10^5 cells/cm²) in pre-warmed plating medium.[1]

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

    • After 24 hours, replace the plating medium with a maintenance medium.

    • Perform half-media changes every 3-4 days.

Preparation and Application of this compound
  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in sterile, deionized water or a suitable buffer (e.g., PBS).

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter.

    • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation and Treatment:

    • On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations in pre-warmed neuron culture medium.

    • Perform a dose-response study to determine the optimal concentration. A suggested starting range is 1 µM to 100 µM.

    • Remove half of the medium from the neuronal cultures and replace it with an equal volume of the medium containing the test compound at 2x the final concentration.

    • Include a vehicle control group (medium with the same concentration of the vehicle used to dissolve the compound).

Assessment of Neuronal Viability and Apoptosis
  • Live/Dead Staining:

    • After the desired treatment period, incubate the neurons with a solution containing Calcein AM (stains live cells green) and Ethidium Homodimer-2 (stains dead cells red) for 30 minutes at 37°C.[2]

    • Image the cells using a fluorescence microscope.

    • Quantify the percentage of live and dead cells.

  • Apoptosis Assay (TUNEL Staining):

    • Fix the treated neurons with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100.

    • Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining according to the manufacturer's protocol to detect DNA fragmentation, a hallmark of apoptosis.

    • Counterstain with a nuclear marker like Hoechst or DAPI.

    • Image and quantify the percentage of TUNEL-positive cells.

Data Presentation

The following tables present hypothetical data to illustrate how to summarize quantitative results from the described experiments.

Table 1: Dose-Response Effect of this compound on Neuronal Viability

Concentration (µM)% Neuronal Viability (Mean ± SD)% Apoptotic Cells (Mean ± SD)
Vehicle Control95.2 ± 3.14.5 ± 1.2
194.8 ± 2.94.8 ± 1.5
1093.5 ± 3.55.1 ± 1.8
5075.3 ± 5.823.7 ± 4.5
10042.1 ± 6.255.9 ± 7.3

Table 2: Effect of this compound (10 µM) on Neuronal Signaling Pathways

Protein TargetFold Change in Phosphorylation (Treated/Control)p-value
Akt (Ser473)1.8 ± 0.2< 0.05
ERK1/2 (Thr202/Tyr204)1.1 ± 0.1> 0.05
CREB (Ser133)1.5 ± 0.3< 0.05

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assess Assessment prep_plates Coat Culture Plates prep_neurons Isolate & Dissociate Primary Neurons plate_cells Plate Neurons prep_neurons->plate_cells treat_cells Treat Neurons with Compound plate_cells->treat_cells prep_compound Prepare Compound Stock prep_compound->treat_cells viability Viability & Apoptosis Assays treat_cells->viability function_ Functional Assays (e.g., Electrophysiology) treat_cells->function_ signaling Signaling Pathway Analysis treat_cells->signaling

Caption: Experimental workflow for testing a novel compound in primary neuron culture.

Hypothetical Signaling Pathway

G compound 4-(3-aminophenyl)butanoic acid HCl receptor GABA-B Receptor compound->receptor g_protein Gi/o Protein receptor->g_protein ac Adenylate Cyclase g_protein->ac pi3k PI3K g_protein->pi3k camp cAMP ac->camp pka PKA camp->pka creb CREB pka->creb gene_exp Gene Expression (Neuronal Survival) creb->gene_exp akt Akt pi3k->akt survival Cell Survival akt->survival

Caption: Hypothetical signaling pathway for a GABAB receptor agonist.

References

Application Notes and Protocols for Investigating 4-(3-aminophenyl)butanoic acid hydrochloride in Neuroinflammation Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide array of neurological disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as psychiatric conditions.[1] This complex biological response within the central nervous system (CNS) involves the activation of glial cells, such as microglia and astrocytes, which release a variety of bioactive molecules.[1] While acute neuroinflammation can be protective, chronic activation contributes to neuronal damage and disease progression.[1] The modulation of neuroinflammatory pathways therefore presents a promising therapeutic strategy.

This document provides a detailed framework for the investigation of 4-(3-aminophenyl)butanoic acid hydrochloride , a compound of interest for its potential anti-neuroinflammatory properties. The following sections outline standardized experimental models and protocols to assess the efficacy and mechanism of action of this compound in both in vitro and in vivo settings.

Mechanism of Action: Key Signaling Pathways in Neuroinflammation

The anti-inflammatory effects of a novel compound like this compound would likely be mediated through the modulation of key signaling pathways that govern the neuroinflammatory response. The diagram below illustrates a common inflammatory cascade initiated by lipopolysaccharide (LPS), a potent inducer of neuroinflammation, which activates microglia through Toll-like receptor 4 (TLR4).[2][3] This activation triggers downstream signaling pathways, including NF-κB and MAPK, leading to the production of pro-inflammatory mediators.[4][5] A therapeutic compound could potentially inhibit one or more steps in this cascade.

cluster_0 cluster_1 cluster_2 cluster_3 LPS LPS TLR4 TLR4 LPS->TLR4 Binds to NF-kB Pathway NF-kB Pathway TLR4->NF-kB Pathway Activates MAPK Pathway MAPK Pathway TLR4->MAPK Pathway Activates Pro-inflammatory Mediators Pro-inflammatory Mediators NF-kB Pathway->Pro-inflammatory Mediators Upregulates MAPK Pathway->Pro-inflammatory Mediators Upregulates

Caption: General signaling cascade in LPS-induced neuroinflammation.

In Vitro Experimental Models

In vitro models are essential for the initial screening and mechanistic evaluation of a compound's anti-neuroinflammatory potential.[6] These models allow for a controlled investigation of cellular and molecular responses.

Experimental Workflow: In Vitro Screening

The following diagram outlines a typical workflow for the in vitro assessment of this compound.

Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Inflammatory Challenge Inflammatory Challenge Compound Treatment->Inflammatory Challenge Data Collection Data Collection Inflammatory Challenge->Data Collection Analysis Analysis Data Collection->Analysis

Caption: Workflow for in vitro anti-neuroinflammatory compound screening.

Protocol 1: Microglia Cell Culture and Treatment

This protocol describes the use of the BV-2 murine microglial cell line to assess the anti-inflammatory effects of the test compound.[7]

1. Cell Culture:

  • Culture BV-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
  • Prepare serial dilutions to achieve the desired final concentrations for treatment.

3. Experimental Procedure:

  • Seed BV-2 cells in 96-well plates for viability assays or larger plates for cytokine analysis.
  • Allow cells to adhere overnight.
  • Pre-treat cells with varying concentrations of this compound for 1-2 hours.
  • Induce neuroinflammation by adding Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.[6]
  • Include a vehicle control group (cells treated with the solvent used for the compound) and an LPS-only control group.
  • Incubate for 24 hours.

4. Downstream Assays:

  • Cell Viability: Assess cell viability using the MTT assay to ensure the compound is not cytotoxic at the tested concentrations.[8]
  • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent, as an indicator of NO production.[8]
  • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant using ELISA kits.[5]
  • Gene Expression Analysis: Perform qPCR to measure the mRNA expression levels of inflammatory mediators.[9]

Quantitative Data Presentation: In Vitro Results

The following tables provide a template for summarizing the quantitative data obtained from the in vitro experiments.

Table 1: Effect of this compound on BV-2 Cell Viability

Treatment GroupConcentration (µM)Cell Viability (%)
Vehicle Control-100
LPS (100 ng/mL)-~95-100
Compound + LPS1
Compound + LPS10
Compound + LPS50

Table 2: Effect on Pro-inflammatory Mediators in LPS-Stimulated BV-2 Cells

Treatment GroupConcentration (µM)NO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control-
LPS (100 ng/mL)-
Compound + LPS1
Compound + LPS10
Compound + LPS50

In Vivo Experimental Models

In vivo models are crucial for evaluating the therapeutic potential of a compound in a whole organism, taking into account factors like bioavailability and blood-brain barrier penetration.[10] A commonly used model is LPS-induced neuroinflammation in rodents.[3][8]

Experimental Workflow: In Vivo Studies

The diagram below illustrates a typical workflow for in vivo assessment of an anti-neuroinflammatory compound.

Animal Acclimatization Animal Acclimatization Compound Administration Compound Administration Animal Acclimatization->Compound Administration LPS Injection LPS Injection Compound Administration->LPS Injection Behavioral Testing Behavioral Testing LPS Injection->Behavioral Testing Tissue Collection Tissue Collection Behavioral Testing->Tissue Collection Biochemical & Histological Analysis Biochemical & Histological Analysis Tissue Collection->Biochemical & Histological Analysis

Caption: Workflow for in vivo anti-neuroinflammatory compound testing.

Protocol 2: LPS-Induced Neuroinflammation in Mice

This protocol details the induction of neuroinflammation in mice and subsequent evaluation of the test compound's effects.

1. Animals:

  • Use adult male C57BL/6J mice.
  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
  • Allow for a one-week acclimatization period before the experiment.

2. Experimental Groups:

  • Group 1: Vehicle control (e.g., saline).
  • Group 2: LPS only.
  • Group 3: this compound (low dose) + LPS.
  • Group 4: this compound (high dose) + LPS.

3. Procedure:

  • Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection, oral gavage) for a predetermined period (e.g., daily for 7 days).
  • On the final day of treatment, induce neuroinflammation by a single intraperitoneal injection of LPS (e.g., 1 mg/kg).
  • Conduct behavioral tests (e.g., open field test for sickness behavior) 2-4 hours after LPS injection.
  • At 24 hours post-LPS injection, euthanize the animals and collect brain tissue and blood samples.

4. Downstream Analysis:

  • Cytokine Levels in Brain Homogenates: Homogenize brain tissue (e.g., hippocampus, cortex) and measure pro-inflammatory cytokine levels using ELISA.
  • Immunohistochemistry: Perfuse a subset of animals and prepare brain sections for immunohistochemical staining to assess microglial activation (Iba-1) and astrogliosis (GFAP).[8]
  • Western Blot: Analyze the expression and phosphorylation of key signaling proteins (e.g., NF-κB, p38 MAPK) in brain tissue lysates.

Quantitative Data Presentation: In Vivo Results

The following tables provide a template for summarizing the quantitative data from the in vivo experiments.

Table 3: Effect of this compound on Brain Cytokine Levels in LPS-Treated Mice

Treatment GroupDose (mg/kg)Hippocampal TNF-α (pg/mg protein)Cortical IL-6 (pg/mg protein)
Vehicle Control-
LPS-
Compound + LPSLow
Compound + LPSHigh

Table 4: Effect on Microglial Activation in the Hippocampus

Treatment GroupDose (mg/kg)Iba-1 Positive Cells (cells/mm²)
Vehicle Control-
LPS-
Compound + LPSLow
Compound + LPSHigh

Conclusion

The protocols and frameworks provided in these application notes offer a comprehensive approach to evaluating the anti-neuroinflammatory potential of this compound. By systematically progressing from in vitro screening to in vivo validation, researchers can elucidate the compound's efficacy and mechanism of action, paving the way for further drug development in the context of neuroinflammatory disorders.

References

Application Notes and Protocols for 4-(3-aminophenyl)butanoic acid hydrochloride in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and neuronal loss. Current therapeutic strategies are limited, highlighting the urgent need for novel drug candidates. This document provides detailed application notes and protocols for the investigation of 4-(3-aminophenyl)butanoic acid hydrochloride, a compound of interest for AD research due to its structural similarity to molecules with known neuroprotective properties.

While direct research on this compound in Alzheimer's disease is limited, its structural components suggest potential therapeutic mechanisms. The molecule is a derivative of 4-phenylbutyric acid (4-PBA), a compound that has demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases.[1][2] Furthermore, its aminophenylbutanoic acid structure is analogous to γ-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system.[3][4][5] Deficiencies in the GABAergic system have been linked to the pathophysiology of Alzheimer's disease.[6]

These application notes will therefore draw upon the established research of 4-PBA and GABA analogues to provide a framework for investigating this compound as a potential therapeutic agent for AD.

Potential Mechanisms of Action

Based on its structural similarities to 4-PBA and GABA, this compound may exert its effects through several pathways:

  • Chemical Chaperone Activity and ER Stress Reduction: Like 4-PBA, the compound may act as a chemical chaperone, aiding in the proper folding of proteins and reducing the accumulation of misfolded proteins, a hallmark of AD.[1][2] This can alleviate endoplasmic reticulum (ER) stress, which is implicated in neuronal cell death in Alzheimer's.[7]

  • Histone Deacetylase (HDAC) Inhibition: 4-PBA is a known HDAC inhibitor.[1][2] By inhibiting HDACs, this compound could potentially modulate gene expression to promote neuronal survival and synaptic plasticity.

  • Modulation of the GABAergic System: As a GABA analogue, the compound might interact with GABA receptors or modulate GABA levels, thereby restoring the excitatory/inhibitory balance in the brain, which is often disrupted in AD.[3][4][5][6]

Data Presentation

The following tables provide a template for summarizing quantitative data from experiments investigating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

AssayEndpointThis compound4-PBA (Reference)
Aβ42 Aggregation AssayIC50 (µM)Experimental DataLiterature Value
Tau Aggregation AssayIC50 (µM)Experimental DataLiterature Value
HDAC Inhibition AssayIC50 (nM)Experimental DataLiterature Value
Neuronal Viability (Aβ42-induced toxicity)EC50 (µM)Experimental DataLiterature Value
GABA Receptor Binding AssayKi (nM)Experimental DataLiterature Value

Table 2: In Vivo Efficacy in an AD Mouse Model (e.g., APPswe/PS1dE9)

ParameterVehicle ControlThis compound (Dose 1)This compound (Dose 2)4-PBA (Reference)
Cognitive Performance (Morris Water Maze)
Escape Latency (s)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Time in Target Quadrant (%)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Brain Pathology
Aβ Plaque Load (%)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Soluble Aβ42 levels (pg/mg tissue)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
p-Tau levels (relative to total Tau)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Biomarkers
ER Stress Markers (e.g., CHOP expression)Relative Fold ChangeRelative Fold ChangeRelative Fold ChangeRelative Fold Change
Synaptic Density Markers (e.g., PSD-95)Relative Fold ChangeRelative Fold ChangeRelative Fold ChangeRelative Fold Change

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound.

Protocol 1: In Vitro Aβ42 Aggregation Assay (Thioflavin T)

  • Objective: To determine the inhibitory effect of this compound on Aβ42 fibril formation.

  • Materials:

    • Synthetic Aβ42 peptide

    • Thioflavin T (ThT)

    • This compound

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well black microplate

  • Procedure:

    • Prepare a stock solution of Aβ42 in a suitable solvent (e.g., hexafluoroisopropanol) and lyophilize to obtain monomeric Aβ42.

    • Resuspend the Aβ42 in PBS to a final concentration of 10 µM.

    • Prepare serial dilutions of this compound in PBS.

    • In a 96-well plate, mix the Aβ42 solution with the compound dilutions. Include a vehicle control (Aβ42 with PBS).

    • Add ThT to each well to a final concentration of 5 µM.

    • Incubate the plate at 37°C with continuous shaking.

    • Measure the fluorescence intensity (excitation ~440 nm, emission ~480 nm) at regular intervals for up to 48 hours.

  • Data Analysis: Plot the fluorescence intensity over time. The IC50 value can be calculated from the dose-response curve at a specific time point.

Protocol 2: In Vivo Study in an Alzheimer's Disease Mouse Model

  • Objective: To assess the in vivo efficacy of this compound in improving cognitive deficits and reducing AD-like pathology.

  • Animal Model: APPswe/PS1dE9 transgenic mice are a commonly used model for amyloid pathology.

  • Experimental Groups:

    • Group 1: Wild-type mice + Vehicle

    • Group 2: AD mice + Vehicle

    • Group 3: AD mice + this compound (Dose 1)

    • Group 4: AD mice + this compound (Dose 2)

    • Group 5: AD mice + 4-PBA (Reference compound)

  • Procedure:

    • Administer the compound or vehicle to the mice daily for a specified period (e.g., 3 months), starting at an age before significant plaque deposition.

    • In the final month of treatment, conduct behavioral testing (e.g., Morris water maze) to assess learning and memory.

    • At the end of the study, euthanize the mice and collect brain tissue.

    • Process one hemisphere for immunohistochemistry to quantify Aβ plaque load and the other for biochemical analysis (e.g., ELISA for Aβ levels, Western blot for protein markers).

  • Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the different experimental groups.

Visualizations

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_nucleus Nucleus Misfolded Proteins Misfolded Proteins UPR Unfolded Protein Response Misfolded Proteins->UPR CHOP CHOP (Pro-apoptotic) UPR->CHOP Apoptosis Apoptosis CHOP->Apoptosis Gene Expression Gene Expression Neuronal Survival Neuronal Survival Gene Expression->Neuronal Survival 4_APB 4-(3-aminophenyl)butanoic acid hydrochloride 4_APB->Misfolded Proteins Inhibits Aggregation

Caption: Proposed mechanism of ER stress reduction by this compound.

HDAC_Inhibition_Pathway 4_APB 4-(3-aminophenyl)butanoic acid hydrochloride HDACs Histone Deacetylases 4_APB->HDACs Inhibits Histone_Acetylation Increased Histone Acetylation Chromatin Relaxed Chromatin Structure Histone_Acetylation->Chromatin Gene_Expression Neuroprotective Gene Expression Chromatin->Gene_Expression Synaptic_Plasticity Enhanced Synaptic Plasticity Gene_Expression->Synaptic_Plasticity

Caption: Hypothesized pathway of HDAC inhibition leading to neuroprotection.

Experimental_Workflow Compound 4-(3-aminophenyl)butanoic acid hydrochloride In_Vitro In Vitro Assays (Aggregation, HDAC, Viability) Compound->In_Vitro In_Vivo In Vivo Studies (AD Mouse Model) In_Vitro->In_Vivo Lead Optimization Behavioral Behavioral Testing In_Vivo->Behavioral Pathology Pathological Analysis In_Vivo->Pathology Data_Analysis Data Analysis and Mechanism Elucidation Behavioral->Data_Analysis Pathology->Data_Analysis

Caption: General experimental workflow for evaluating the compound.

References

Application Notes and Protocols for Pomalidomide-Based PROTACs in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to hijack the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A PROTAC typically consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

Pomalidomide is a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase and serves as a cornerstone in the design of novel PROTACs. By functionalizing pomalidomide with a linker, it can be incorporated into PROTACs to mediate the degradation of a diverse array of target proteins. This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of pomalidomide-based PROTACs, using a pomalidomide derivative with a linker as a key building block.

Mechanism of Action: Pomalidomide-Based PROTACs

Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase complex.[1][2] The pomalidomide moiety of the PROTAC binds to CRBN, while the "warhead" binds to the POI. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain is recognized by the 26S proteasome, which subsequently degrades the target protein.[1][3] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[4]

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC Pomalidomide-PROTAC PROTAC->Ternary_Complex E3_Ligase CRBN E3 Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: Catalytic cycle of pomalidomide-PROTAC-mediated protein degradation.

Data Presentation

The following tables summarize representative quantitative data from key experiments to evaluate pomalidomide-based PROTACs.

Table 1: Cereblon Binding Affinity of Pomalidomide and Derivatives

Compound Assay Method IC50 (nM) Ki (nM) Reference
Pomalidomide TR-FRET 6.4 3.0 [5]
Lenalidomide TR-FRET 8.9 4.2 [5]
Thalidomide TR-FRET 22.4 10.6 [5]

| Pomalidomide | FP | 264.8 | 156.6 |[5] |

Table 2: In Vitro Degradation of a Target Protein (e.g., BRD4) by a Pomalidomide-Based PROTAC

PROTAC Concentration (nM) % BRD4 Remaining (Western Blot) Cell Viability (%) (CellTiter-Glo)
0 (Vehicle) 100 100
1 85 98
10 55 95
100 15 80

| 1000 | 10 | 60 |

Table 3: DC50 and Dmax Values for Pomalidomide-Based PROTACs with Different Linkers

PROTAC Target Protein Linker DC50 (nM) Dmax (%) Reference
PROTAC 1 BTK C2-Alkyl >1000 <20 [6]
PROTAC 2 BTK C5-Alkyl 100 85 [6]
PROTAC 3 BTK PEG3 25 >95 [6]
PROTAC 4 EGFR C3-Alkyl 250 70 [6]

| PROTAC 5 | EGFR | C5-Alkyl | 80 | 90 |[6] |

Experimental Protocols

Protocol 1: Synthesis of a Pomalidomide-Linker Intermediate and PROTAC Conjugation

This protocol describes the synthesis of a pomalidomide derivative with a 7-carbon amine linker (Pomalidomide-C7-NH2) and its subsequent conjugation to a POI ligand containing a carboxylic acid.[2]

Part A: Synthesis of Pomalidomide-C7-NH2 Hydrochloride

  • Alkylation of Pomalidomide:

    • To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and tert-butyl (7-bromoheptyl)carbamate (1.5 eq).

    • Stir the reaction mixture at 60 °C for 12-16 hours under an inert atmosphere.

    • Monitor the reaction by LC-MS.

    • After completion, cool the reaction, dilute with water, and extract with dichloromethane (DCM).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain Boc-protected Pomalidomide-C7-Amine.[2]

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add trifluoroacetic acid (TFA) or a solution of HCl in diethyl ether and stir at room temperature for 2-4 hours.

    • Monitor the deprotection by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to yield Pomalidomide-C7-NH2 as the corresponding salt.[2]

Part B: Conjugation to a POI Ligand

  • In a reaction vial, dissolve the POI ligand with a carboxylic acid moiety (1.0 eq) and Pomalidomide-C7-NH2 hydrochloride (1.1 eq) in anhydrous DMF.[2]

  • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate, water, and brine.

  • Dry the organic layer, concentrate, and purify the final PROTAC by preparative HPLC.[2]

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Pomalidomide Pomalidomide Alkylation Alkylation with Boc-protected linker Pomalidomide->Alkylation Boc_Pomalidomide Boc-Pomalidomide-Linker Alkylation->Boc_Pomalidomide Deprotection Boc Deprotection Boc_Pomalidomide->Deprotection Pomalidomide_Amine Pomalidomide-Linker-NH2 Deprotection->Pomalidomide_Amine Coupling Amide Coupling (HATU, DIPEA) Pomalidomide_Amine->Coupling POI_Ligand POI Ligand-COOH POI_Ligand->Coupling Crude_PROTAC Crude PROTAC Coupling->Crude_PROTAC Purification Prep-HPLC Purification Crude_PROTAC->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

Figure 2: Workflow for the synthesis of a pomalidomide-based PROTAC.
Protocol 2: Western Blot Analysis of Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in response to PROTAC treatment.[7][8][9]

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

    • Prepare serial dilutions of the PROTAC in complete cell culture medium. Include a vehicle control (e.g., DMSO).

    • Treat the cells with the different concentrations of the PROTAC for a specified duration (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

    • Determine the protein concentration of each lysate using a BCA protein assay.[9]

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration and add Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the POI overnight at 4°C.

    • Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection and Data Analysis:

    • Prepare a chemiluminescent substrate and incubate it with the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensity for the POI and the loading control using densitometry software.

    • Normalize the POI signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation) values.[10]

Protocol 3: Target Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[10]

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC, a vehicle control, and the PROTAC in combination with a proteasome inhibitor (e.g., MG132) for a shorter duration (e.g., 4-8 hours).

    • Lyse the cells as described in Protocol 2.

  • Immunoprecipitation (IP):

    • Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex.

    • Add Protein A/G magnetic beads to pull down the complex.

    • Wash the beads several times to remove non-specific binders.

  • Elution and Western Blot:

    • Elute the protein from the beads and perform a Western blot as described in Protocol 2.

    • Probe the membrane with an antibody against ubiquitin to detect polyubiquitin chains on the immunoprecipitated target protein.

  • Data Analysis:

    • A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.[10]

Protocol 4: Cell Viability Assay

This assay determines the effect of the PROTAC on cell proliferation and health.[11][12]

Using CellTiter-Glo® Luminescent Cell Viability Assay:

  • Cell Seeding and Treatment:

    • Seed cells at a density of 5,000-10,000 cells per well in an opaque-walled 96-well plate.

    • Add the desired concentrations of the PROTAC to the wells, including a vehicle control.

    • Incubate the plate for the chosen duration (e.g., 24, 48, or 72 hours).[11]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Mix and incubate to stabilize the luminescent signal.[13]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[12]

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Start Synthesized PROTAC Western_Blot Western Blot for Protein Degradation (Protocol 2) Start->Western_Blot Ubiquitination_Assay Target Ubiquitination Assay (Protocol 3) Western_Blot->Ubiquitination_Assay Confirm Mechanism Cell_Viability Cell Viability Assay (Protocol 4) Western_Blot->Cell_Viability Assess Cytotoxicity Data_Analysis Data Analysis: DC50, Dmax, IC50 Ubiquitination_Assay->Data_Analysis Cell_Viability->Data_Analysis Conclusion Lead Optimization Data_Analysis->Conclusion

Figure 3: Experimental workflow for the evaluation of a PROTAC candidate.

Conclusion

Pomalidomide-based PROTACs represent a powerful and versatile tool for targeted protein degradation. The successful development of a novel degrader relies on a systematic approach that includes rational design, chemical synthesis, and rigorous biological evaluation. The protocols and data presented in this document provide a comprehensive framework for researchers to synthesize, characterize, and optimize pomalidomide-based PROTACs for their specific protein of interest, thereby accelerating the discovery of new therapeutics.

References

Application Notes and Protocols: 4-(3-aminophenyl)butanoic acid hydrochloride as a Linker for BRD4 PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's native ubiquitin-proteasome system for the selective degradation of target proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Bromodomain-containing protein 4 (BRD4), an epigenetic reader and transcriptional coactivator of key oncogenes such as c-MYC, is a prime target in oncology. Unlike traditional small-molecule inhibitors that only block protein function, BRD4-targeting PROTACs induce its degradation, offering the potential for a more profound and sustained therapeutic response.

The choice of linker is critical in PROTAC design as it dictates the spatial orientation of the POI and the E3 ligase, influencing the formation and stability of the ternary complex, which is essential for efficient protein degradation. This document provides detailed application notes and protocols for the proposed use of 4-(3-aminophenyl)butanoic acid hydrochloride as a linker in the development of BRD4-targeting PROTACs. While direct experimental data for this specific linker in BRD4 PROTACs is not extensively available in the public domain, this guide extrapolates from established protocols for structurally similar linkers and well-characterized BRD4 PROTACs to provide a comprehensive framework for its application.

Physicochemical Properties of the Linker

This compound is an arylbutanoic acid derivative. The phenyl group can provide a degree of rigidity to the linker, while the butanoic acid chain offers flexibility. The amine and carboxylic acid functional groups provide versatile handles for conjugation to the BRD4-binding ligand and the E3 ligase ligand, respectively, typically through amide bond formation. The hydrochloride salt form enhances the solubility of the linker in aqueous media, which can be advantageous during the synthesis and purification processes.

PROTAC Synthesis Strategy

The synthesis of a BRD4 PROTAC using this compound as a linker generally involves a multi-step process. A common strategy is to first couple the linker to the E3 ligase ligand, followed by conjugation to the BRD4-binding moiety. Here, we present a representative synthetic scheme using the well-established BRD4 ligand JQ1 and the cereblon (CRBN) E3 ligase ligand pomalidomide.

Diagram of the Proposed Synthetic Workflow

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker-E3 Ligase Ligand Conjugation cluster_1 Step 2: Final PROTAC Assembly Pomalidomide Pomalidomide Intermediate_1 Pomalidomide-Linker Pomalidomide->Intermediate_1 Amide Coupling Linker 4-(3-aminophenyl)butanoic acid hydrochloride Linker->Intermediate_1 Final_PROTAC BRD4 PROTAC Intermediate_1->Final_PROTAC Amide Coupling JQ1_acid JQ1-carboxylic acid JQ1_acid->Final_PROTAC BRD4_Signaling_Pathway cluster_pathway BRD4-Mediated Transcription cluster_protac PROTAC Intervention BRD4 BRD4 P-TEFb P-TEFb BRD4->P-TEFb recruits Ubiquitination Ubiquitination BRD4->Ubiquitination Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 binds to RNA_Pol_II RNA Polymerase II P-TEFb->RNA_Pol_II phosphorylates c-MYC_Gene c-MYC Gene RNA_Pol_II->c-MYC_Gene transcribes c-MYC_Protein c-MYC Protein c-MYC_Gene->c-MYC_Protein translates to Cell_Proliferation Cell Proliferation & Survival c-MYC_Protein->Cell_Proliferation PROTAC BRD4 PROTAC PROTAC->BRD4 forms ternary complex with E3_Ligase E3 Ligase PROTAC->E3_Ligase E3_Ligase->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Proteasome->Inhibition leads to inhibition of pathway Experimental_Workflow Start PROTAC Synthesis & Characterization Cell_Culture Cell Culture (e.g., HeLa, MV4-11) Start->Cell_Culture Treatment PROTAC Treatment (Dose-response & Time-course) Cell_Culture->Treatment Harvest Cell Harvesting & Lysis Treatment->Harvest Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Quantification Protein Quantification (BCA Assay) Harvest->Quantification WB Western Blot (BRD4 Degradation) Quantification->WB Analysis Data Analysis (DC50, Dmax, IC50) WB->Analysis Viability->Analysis

Application Note: A Validated LC-MS/MS Method for the Quantification of 4-(3-aminophenyl)butanoic acid hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-(3-aminophenyl)butanoic acid hydrochloride in human plasma. The methodology involves a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate quantification. Chromatographic separation is achieved on a mixed-mode column, providing excellent retention and peak shape for this polar analyte. The method has been validated for linearity, precision, accuracy, recovery, and matrix effects, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring in a drug development setting.

Introduction

4-(3-aminophenyl)butanoic acid is a gamma-aminobutyric acid (GABA) analog. As with many pharmacologically active compounds, a reliable and sensitive bioanalytical method is essential for its development and clinical evaluation. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the quantification of small molecules in complex biological matrices like plasma.[1] This application note provides a detailed protocol for the extraction and quantification of 4-(3-aminophenyl)butanoic acid from human plasma, which can be readily implemented in a bioanalytical laboratory.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • 4-(3-aminophenyl)butanoic acid-d4 hydrochloride (Internal Standard, IS)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid, analytical grade

  • Human plasma (K2-EDTA)

Equipment
  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent)

  • Analytical balance

  • Microcentrifuge

  • Calibrated pipettes

  • 96-well collection plates

Sample Preparation

A protein precipitation method is employed for the extraction of the analyte and internal standard from plasma.[2]

  • Allow all reagents and plasma samples to thaw to room temperature.

  • Prepare a stock solution of the internal standard (IS), 4-(3-aminophenyl)butanoic acid-d4, in methanol at a concentration of 1 µg/mL.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add 200 µL of the IS working solution in acetonitrile (10 ng/mL) to each plasma sample.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column Mixed-Mode C18/WAX (100 x 2.1 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B (0-0.5 min), 95-20% B (0.5-3.0 min), 20% B (3.0-4.0 min), 20-95% B (4.0-4.1 min), 95% B (4.1-5.0 min)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Analyte Transition m/z 180.1 → 163.1
IS Transition m/z 184.1 → 167.1
Collision Energy Analyte: 15 eV, IS: 15 eV
Source Temperature 550°C
IonSpray Voltage 5500 V

Data Presentation

Linearity

The method was found to be linear over the concentration range of 1 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.

AnalyteCalibration Range (ng/mL)
4-(3-aminophenyl)butanoic acid1 - 1000> 0.995
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 16.8105.28.5103.7
LQC 35.198.76.2101.5
MQC 1004.5102.35.1100.8
HQC 8003.999.54.898.9
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels.

QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
LQC 392.597.8
HQC 80095.1101.2

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 50 µL Plasma Sample Add_IS Add 200 µL Acetonitrile with Internal Standard Plasma->Add_IS Vortex Vortex to Precipitate Proteins Add_IS->Vortex Centrifuge Centrifuge at 13,000 rpm Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject 5 µL onto LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow from sample preparation to data analysis.

Signaling_Pathway Analyte_IS Analyte and Internal Standard in Supernatant LC_Column Mixed-Mode Chromatographic Column Analyte_IS->LC_Column Separation ESI_Source Electrospray Ionization Source LC_Column->ESI_Source Elution Quadrupole1 Q1: Precursor Ion Selection (m/z) ESI_Source->Quadrupole1 Ionization Collision_Cell Q2: Collision-Induced Dissociation Quadrupole1->Collision_Cell Quadrupole3 Q3: Product Ion Selection (m/z) Collision_Cell->Quadrupole3 Fragmentation Detector Detector Quadrupole3->Detector

Caption: Logical flow of the LC-MS/MS detection process.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the short chromatographic run time allow for high-throughput analysis, making this method well-suited for supporting pharmacokinetic and clinical studies in drug development. The validation data confirms that the method meets the standard criteria for bioanalytical method validation.

References

Application Notes and Protocols for GABA Receptor Binding Assay with Novel Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The γ-aminobutyric acid (GABA) receptor system is the principal inhibitory neurotransmitter system in the central nervous system (CNS). The GABAA receptor, a ligand-gated ion channel, is a key target for therapeutic agents aimed at treating a variety of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders.[1][2] The development of novel analogues that selectively modulate GABAA receptor subtypes is a critical area of research for creating more effective therapeutics with fewer side effects.

Radioligand binding assays are a fundamental technique used to characterize the affinity and selectivity of novel compounds for specific receptors.[3] These assays measure the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor. This application note provides a detailed protocol for conducting a competitive radioligand binding assay to evaluate the affinity of novel analogues for the GABAA receptor.

Data Presentation: Binding Affinity of Novel GABA Analogues

The following table summarizes hypothetical quantitative data from a competitive binding assay. The inhibition constant (Ki) is a measure of the binding affinity of the test compounds. A lower Ki value indicates a higher binding affinity.

CompoundRadioligandReceptor SourceIC50 (nM)Ki (nM)
GABA (Control) [³H]MuscimolRat Brain Membranes155
Analogue A [³H]MuscimolRat Brain Membranes3010
Analogue B [³H]MuscimolRat Brain Membranes103.3
Analogue C [³H]MuscimolRat Brain Membranes15050

Experimental Protocols

This protocol outlines the steps for a competitive radioligand binding assay to determine the binding affinity of novel GABA analogues.

Materials and Reagents
  • Receptor Source: Rat brain membranes (or cell lines expressing specific GABAA receptor subtypes)

  • Radioligand: [³H]Muscimol (a high-affinity GABAA receptor agonist)[4]

  • Non-specific Binding Control: GABA (unlabeled)[5] or bicuculline methiodide[4]

  • Test Compounds: Novel GABA analogues

  • Buffers:

    • Homogenization Buffer: 0.32 M sucrose, pH 7.4[5]

    • Binding/Wash Buffer: 50 mM Tris-HCl, pH 7.4[5]

  • Equipment:

    • Homogenizer

    • High-speed centrifuge

    • Scintillation vials

    • Liquid scintillation counter

    • Microplate reader (optional)

Membrane Preparation[5]
  • Euthanize rats according to approved animal care protocols.

  • Rapidly dissect whole brains and place them in ice-cold homogenization buffer.

  • Homogenize the tissue in 20 volumes of homogenization buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in ice-cold deionized water.

  • Homogenize the suspension and centrifuge again at 140,000 x g for 30 minutes at 4°C.

  • Resuspend the pellet in binding buffer and centrifuge at 140,000 x g for 30 minutes at 4°C. Repeat this wash step twice.

  • Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

  • Store the membrane preparation at -70°C until use.

Competitive Binding Assay[4][5]
  • Thaw the prepared membranes on ice.

  • Set up the assay in triplicate in microcentrifuge tubes or a 96-well plate. For each test compound, prepare a series of dilutions.

  • Total Binding: Add binding buffer, radioligand (e.g., 5 nM [³H]Muscimol), and the membrane preparation (0.1-0.2 mg protein).

  • Non-specific Binding: Add binding buffer, radioligand, a high concentration of unlabeled GABA (e.g., 10 mM), and the membrane preparation.

  • Competitive Binding: Add binding buffer, radioligand, varying concentrations of the novel analogue, and the membrane preparation.

  • Incubate the reactions at 4°C for 45 minutes.[5]

  • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Visualizations

GABAA Receptor Signaling Pathway

GABA_Signaling cluster_neuron Postsynaptic Neuron GABA_Receptor GABAA Receptor (Ligand-Gated Ion Channel) Chloride_Channel Chloride (Cl-) Channel Opens GABA_Receptor->Chloride_Channel Conformational Change Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Chloride_Channel->Hyperpolarization Cl- Influx Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition GABA GABA (Neurotransmitter) GABA->GABA_Receptor Binds Analogue Novel Analogue Analogue->GABA_Receptor Binds/Modulates

Caption: GABAA receptor signaling cascade.

Experimental Workflow for Competitive Binding Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation Reagent_Prep 2. Reagent Preparation Membrane_Prep->Reagent_Prep Incubation 3. Incubation (Membranes, Radioligand, Analogue) Reagent_Prep->Incubation Filtration 4. Filtration & Washing Incubation->Filtration Quantification 5. Scintillation Counting Filtration->Quantification Analysis 6. IC50 & Ki Calculation Quantification->Analysis

Caption: Workflow of the competitive binding assay.

References

Application Notes and Protocols for In Vivo Administration of 4-(3-Aminophenyl)butanoic Acid Hydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific in vivo studies on 4-(3-aminophenyl)butanoic acid hydrochloride in rodent models are not publicly available. The following application notes and protocols are based on data from its structural isomer, Phenibut (4-amino-3-phenylbutanoic acid) , and are provided as a representative example for research and developmental purposes. All protocols should be adapted and validated for the specific compound of interest.

Introduction

Phenibut, a derivative of the inhibitory neurotransmitter GABA, is known for its anxiolytic and nootropic effects. Its ability to cross the blood-brain barrier allows it to exert its effects on the central nervous system, primarily as a GABA-B receptor agonist.[1][2] These notes provide an overview of its administration in rodent models to study its pharmacokinetic and pharmacodynamic properties.

Data Presentation

Pharmacokinetic Parameters
ParameterSpeciesRouteDoseValueReference
Half-lifeHumanOral250 mg5.3 hours[3]
ExcretionRat, Rabbit, Cat, DogIVN/ALargely unmetabolized in urine[3][4]
ExcretionHumanOral250 mg65% unchanged in urine[3][4]
Tissue DistributionRatIVN/ADetected in liver, kidneys, brain, blood, and urine[3][4][5]
Efficacy in Behavioral Models
ModelSpeciesRouteDose RangeObserved EffectReference
Elevated-Plus MazeRodenti.p.10 - 25 mg/kgAnxiolytic effects[6]
Passive Avoidance TestMousei.p.5 - 10 mg/kgImproved memory (increased latency)[6]
Rotarod TestMousei.p.10 - 20 mg/kgEnhanced performance[6]
Interhemispheric TransmissionRati.p.25 mg/kgIncreased transcallosal response amplitude[7][8]
Toxicological Data
ParameterSpeciesRouteValueReference
LD50Mousei.p.900 mg/kg[5]
LD50Rati.p.700 mg/kg[5]

Experimental Protocols

General Preparation of Dosing Solutions
  • Vehicle Selection: Based on the hydrochloride salt form, sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are recommended as initial vehicles for parenteral administration. For oral administration, sterile water or a 0.5% methylcellulose solution can be used.

  • Preparation:

    • Accurately weigh the required amount of this compound.

    • In a sterile environment (e.g., a laminar flow hood), dissolve the compound in the chosen vehicle.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Filter-sterilize the solution using a 0.22 µm syringe filter for parenteral administration.

    • Store the prepared solution at 4°C, protected from light, for short-term use. For long-term storage, aliquots can be stored at -20°C. Stability under these conditions should be validated.

Protocol for Intraperitoneal (i.p.) Administration in Mice
  • Animals: Use male or female C57BL/6 or BALB/c mice, aged 8-12 weeks. Acclimatize the animals for at least one week before the experiment.

  • Dosing:

    • Calculate the required dose based on the animal's body weight.

    • The volume of administration should not exceed 10 mL/kg.

    • Use a 25-27 gauge needle for the injection.

  • Procedure:

    • Gently restrain the mouse.

    • Tilt the mouse to a slight head-down position to displace the abdominal organs.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.

    • Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.

    • Inject the solution slowly.

    • Return the mouse to its cage and monitor for any adverse reactions.

Protocol for Oral Gavage (p.o.) Administration in Rats
  • Animals: Use male or female Sprague-Dawley or Wistar rats, aged 8-12 weeks. Acclimatize the animals for at least one week before the experiment.

  • Dosing:

    • Calculate the required dose based on the animal's body weight.

    • The volume of administration should not exceed 10 mL/kg.

    • Use a flexible or rigid gavage needle appropriate for the size of the rat.

  • Procedure:

    • Gently restrain the rat.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the gavage needle into the esophagus. Do not force the needle if resistance is met.

    • Administer the solution slowly.

    • Carefully remove the gavage needle.

    • Return the rat to its cage and monitor for any signs of distress.

Visualizations

Signaling Pathway

GABAB_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Phenibut Phenibut GABAB_Receptor GABAB1 GABAB2 Phenibut->GABAB_Receptor Agonist Binding G_protein Gi/o Protein GABAB_Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel K+ Channel (GIRK) G_protein->K_channel Activation Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_channel->Ca_influx

Caption: GABA-B Receptor Signaling Pathway Activated by Phenibut.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (≥ 1 week) Body_Weight Record Body Weight Animal_Acclimatization->Body_Weight Dosing_Solution_Prep Dosing Solution Preparation Dose_Calculation Calculate Dose Dosing_Solution_Prep->Dose_Calculation Body_Weight->Dose_Calculation Administration Drug Administration (i.p. or p.o.) Dose_Calculation->Administration Behavioral_Testing Behavioral Testing (e.g., Elevated-Plus Maze) Administration->Behavioral_Testing Sample_Collection Sample Collection (Blood, Brain, etc.) Behavioral_Testing->Sample_Collection Data_Analysis Behavioral Data Analysis Behavioral_Testing->Data_Analysis PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Sample_Collection->PK_Analysis

Caption: General Workflow for In Vivo Rodent Studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Solubility of 4-(3-aminophenyl)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 4-(3-aminophenyl)butanoic acid hydrochloride is a compound with limited publicly available solubility data. This guide is based on established principles for solubilizing small molecule hydrochloride salts for in vivo research. All protocols should be adapted and validated for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its solubility?

A1: The solubility of this compound is governed by its key structural features:

  • Hydrochloride Salt: Being a hydrochloride salt generally increases aqueous solubility compared to the free base, especially in acidic to neutral conditions.[1][2]

  • Amphoteric Nature: The molecule possesses both a basic amino group (-NH2) and an acidic carboxylic acid group (-COOH). This makes its net charge and, consequently, its solubility highly dependent on the pH of the solution.

  • Phenyl Ring: The presence of a phenyl ring contributes to the molecule's hydrophobicity, which can limit its aqueous solubility.

Q2: What is a good starting point for dissolving this compound for in vivo injections?

A2: A recommended starting point is to use a sterile, buffered aqueous solution.

  • Vehicle: Begin with Water for Injection (WFI) or a standard physiological buffer like Phosphate-Buffered Saline (PBS) at pH 7.4.[3]

  • Initial Concentration: Attempt to dissolve the compound at your desired final concentration. If solubility is low, start with a higher concentration stock solution that can be diluted.

  • pH Adjustment: Since it is a hydrochloride salt, the initial solution may be slightly acidic. The pH of parenteral drugs is critical and should be controlled to be compatible with physiological conditions to avoid irritation.[4] Buffers like phosphate or citrate are commonly used to maintain a stable pH.[5][6][7]

Q3: How does pH affect the solubility of this compound?

A3: The pH of the formulation is a critical parameter.[6] The compound's two ionizable groups, the amino group (a weak base) and the carboxylic acid group (a weak acid), mean its solubility will vary significantly with pH.

  • Low pH (Acidic): The amino group is protonated (-NH3+), and the carboxylic acid is non-ionized (-COOH). The positive charge generally leads to higher aqueous solubility.

  • Neutral pH (~7.4): The carboxylic acid group will be deprotonated (-COO-), and the amino group will be protonated (-NH3+), forming a zwitterion. Solubility at this point can be variable and must be determined experimentally.

  • High pH (Basic): The carboxylic acid is deprotonated (-COO-), and the amino group is neutral (-NH2). The negative charge can maintain some aqueous solubility, but the overall solubility profile may change.

A systematic pH-solubility profile is essential to determine the optimal pH for your formulation.[6]

Q4: What are some common biocompatible co-solvents and excipients that can be used to improve solubility?

A4: If aqueous solubility is insufficient, several biocompatible excipients can be tested.[8]

  • Co-solvents: These are water-miscible organic solvents used to increase the solubility of poorly water-soluble compounds.[6] Common examples include Polyethylene Glycol 300/400 (PEG 300/400), Propylene Glycol (PG), ethanol, and glycerin.[6][8]

  • Surfactants: These can form micelles to encapsulate and solubilize hydrophobic compounds. Examples include Polysorbate 80 (Tween 80) and Cremophor EL.[6][8]

  • Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[8]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Compound will not dissolve in aqueous buffer. Insufficient intrinsic solubility at the tested pH.1. Adjust pH: Systematically test the solubility at different pH values (e.g., from 4.0 to 8.0).2. Introduce Co-solvents: Prepare the formulation with a small percentage of a co-solvent like PEG 400 or Propylene Glycol (start with 5-10% v/v).3. Use a Surfactant: Add a low concentration of a surfactant like Tween 80 (e.g., 0.1-1% w/v).
Compound precipitates after preparation or upon storage. The solution is supersaturated and thermodynamically unstable. The pH may have shifted, or the temperature changed.1. Reduce Concentration: The simplest solution is to lower the final concentration of the compound.2. Verify pH Stability: Ensure the buffer capacity is sufficient to maintain the target pH over time.[6]3. Refrigerate (if stable): Store the formulation at 2-8°C, but first confirm this does not cause precipitation.[6] Some compounds are less soluble at lower temperatures.
Compound precipitates upon injection (in vivo). The formulation vehicle is not miscible with blood, causing the compound to "crash out" upon dilution in the bloodstream. This is common with high-percentage co-solvent formulations.1. In Vitro Dilution Test: Before injection, dilute your formulation 1:10 or 1:20 in PBS (pH 7.4) and observe for any precipitation.[9]2. Reformulate: If precipitation occurs, reduce the percentage of the organic co-solvent or switch to a different solubilization strategy (e.g., cyclodextrins).
Animal shows signs of irritation or hemolysis at the injection site. The formulation's pH, osmolality, or excipients are not biocompatible.1. Check pH: Ensure the final pH of the formulation is close to physiological pH (~7.4).[7]2. Adjust Tonicity: Parenteral formulations should be isotonic.[6] Use agents like sodium chloride or dextrose to adjust osmolality to ~290 mOsm/kg.[7]3. Lower Excipient Concentration: High concentrations of co-solvents or surfactants can cause tissue irritation.[10] Minimize their use to the lowest effective concentration.

Experimental Protocols & Data Presentation

Protocol: Systematic Solubility Screening

This protocol outlines a method to determine the solubility of this compound in various vehicles.

Materials:

  • This compound

  • Water for Injection (WFI)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • A panel of buffers (e.g., Citrate pH 4.0, Acetate pH 5.5, Phosphate pH 6.8)[5][9]

  • A panel of co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol)[9]

  • Vortex mixer, orbital shaker, centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of the compound to vials containing each test vehicle (e.g., different pH buffers or co-solvent mixtures).

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[9]

  • Separation: After incubation, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.[9]

  • Quantification: Carefully collect the supernatant, filter it through a 0.22 µm syringe filter, and dilute it appropriately. Quantify the concentration of the dissolved compound using a validated HPLC-UV method.[9]

  • Record Data: Perform each experiment in triplicate and record the results in tables.

Data Tables (Templates for Your Results)

Table 1: pH-Dependent Aqueous Solubility

Buffer System pH Mean Solubility (mg/mL) ± SD
Citrate Buffer 4.0 Record your data here
Acetate Buffer 5.5 Record your data here
Phosphate Buffer 6.8 Record your data here

| PBS | 7.4 | Record your data here |

Table 2: Co-Solvent System Solubility (in PBS, pH 7.4)

Co-Solvent Concentration (% v/v) Mean Solubility (mg/mL) ± SD
PEG 400 10% Record your data here
PEG 400 20% Record your data here
Propylene Glycol 10% Record your data here

| Propylene Glycol | 20% | Record your data here |

Visualizations

Solubility Optimization Workflow

This diagram outlines the decision-making process for developing a suitable formulation.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Define Target Concentration & Route screen_aqueous Screen Solubility in Aqueous Buffers (pH 4-8) start->screen_aqueous check_sol Is Solubility > Target Concentration? screen_aqueous->check_sol success Success: Finalize Formulation (Check Tonicity & Sterility) check_sol->success Yes screen_cosolvent Screen Co-solvents (e.g., PEG 400, PG) check_sol->screen_cosolvent No check_cosolvent Is Solubility > Target Concentration? screen_cosolvent->check_cosolvent dilution_test Perform In Vitro Dilution Test in PBS check_cosolvent->dilution_test Yes screen_advanced Screen Advanced Excipients (Surfactants, Cyclodextrins) check_cosolvent->screen_advanced No check_precip Does it Precipitate? dilution_test->check_precip check_precip->success No check_precip->screen_cosolvent Yes, Reformulate re_evaluate Re-evaluate: Lower Target Concentration or Modify Compound screen_advanced->re_evaluate

Caption: Workflow for optimizing formulation solubility.

pH-Dependent Ionization States

This diagram illustrates how pH affects the ionization of the compound's functional groups, which in turn influences solubility.

G low_ph Low pH (e.g., < 3) Structure: R-NH3+ -COOH Net Charge: +1 Solubility: High p1 low_ph->p1 zwitterion Neutral pH (e.g., ~4-8) Structure: R-NH3+ -COO- Net Charge: 0 (Zwitterion) Solubility: Variable p2 zwitterion->p2 high_ph High pH (e.g., > 10) Structure: R-NH2 -COO- Net Charge: -1 Solubility: Moderate-High p1->zwitterion pH Increases p2->high_ph pH Increases

Caption: Effect of pH on the ionization state of the molecule.

References

Improving stability of 4-(3-aminophenyl)butanoic acid hydrochloride in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(3-aminophenyl)butanoic acid hydrochloride in cell culture applications.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound in cell culture experiments.

Issue 1: Precipitate Formation in Cell Culture Media After Adding the Compound

  • Question: I observed a precipitate in my cell culture medium after adding this compound. What is the cause and how can I resolve it?

  • Possible Causes & Solutions:

    Possible Cause Explanation Recommended Solution
    Poor Solubility The compound may not be fully dissolved before being added to the media, or the final concentration may exceed its solubility limit in the complete media, especially at physiological pH.Prepare a concentrated stock solution in a suitable solvent (e.g., sterile water or DMSO). For acidic compounds, dissolving in a small amount of 1N NaOH and then adjusting the pH can be effective.[1] Perform a serial dilution of the stock solution into the pre-warmed cell culture medium. Ensure thorough mixing after each addition.
    pH Shift The addition of the hydrochloride salt of the compound could slightly lower the pH of the medium, causing precipitation of other media components.After adding the compound, check the pH of the cell culture medium and adjust it to the optimal physiological range (typically 7.2-7.4) if necessary, using sterile sodium bicarbonate or hydrochloric acid.
    Interaction with Media Components The compound may be interacting with components of the cell culture medium, such as proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes.Prepare the final concentration of the compound in serum-free media first, and then add the serum. Alternatively, if the experimental design allows, consider reducing the serum concentration.

Issue 2: Loss of Compound Efficacy Over Time in Culture

  • Question: My experiments show a diminishing effect of this compound over the course of a multi-day incubation. Could the compound be unstable in my cell culture medium?

  • Possible Causes & Solutions:

    Possible Cause Explanation Recommended Solution
    Reaction with Aldehydes (e.g., Glucose) Similar to other aminophenyl compounds like para-aminobenzoic acid (PABA), the primary amine group of 4-(3-aminophenyl)butanoic acid can react with reducing sugars like D-glucose, which is abundant in many cell culture media.[2] This reaction can lead to the formation of a Schiff base and subsequent degradation products, reducing the concentration of the active compound.Consider using a glucose-free medium formulation if compatible with your cell line, and supplement with an alternative energy source. Alternatively, perform media changes more frequently to replenish the active compound. It is recommended to determine the stability of the compound in your specific media using techniques like HPLC or LC-MS/MS.[3]
    Oxidation The aminophenyl group may be susceptible to oxidation, which can be accelerated by components in the media and exposure to light and oxygen.Minimize exposure of the stock solution and supplemented media to light by using amber tubes and wrapping containers in foil. Prepare fresh supplemented media before each experiment. Consider adding antioxidants to the media, if compatible with the experimental goals.
    Adsorption to Plasticware Hydrophobic compounds can adsorb to the surface of plastic cell culture vessels, reducing the effective concentration in the medium.[3]Use low-binding plasticware for preparing and storing solutions. Pre-rinsing pipette tips and vessels with the media can help to saturate non-specific binding sites.

Frequently Asked Questions (FAQs)

  • Q1: What is the best way to prepare a stock solution of this compound?

    • A1: For a 10 mM stock solution, we recommend dissolving 21.77 mg of this compound (MW: 217.68 g/mol ) in 10 mL of sterile, deionized water. Gentle warming and vortexing may be required to ensure complete dissolution. Filter-sterilize the stock solution through a 0.22 µm syringe filter before use. For higher concentrations or compounds with poor aqueous solubility, DMSO can be used as a solvent. However, ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your specific cell line (typically <0.5%).

  • Q2: How should I store the stock solution?

    • A2: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect the aliquots from light.

  • Q3: How can I test the stability of this compound in my specific cell culture medium?

    • A3: You can perform a stability study by incubating the compound in your complete cell culture medium at 37°C under your standard cell culture conditions (e.g., 5% CO2). Collect samples at different time points (e.g., 0, 6, 12, 24, 48, and 72 hours) and analyze the concentration of the parent compound using analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3]

  • Q4: Are there any known incompatible cell culture media components?

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

  • Weigh out 21.77 mg of this compound.

  • Transfer the powder to a sterile 15 mL conical tube.

  • Add 10 mL of sterile, deionized water.

  • Vortex the solution until the compound is completely dissolved. If necessary, warm the solution briefly in a 37°C water bath.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot into smaller volumes in sterile, light-protected tubes (e.g., amber microcentrifuge tubes).

  • Store the aliquots at -20°C.

Protocol 2: Stability Assessment using HPLC-UV

  • Prepare your complete cell culture medium, including serum and other supplements.

  • Add the this compound stock solution to the medium to achieve the final desired working concentration.

  • Immediately take a "time 0" sample and store it at -80°C.

  • Place the remaining medium in a sterile, capped flask in a 37°C, 5% CO2 incubator.

  • At subsequent time points (e.g., 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the medium and store it at -80°C.

  • After collecting all time points, thaw the samples.

  • Prepare the samples for HPLC analysis. This may involve a protein precipitation step (e.g., adding an equal volume of cold acetonitrile) followed by centrifugation to pellet the precipitated proteins.

  • Analyze the supernatant by reverse-phase HPLC with UV detection at a wavelength appropriate for the compound (e.g., determined by a UV scan).

  • Quantify the peak area corresponding to the parent compound at each time point and normalize it to the time 0 sample to determine the percentage of the compound remaining.

Diagrams

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Assessment weigh Weigh Compound dissolve Dissolve in Sterile Water weigh->dissolve filter Filter Sterilize (0.22 µm) dissolve->filter aliquot Aliquot and Store at -20°C filter->aliquot add_to_media Add to Cell Culture Media aliquot->add_to_media Use in Experiment incubate Incubate at 37°C, 5% CO2 add_to_media->incubate sample Sample at Time Points incubate->sample analyze Analyze by HPLC/LC-MS sample->analyze

Caption: Experimental workflow for preparing and assessing the stability of this compound.

troubleshooting_logic start Issue Encountered precipitate Precipitate in Media? start->precipitate efficacy_loss Loss of Efficacy? start->efficacy_loss precipitate->efficacy_loss No solubility Check Solubility & pH precipitate->solubility Yes stability_test Perform Stability Test (HPLC/LC-MS) efficacy_loss->stability_test Yes interaction Investigate Media Interactions solubility->interaction glucose_reaction Hypothesis: Reaction with Glucose stability_test->glucose_reaction oxidation Hypothesis: Oxidation stability_test->oxidation adsorption Hypothesis: Adsorption to Plastic stability_test->adsorption

Caption: Troubleshooting flowchart for issues with this compound in cell culture.

degradation_pathway compound 4-(3-aminophenyl)butanoic acid (Primary Amine) schiff_base Schiff Base Intermediate compound->schiff_base + glucose D-Glucose (Aldehyde Group) glucose->schiff_base degradation_products Degradation Products schiff_base->degradation_products Further Reactions

Caption: Postulated degradation pathway via reaction with glucose.

References

Troubleshooting low signal in GABA receptor binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low signal issues in GABA receptor binding assays.

Troubleshooting Guide: Low Signal

Low signal in your GABA receptor binding assay can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause of the problem.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Signal in GABA Binding Assays Start Low or No Signal Detected CheckReagents Verify Reagent Integrity & Concentration Start->CheckReagents CheckProtocol Review Assay Protocol CheckReagents->CheckProtocol Reagents OK OptimizeAssay Optimize Assay Conditions CheckReagents->OptimizeAssay Issue Found & Corrected CheckReceptor Assess Receptor Preparation CheckProtocol->CheckReceptor Protocol Correct CheckProtocol->OptimizeAssay Issue Found & Corrected CheckEquipment Evaluate Equipment Functionality CheckReceptor->CheckEquipment Receptor Prep OK CheckReceptor->OptimizeAssay Issue Found & Corrected CheckEquipment->OptimizeAssay Equipment OK CheckEquipment->OptimizeAssay Issue Found & Corrected Consult Consult Technical Support OptimizeAssay->Consult Signal Still Low

Caption: A logical workflow for troubleshooting low signal issues.

Frequently Asked Questions (FAQs)

Issue 1: Very low total binding counts.
  • Question: My total binding counts are barely above background. What could be the issue?

    Answer: This often points to a fundamental problem with one of the core assay components. Here are the primary aspects to investigate:

    • Receptor Preparation Quality: The most common culprit is the integrity of your receptor preparation.[1]

      • Degraded Receptors: Receptors can degrade due to improper storage, repeated freeze-thaw cycles, or protease activity. Always prepare fresh membranes or use aliquots stored at -80°C.

      • Low Receptor Concentration: The protein concentration of your membrane preparation might be too low. It is crucial to determine the protein concentration using a standard method like a Bradford or BCA assay.[2] For radioligand binding assays, a concentration of approximately 1-2 mg/mL is often recommended.[2]

    • Radioligand Integrity:

      • Degradation: Ensure your radioligand has not degraded. Check the expiration date and store it according to the manufacturer's instructions to prevent radiolysis.

      • Concentration: Using a radioligand concentration that is too low will result in a weak signal.[3]

    • Suboptimal Assay Buffer: The composition of your binding buffer is critical.

      • pH and Ionic Strength: Verify the pH and ionic strength of your buffer. A common buffer for GABA receptor assays is 50 mM Tris-HCl at pH 7.4.[4]

      • Essential Ions: Some GABA receptor subtypes require specific ions for optimal binding. For instance, GABA-B receptor binding assays often include CaCl₂.[1]

Issue 2: Total binding is acceptable, but specific binding is low.
  • Question: I have a decent total binding signal, but after subtracting the non-specific binding, my specific binding is very low. What's happening?

    Answer: This indicates high non-specific binding (NSB), which is masking your specific signal. The goal is to have specific binding account for at least 80-90% of the total binding.[4]

    • High Radioligand Concentration: Using a radioligand concentration significantly above its dissociation constant (Kd) can lead to increased binding to non-receptor sites.[4] It is recommended to use a concentration at or below the Kd value.[4]

    • Insufficient Washing: Inadequate washing during the termination of the assay can leave unbound radioligand trapped in the filter, leading to high background. Ensure rapid and sufficient washing with ice-cold wash buffer.

    • Inappropriate Blocking Agent for NSB: The unlabeled ligand used to define non-specific binding may not be effective. Use a high concentration (typically 100-1000 fold excess over the radioligand) of a known high-affinity ligand for the target receptor.[4] For GABA-A receptors, unlabeled GABA or bicuculline can be used.[1]

Issue 3: Inconsistent results between experiments.
  • Question: My results are not reproducible. What factors should I control more carefully?

    Answer: Lack of reproducibility often stems from subtle variations in experimental conditions.

    • Pipetting and Dilutions: Ensure accurate and consistent preparation of all solutions. Use calibrated pipettes and prepare fresh dilutions for each experiment.[5]

    • Incubation Time and Temperature: Binding reactions must reach equilibrium. Perform a time-course experiment to determine the optimal incubation time.[4] Maintain a consistent temperature throughout the incubation.

    • Endogenous GABA: Residual endogenous GABA in the membrane preparation can compete with your radioligand, leading to variable results.[1] Thoroughly wash the membranes to remove endogenous GABA.[1] Some protocols recommend incubating the membrane suspension at 37°C for 30 minutes to facilitate the dissociation of endogenous GABA.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for GABA receptor binding assays.

Table 1: Radioligand Binding Assay Conditions

ParameterGABA-A ReceptorGABA-B ReceptorReference
Radioligand [³H]Muscimol, [³H]GABA[³H]GABA, [³H]Baclofen[1]
Radioligand Conc. 2.0 - 4.0 nM ([³H]Muscimol)10 nM ([³H]GABA)[3]
Protein Conc. ~0.25 mg/mL~1 mg/mL[1][3]
Incubation Temp. 4°CRoom Temperature[3]
Incubation Time 5 - 60 minutes1.5 hours[3][6]
Binding Buffer 50 mM Tris-Citrate, pH 7.150 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4[1]
Non-specific Agent 100 µM Bicuculline or GABA1 mM Baclofen or GABA[1]

Table 2: Fluorescence-Based Assay Conditions

ParameterTypical ConditionsReference
Cell Line HEK293 cells expressing receptor subunits[7]
Fluorescent Probe Fluorogen-activating peptide (FAP) with dye[8]
Dye Concentration 100 nM[8]
Incubation Time 2 - 30 minutes[8]
Buffer HEPES Buffered Saline (HBS)[8]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for GABA-A Receptors

This protocol is adapted for determining the binding of [³H]Muscimol to GABA-A receptors in rat brain membranes.

  • Membrane Preparation:

    • Homogenize rat brain tissue in 20 volumes of ice-cold homogenization buffer (e.g., 0.32 M sucrose).[9]

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[9]

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[2]

    • Wash the pellet by resuspending in fresh, ice-cold binding buffer and centrifuging multiple times to remove endogenous GABA.[1][2]

    • Resuspend the final pellet in binding buffer to a protein concentration of approximately 1-2 mg/mL.[2]

  • Binding Assay:

    • In duplicate or triplicate tubes, add the following:

      • Total Binding: Binding buffer, radioligand (e.g., 2 nM [³H]Muscimol), and membrane preparation.

      • Non-specific Binding: Binding buffer, radioligand, a high concentration of an unlabeled competitor (e.g., 100 µM GABA), and membrane preparation.

    • Incubate at 4°C for 60 minutes to reach equilibrium.[8]

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C).

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

Protocol 2: Fluorescence-Based Assay for GABA-A Receptors

This protocol describes a method for visualizing GABA-A receptor trafficking using a fluorogen-activating peptide (FAP) system.[8]

  • Cell Culture and Transfection:

    • Culture cells (e.g., HEK293 or primary neurons) and transfect them with a construct encoding a GABA-A receptor subunit tagged with a FAP.

  • Labeling Surface Receptors:

    • Wash the cells with HEPES Buffered Saline (HBS).

    • Incubate the cells with a membrane-impermeant fluorogenic dye (e.g., 100 nM MG-BTau) in HBS for 2 minutes at room temperature to label surface receptors.[8]

    • Rapidly wash the cells with HBS to remove unbound dye.

  • Trafficking and Imaging:

    • Incubate the cells at 37°C for a desired period (e.g., 30 minutes) to allow for receptor internalization.[8]

    • Fix the cells with a 4% paraformaldehyde solution.

    • Image the cells using fluorescence microscopy to visualize the localization of the labeled receptors.

Signaling Pathway Diagrams

GABA-A Receptor Signaling

GABAA_Signaling GABA-A Receptor Signaling Pathway GABA GABA GABAA_R GABA-A Receptor (Ligand-gated ion channel) GABA->GABAA_R Binds to Cl_influx Chloride Ion (Cl-) Influx GABAA_R->Cl_influx Opens channel Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Simplified GABA-A receptor signaling cascade.

GABA-B Receptor Signaling

GABAB_Signaling GABA-B Receptor Signaling Pathway GABA GABA GABAB_R GABA-B Receptor (GPCR) GABA->GABAB_R Binds to G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK Channel Activation G_protein->K_channel Activates Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel Inhibits cAMP cAMP Production AC->cAMP Decreases Inhibition Neuronal Inhibition cAMP->Inhibition Modulates K_efflux Potassium Ion (K+) Efflux K_channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_channel->Inhibition Reduces Excitability Hyperpolarization->Inhibition

Caption: Overview of the GABA-B receptor signaling pathway.

References

Technical Support Center: Purity Analysis of 4-(3-aminophenyl)butanoic Acid Hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the purity analysis of synthetic 4-(3-aminophenyl)butanoic acid hydrochloride using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the HPLC analysis of this compound, a compound containing a basic amino group that can present specific chromatographic challenges.

Q1: Why is the peak for my main compound tailing excessively?

A1: Peak tailing is the most common issue for basic compounds like this compound.[1] It occurs when the peak asymmetry factor is greater than 1.2.[1] The primary cause is secondary interactions between the protonated amine group of your analyte and ionized residual silanol groups on the silica-based stationary phase (e.g., C18).[1][2] These interactions create a second, stronger retention mechanism in addition to the desired hydrophobic interaction, causing the peak to tail.[1]

Troubleshooting Steps:

  • Lower Mobile Phase pH: Operate at a lower pH (e.g., 2.5-3.5) to fully protonate the silanol groups on the column packing, minimizing their interaction with the basic analyte.[1][3]

  • Increase Buffer Strength: A low buffer concentration may not be sufficient to control the pH at the column surface. Increasing the buffer strength to a range of 20-50 mM can improve peak shape.[3]

  • Use an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping blocks many of the residual silanol groups, reducing the sites available for secondary interactions.[2]

  • Consider a Different Stationary Phase: If tailing persists, consider columns with alternative chemistry, such as those with a polar-embedded phase, which can shield the silanol groups and provide better peak shape for basic compounds.[2][3]

  • Check for Column Overload: Injecting too concentrated a sample can saturate the stationary phase and lead to peak distortion. Try diluting your sample or reducing the injection volume.[3]

Q2: My retention times are shifting between injections. What is the cause?

A2: Drifting retention times indicate a lack of system stability. Several factors can contribute to this issue:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the analytical run. Ensure the column is flushed with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved.

  • Mobile Phase Changes: The composition of the mobile phase may be changing over time due to the evaporation of the more volatile organic solvent (e.g., acetonitrile) or inconsistent mixing. Always use freshly prepared mobile phase and keep solvent bottles capped.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is crucial for reproducible results.

  • Pump and Flow Rate Issues: Inconsistent pump performance, leaks in the system, or air bubbles can cause pressure fluctuations and, consequently, unstable flow rates and shifting retention times.[4] Degas the mobile phase thoroughly and check the system for any leaks.

Q3: I am observing a noisy or drifting baseline. How can I fix this?

A3: A stable baseline is critical for accurate quantification, especially of low-level impurities.

  • Mobile Phase Contamination: Impurities in the solvents or buffer salts can lead to a noisy baseline.[4] Use high-purity (HPLC-grade) solvents and reagents.

  • Inadequate Degassing: Dissolved air in the mobile phase can outgas in the detector, causing baseline noise.[4] Ensure your mobile phase is properly degassed using an online degasser, sonication, or helium sparging.

  • Detector Lamp Issues: A failing or unstable detector lamp (e.g., UV lamp) can be a source of noise. Check the lamp's energy output and age.

  • Contaminated Column or Flow Path: Contaminants from previous samples may slowly elute from the column, causing the baseline to drift. Flush the column with a strong solvent to clean it.[5]

Q4: My system backpressure is abnormally high or fluctuating. What should I do?

A4: Pressure issues are a common problem in HPLC systems and often point to a blockage.[6]

  • Blocked Column Frit: The inlet frit of the column can become clogged with particulate matter from the sample or mobile phase.[7]

  • Precipitation: Buffer salts can precipitate if the organic modifier concentration is too high. Ensure your buffer is soluble in the entire mobile phase composition range.[3]

  • Contamination: A buildup of sample residue can increase backpressure.[7]

  • Blockage Elsewhere: Check for blockages in tubing, the injector, or in-line filters.[6]

Troubleshooting Workflow:

  • Start by disconnecting the column and running the pump to see if the pressure returns to normal. This isolates the problem to either the system or the column.

  • If the system pressure is high without the column, check components sequentially (injector, tubing) to find the blockage.

  • If the column is the cause, try back-flushing it (if the manufacturer allows) to remove contaminants from the inlet frit. If this fails, the column or its frit may need to be replaced.[1]

Experimental Protocol: Purity by Reverse-Phase HPLC

This section provides a standard operating procedure for determining the purity of this compound.

1. Objective: To quantify the purity of this compound and separate it from potential process impurities and degradation products using a stability-indicating reverse-phase HPLC method.

2. Materials and Reagents:

  • This compound reference standard and test sample.

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Phosphoric Acid (Analytical Grade)

  • Purified Water (18.2 MΩ·cm)

3. Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with UV/PDA detector
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A 25 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with Phosphoric Acid)
Mobile Phase B Acetonitrile
Gradient Program 0-2 min (10% B), 2-15 min (10% to 70% B), 15-17 min (70% B), 17-18 min (70% to 10% B), 18-25 min (10% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Acetonitrile (90:10 v/v)

4. Preparation of Solutions:

  • Buffer (Mobile Phase A): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 using phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

5. System Suitability Test (SST): Inject the standard solution five times and evaluate the following parameters.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5[1]
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

6. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the system suitability test.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution.

  • Inject the sample solution in duplicate.

  • Integrate all peaks in the chromatograms.

7. Calculation of Purity: Calculate the purity of the sample using the area percent method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visual Guides and Workflows

HPLC Analysis Workflow

The following diagram outlines the general workflow for performing a purity analysis.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing p1 Prepare Mobile Phase & Diluent p2 Prepare Standard & Sample Solutions p1->p2 a1 Equilibrate HPLC System p2->a1 a2 Perform System Suitability Test (SST) a1->a2 a3 Inject Blank, Standard, and Samples a2->a3 d1 Acquire & Integrate Chromatograms a3->d1 d2 Calculate Purity & Impurity Profile d1->d2 d3 Generate Final Report d2->d3

Caption: A standard workflow for HPLC purity analysis.

Troubleshooting Logic for Peak Tailing

This decision tree helps diagnose the root cause of peak tailing for basic analytes.

Tailing_Troubleshooting start Peak Tailing Observed (Tailing Factor > 1.2) q1 Is column old or previously used with strong bases? start->q1 q2 Is mobile phase pH > 4? q1->q2 No sol1 Column degradation. Flush with strong solvent or replace column. q1->sol1 Yes q3 Is sample concentration high? q2->q3 No sol2 Active silanol interactions. Lower mobile phase pH to 2.5-3.5. q2->sol2 Yes sol3 Column overload. Dilute sample or reduce injection volume. q3->sol3 Yes sol4 Issue likely not pH-related. Check for extra-column dead volume or contamination. q3->sol4 No

Caption: A decision tree for troubleshooting peak tailing.

Analyte-Stationary Phase Interactions

This diagram illustrates the desired and undesired interactions that affect peak shape for basic compounds on a C18 column.

Interactions Interactions Inside a C18 Column cluster_phase Stationary Phase Surface c18 C18 Alkyl Chain (Hydrophobic) silanol Residual Silanol Group (Si-OH) analyte Analyte (4-(3-aminophenyl)butanoic acid) analyte->c18 Desired Hydrophobic Interaction (Good Peak Shape) analyte->silanol Undesired Ionic Interaction (Causes Peak Tailing)

Caption: Analyte interactions with the stationary phase.

References

Side effects and toxicity of aminophenylbutanoic acid derivatives in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the side effects and toxicity of aminophenylbutanoic acid derivatives in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for aminophenylbutanoic acid derivatives that can lead to side effects and toxicity?

A1: Aminophenylbutanoic acid derivatives, such as phenibut and baclofen, primarily exert their effects through two main mechanisms. They are agonists at the GABA-B receptor and also bind to the α2-δ subunit of voltage-gated calcium channels (VDCCs)[1][2]. Over-activation of GABA-B receptors can lead to central nervous system (CNS) depression, sedation, and muscle relaxation, which can manifest as toxicity at higher doses[3]. The binding to VDCCs, similar to gabapentinoids, contributes to their analgesic and anxiolytic effects but can also cause dizziness and somnolence[2].

Q2: What are the most common acute toxicities observed in preclinical studies with aminophenylbutanoic acid derivatives?

A2: The most frequently reported acute toxicities in preclinical animal models involve the central nervous system. These include sedation, lethargy, ataxia (impaired coordination), and motor incoordination[3]. At higher doses, more severe CNS depression, including loss of consciousness, can occur. Other observed side effects can include nausea and vomiting[3].

Q3: Are there established LD50 and No-Observed-Adverse-Effect-Level (NOAEL) values for these compounds?

A3: Quantitative toxicity data from preclinical studies are not extensively available for all aminophenylbutanoic acid derivatives. However, some data for commonly studied compounds exist. It is crucial to determine these values for each new derivative as part of a standard preclinical safety evaluation.

Quantitative Toxicity Data

CompoundAnimal ModelTestValueReference
BaclofenRatOral LD50145 mg/kg
PhenibutDogOral (Case Report)~1600 mg/kg (ingestion)[4]

Note: The phenibut data is from a single case report of accidental ingestion and not a formal LD50 study.

Binding Affinities (Ki)

CompoundTargetAnimal ModelKi (μM)Reference
R-Phenibutα2-δ subunit of VDCCRat brain membrane23[2]
S-Phenibutα2-δ subunit of VDCCRat brain membrane39[2]
Baclofenα2-δ subunit of VDCCRat brain membrane156[2]
R-PhenibutGABA-B ReceptorRat brain92[5]
BaclofenGABA-B ReceptorRat brain>100-fold higher affinity than R-Phenibut[1]

Troubleshooting Guides

Guide 1: Differentiating Sedation from Neurotoxicity in Behavioral Assays

  • Problem: In behavioral tests like the rotarod or open field, it's challenging to distinguish between sedation (an expected pharmacological effect) and motor impairment due to neurotoxicity.

  • Troubleshooting Steps:

    • Dose-Response Characterization: Conduct a thorough dose-response study. Sedation is typically a dose-dependent effect that may plateau, while neurotoxicity may show a steeper dose-response curve leading to more severe and debilitating effects.

    • Multiple Behavioral Endpoints: Utilize a battery of behavioral tests. For example, an open field test can assess general locomotor activity, while a rotarod test specifically measures motor coordination and balance[6]. A sedative effect might reduce overall movement in the open field test, whereas neurotoxicity might lead to specific gait abnormalities or a complete inability to perform on the rotarod at doses that cause only mild sedation.

    • Time Course Analysis: Monitor the onset, duration, and recovery from the observed effects. Sedative effects often correlate with the pharmacokinetic profile of the compound, with recovery expected as the compound is eliminated. Persistent motor deficits after the expected sedative window may suggest neurotoxicity.

    • Clinical Observations: Carefully observe the animals for other signs of toxicity, such as tremors, convulsions, or abnormal postures, which are more indicative of neurotoxicity than simple sedation.

    • Histopathology: At the end of the study, perform a histopathological examination of the brain and spinal cord to look for any neuronal damage, inflammation, or other pathological changes that could explain the motor deficits[1][7].

Guide 2: Unexpected High Variability in Animal Responses

  • Problem: Significant variability in the toxicological or behavioral responses is observed between animals in the same dose group.

  • Troubleshooting Steps:

    • Review Dosing Procedures: Ensure accurate and consistent dose administration. For oral gavage, verify the correct placement of the gavage tube and the formulation's homogeneity. For injectable routes, check for proper injection technique and potential for injection site reactions.

    • Animal Health and Husbandry: Confirm that all animals were healthy at the start of the study and that housing conditions (temperature, light cycle, diet, and water) have been stable and consistent across all cages. Stress can significantly impact physiological and behavioral responses.

    • Genetic Variability: If using an outbred stock of rodents, consider that genetic differences can contribute to variability in drug metabolism and sensitivity. For mechanistic studies, using an inbred strain may reduce this variability.

    • Metabolism and Pharmacokinetics: Investigate potential differences in drug metabolism. Polymorphisms in metabolic enzymes can lead to different rates of drug clearance, resulting in varied exposure levels from the same dose. Consider collecting satellite blood samples for pharmacokinetic analysis to correlate exposure with effects.

    • Statistical Analysis: Consult with a biostatistician to ensure the appropriate statistical methods are being used to analyze the data. Non-parametric tests may be more suitable for data with high variability that does not follow a normal distribution.

Experimental Protocols

Protocol 1: Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)

  • Objective: To determine the acute oral toxicity of an aminophenylbutanoic acid derivative.

  • Animals: Healthy, young adult rodents (rats or mice), typically females as they are often slightly more sensitive.

  • Procedure:

    • Dosing: Administer the test substance orally by gavage in a single dose. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight) based on existing information about the substance's toxicity.

    • Stepwise Dosing: The test proceeds in a stepwise manner using a minimum number of animals per step. The outcome of the first step (e.g., mortality or survival at a given dose) determines the next step (e.g., dosing at a higher or lower level).

    • Observations: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and motor activity), and body weight changes for at least 14 days.

    • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

  • Data Analysis: The method allows for the classification of the substance into a toxicity category based on the observed outcomes at different dose levels.

Protocol 2: Assessment of Motor Coordination (Rotarod Test)

  • Objective: To evaluate the effect of an aminophenylbutanoic acid derivative on motor coordination and balance.

  • Apparatus: A rotarod apparatus with a rotating rod.

  • Procedure:

    • Training: Acclimate and train the animals on the rotarod at a constant, low speed (e.g., 5 RPM) for a set duration (e.g., 60 seconds) for 2-3 consecutive days prior to the test day.

    • Baseline Measurement: On the test day, record the baseline latency to fall for each animal.

    • Dosing: Administer the test compound or vehicle control.

    • Testing: At predetermined time points after dosing (e.g., 30, 60, 120 minutes), place the animals on the rotarod, which is set to accelerate at a defined rate (e.g., from 4 to 40 RPM over 300 seconds).

    • Measurement: Record the latency to fall from the rod for each animal. The trial ends for an individual animal when it falls off or after a predetermined cut-off time (e.g., 300 seconds).

  • Data Analysis: Compare the latency to fall between the treated and control groups using appropriate statistical methods (e.g., ANOVA). A significant decrease in the latency to fall in the treated group indicates impaired motor coordination.

Protocol 3: Histopathological Examination of the Brain

  • Objective: To identify any structural changes in the brain resulting from treatment with an aminophenylbutanoic acid derivative.

  • Procedure:

    • Tissue Collection: At the end of the study, euthanize the animals and perfuse them transcardially with saline followed by a fixative (e.g., 10% neutral buffered formalin).

    • Brain Extraction and Fixation: Carefully remove the brain and post-fix it in the same fixative.

    • Tissue Processing: Process the fixed brains through graded alcohols and xylene, and embed them in paraffin wax.

    • Sectioning: Cut coronal sections of the brain at specific anatomical levels using a microtome[7].

    • Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment. Special stains may be used to identify specific types of cellular damage if needed.

    • Microscopic Examination: A qualified pathologist should examine the slides microscopically for any signs of neurotoxicity, such as neuronal necrosis, apoptosis, inflammation, demyelination, or gliosis.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key signaling pathways and a typical experimental workflow for preclinical toxicity testing.

GABAB_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Derivative Aminophenylbutanoic Acid Derivative GABAB_R GABA-B Receptor (Heterodimer) Derivative->GABAB_R Binds VGCC Voltage-Gated Ca2+ Channel Derivative->VGCC Binds to α2-δ subunit G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits G_Protein->VGCC Inhibits cAMP cAMP AC->cAMP Decreases Ca_Influx Ca2+ Influx VGCC->Ca_Influx Decreases Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Decreases

Caption: GABA-B Receptor and Voltage-Gated Calcium Channel Signaling Pathways.

Preclinical_Toxicity_Workflow Start Start: Test Compound Selection Acute_Toxicity Acute Oral Toxicity (e.g., OECD 423) Start->Acute_Toxicity Dose_Selection Dose Range Finding for Repeated Studies Acute_Toxicity->Dose_Selection Repeated_Dose Repeated-Dose Toxicity Study (e.g., 28-day) Dose_Selection->Repeated_Dose Behavioral_Tests Behavioral Assessments (e.g., Rotarod, Open Field) Repeated_Dose->Behavioral_Tests Clinical_Pathology Clinical Pathology (Hematology, Blood Chemistry) Repeated_Dose->Clinical_Pathology Histopathology Histopathology (Brain and other organs) Repeated_Dose->Histopathology Data_Analysis Data Analysis and Interpretation Behavioral_Tests->Data_Analysis Clinical_Pathology->Data_Analysis Histopathology->Data_Analysis Report Final Report: NOAEL Determination Data_Analysis->Report

Caption: General Experimental Workflow for Preclinical Toxicity Testing.

References

Technical Support Center: Enhancing Brain Delivery of GABA Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome the challenges of delivering GABA analogues across the blood-brain barrier (BBB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guides

Issue: Low Brain Penetration of a Novel GABA Analogue

If your novel GABA analogue demonstrates poor BBB permeability in preclinical models, consider the following strategies. The table below summarizes quantitative data from various successful approaches to enhance central nervous system (CNS) delivery.

Table 1: Comparison of Strategies to Enhance BBB Penetration of GABA Analogues

StrategyExample Compound/MethodKey Quantitative OutcomeReference CompoundFold Increase in Brain DeliverySource
Prodrug Approach Heroin (diacetylmorphine)Increased lipophilicityMorphine~100-fold[1][2]
Azomethine prodrugs of (R)-α-methylhistamineEnhanced passive diffusion(R)-α-methylhistaminePositive dependence on lipophilicity[1]
Nanoparticle Delivery Poly(GABA)-based nanoparticles (NanoGABA)Attenuation of depressive-like symptoms via oral administrationGABANot directly quantified, but showed in vivo efficacy[3]
Focused Ultrasound (FUS) GABA with FUS-mediated BBB opening6-94% reduction in somatosensory evoked potential (SSEP) amplitudeGABA without FUSDose-dependent enhancement[4]
BBB Shuttle Conjugation Fc domain conjugated to PepH3 (BBB peptide shuttle)Increased translocation across in vitro BBB modelFc domain aloneNot directly quantified, but demonstrated successful translocation[5]
Experimental Protocols

This protocol provides a general methodology for increasing the lipophilicity of a GABA analogue by converting a polar functional group (e.g., carboxylic acid) into a more lipophilic ester. This is a common strategy to improve passive diffusion across the BBB.[6]

Materials:

  • Your GABA analogue (with a carboxylic acid or hydroxyl group)

  • An appropriate alcohol or acyl halide (e.g., acetyl chloride)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Coupling agent (if starting from a carboxylic acid, e.g., DCC, EDC) or a base (if starting with an acyl halide, e.g., triethylamine, pyridine)

  • Purification supplies (silica gel for column chromatography, solvents for extraction and recrystallization)

Methodology:

  • Dissolution: Dissolve the GABA analogue in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition:

    • For esterification of a carboxylic acid: Add the alcohol and the coupling agent.

    • For acylation of a hydroxyl group: Cool the solution in an ice bath and slowly add the acyl halide and the base.

  • Reaction: Stir the reaction mixture at room temperature (or as determined by the specific reaction kinetics) and monitor its progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction (e.g., with water or a saturated ammonium chloride solution). Extract the product into an organic solvent. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure. Purify the crude product using silica gel column chromatography or recrystallization to obtain the final lipophilic prodrug.

  • Characterization: Confirm the structure and purity of the synthesized prodrug using techniques such as NMR spectroscopy and mass spectrometry.

This protocol outlines a common method to assess the BBB permeability of your GABA analogue or its modified forms using a co-culture Transwell model, which mimics the BBB in vitro.[7][8]

Materials:

  • Transwell inserts (e.g., with 0.4 µm pore size)

  • Brain microvascular endothelial cells (BMECs)

  • Astrocytes (for co-culture)

  • Cell culture medium and supplements

  • Your test compound (GABA analogue)

  • A marker for paracellular permeability (e.g., Lucifer yellow or a fluorescently labeled dextran)

  • Analytical instrumentation for quantifying your compound (e.g., LC-MS/MS)

Methodology:

  • Cell Seeding:

    • Seed the astrocytes on the bottom of the culture plate wells.

    • Seed the BMECs on the apical side of the Transwell inserts.

  • Co-culture: Place the inserts containing the BMECs into the wells with the astrocytes to establish the co-culture model. Allow the cells to form a tight monolayer, which can be monitored by measuring the transendothelial electrical resistance (TEER).

  • Permeability Assay:

    • Replace the medium in the apical and basolateral compartments with a fresh, serum-free medium.

    • Add your test compound and the paracellular marker to the apical (luminal) chamber.

    • At various time points, collect samples from the basolateral (abluminal) chamber.

  • Quantification: Analyze the concentration of your compound and the paracellular marker in the collected samples using an appropriate analytical method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer. A low permeability of the paracellular marker confirms the integrity of the barrier.

Frequently Asked Questions (FAQs)

Q1: My GABA analogue shows high efficacy in vitro but no effect in vivo. Could this be a BBB penetration issue?

A1: Yes, this is a classic sign of poor BBB penetration. Many polar molecules, like GABA and its analogues, are potent at their target receptors in isolated cell or tissue preparations but fail to produce a central effect when administered systemically because they cannot cross the BBB to reach their site of action in the brain.[1][9] It is crucial to assess the physicochemical properties of your compound, such as its lipophilicity (LogP), polar surface area, and number of hydrogen bond donors and acceptors, as these are key determinants of passive BBB diffusion.[6] We recommend performing an in vitro BBB permeability assay (see Protocol 2) or in vivo microdialysis to directly measure brain concentrations.

Q2: I've designed a lipophilic prodrug of my GABA analogue, but it still has low brain concentrations. What could be the problem?

A2: While increasing lipophilicity is a common strategy, it is not always sufficient. Several factors could be at play:

  • Rapid Metabolism: The prodrug might be rapidly metabolized in the plasma before it has a chance to cross the BBB.[6] Consider analyzing plasma stability.

  • Efflux Transporters: Increased lipophilicity can sometimes make a compound a substrate for active efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump the drug back into the bloodstream.[2][10] You can investigate this using in vitro models with and without efflux pump inhibitors.

  • Insufficient Reconversion: The prodrug may cross the BBB but may not be efficiently converted back to the active parent drug within the brain.[11] Measuring the levels of both the prodrug and the parent drug in the brain is necessary to assess this.

Q3: What are the advantages of using nanoparticles for GABA analogue delivery compared to a prodrug approach?

A3: Nanoparticle-based delivery systems offer several potential advantages:

  • Versatility: They can encapsulate a wide range of molecules, regardless of their intrinsic physicochemical properties.[12][13]

  • Protection: The nanoparticle can protect the encapsulated drug from degradation in the bloodstream.[14]

  • Targeted Delivery: The surface of nanoparticles can be functionalized with ligands that target specific receptors on the BBB, facilitating receptor-mediated transcytosis.[15] This can lead to more efficient and targeted brain delivery compared to the non-specific passive diffusion often aimed for with prodrugs.

  • Controlled Release: Nanoparticles can be engineered for sustained or triggered release of the drug within the brain, potentially improving the therapeutic window.[14]

Q4: Is focused ultrasound a safe method for enhancing drug delivery to the brain?

A4: Focused ultrasound (FUS) in combination with microbubbles is a non-invasive technique that transiently and locally opens the BBB.[16][17] Current research suggests that when used within optimized parameters, FUS is a safe and reversible method.[18][19] The BBB integrity is typically restored within a few hours to a day. However, as with any emerging technology, long-term safety is still under investigation, and potential risks such as microhemorrhages need to be carefully monitored and managed through precise control of the ultrasound parameters.[19]

Q5: How can I determine which in vitro BBB model is best for my research?

A5: The choice of an in vitro BBB model depends on your specific research question and available resources.

  • Simple Monolayers: Monolayers of immortalized cell lines are high-throughput and cost-effective for initial screening of a large number of compounds.[8][20]

  • Co-culture Models: Co-culturing brain endothelial cells with astrocytes and/or pericytes provides a more physiologically relevant model with tighter junctions and better expression of transporters.[8][21]

  • Stem Cell-Derived Models: Models using induced pluripotent stem cell (iPSC)-derived brain endothelial-like cells offer the advantage of a human genetic background and can form very tight barriers.[8][22]

For detailed characterization of a lead compound, a more complex and physiologically relevant model, such as a co-culture or iPSC-derived model, is recommended.[22]

Visualizations

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD Converts GABA_vesicle GABA Vesicle GAD->GABA_vesicle Produces & Packages GABA_R GABA Receptor GABA_vesicle->GABA_R Release into Synapse GAT GABA Transporter (GAT) GABA_R->GAT Reuptake Ion_Channel Ion Channel (e.g., Cl-) GABA_R->Ion_Channel Activates Hyperpolarization Hyperpolarization (Inhibitory Effect) Ion_Channel->Hyperpolarization Leads to

Caption: Simplified GABAergic signaling pathway.

BBB_Penetration_Workflow cluster_design Design & Synthesis cluster_testing Preclinical Testing Start GABA Analogue (Poor BBB Penetration) Strategy Select Strategy: - Prodrug - Nanoparticle - FUS - Conjugation Start->Strategy Synthesis Synthesize/Formulate Modified Analogue Strategy->Synthesis In_Vitro In Vitro BBB Model (e.g., Transwell Assay) Synthesis->In_Vitro In_Vitro->Strategy Iterate/Optimize In_Vivo In Vivo Model (e.g., Microdialysis) In_Vitro->In_Vivo Promising Candidates In_Vivo->Strategy Iterate/Optimize Efficacy In Vivo Efficacy Study In_Vivo->Efficacy Outcome Successful Brain Delivery Efficacy->Outcome

Caption: Experimental workflow for enhancing BBB penetration.

Delivery_Strategies_Logic cluster_strategies Potential Solutions cluster_mechanisms Primary Mechanisms Problem Poor BBB Penetration of GABA Analogue Prodrug Prodrug Approach Problem->Prodrug Nano Nanoparticle Delivery Problem->Nano FUS Focused Ultrasound Problem->FUS Conjugation BBB Shuttle Conjugation Problem->Conjugation Lipophilicity Increase Lipophilicity (Passive Diffusion) Prodrug->Lipophilicity Encapsulation Encapsulation & Targeted Transport Nano->Encapsulation Transient_Opening Transient BBB Opening FUS->Transient_Opening Receptor_Mediated Receptor-Mediated Transcytosis Conjugation->Receptor_Mediated

Caption: Logical relationship of BBB penetration strategies.

References

Optimizing reaction conditions for the synthesis of 4-(3-aminophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(3-aminophenyl)butanoic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct synthesis route is the reduction of the nitro group of the precursor, 4-(3-nitrophenyl)butanoic acid. This is typically achieved through catalytic hydrogenation or by using a metal in an acidic medium. The resulting 4-(3-aminophenyl)butanoic acid is then converted to its hydrochloride salt for improved stability and handling.

Q2: What are the recommended catalysts for the catalytic hydrogenation of 4-(3-nitrophenyl)butanoic acid?

A2: Palladium on carbon (Pd/C) is the most frequently used and highly effective catalyst for this transformation.[1] Other catalysts such as platinum on carbon (Pt/C) or Raney Nickel can also be employed. Raney Nickel may be preferred if the substrate contains halogen substituents that could be susceptible to hydrogenolysis with Pd/C.[1]

Q3: Can I use reducing agents other than catalytic hydrogenation?

A3: Yes, several other reducing agents are effective for converting aromatic nitro groups to amines. Common methods include the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid.[2][3] The Fe/HCl system is a cost-effective and robust option.[3]

Q4: How is the final hydrochloride salt of 4-(3-aminophenyl)butanoic acid formed?

A4: After the reduction of the nitro group is complete and the catalyst or excess metal has been removed, the resulting free amine is typically dissolved in a suitable organic solvent. Anhydrous hydrochloric acid (either as a gas or a solution in an organic solvent like diethyl ether or isopropanol) is then added. This protonates the amino group, causing the hydrochloride salt to precipitate, which can then be isolated by filtration.

Q5: What are some potential side reactions to be aware of during the synthesis?

A5: During catalytic hydrogenation, there is a risk of over-reduction of the aromatic ring if the reaction is run under harsh conditions (high pressure and temperature) for an extended period. With metal/acid reductions, incomplete reduction can lead to the formation of intermediates like nitroso or hydroxylamine species. Additionally, the carboxylic acid group is generally stable under these conditions, but aggressive reducing agents like lithium aluminum hydride would reduce both the nitro and carboxylic acid groups and should be avoided.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive catalyst (for hydrogenation). 2. Insufficient reducing agent (for metal/acid reduction). 3. Poor solubility of the starting material. 4. Catalyst poisoning.1. Use fresh, high-quality catalyst. Ensure the catalyst is handled under an inert atmosphere if necessary. 2. Increase the molar equivalents of the metal and acid. 3. Choose a more suitable solvent or a co-solvent system (e.g., ethanol/water, THF/methanol) to ensure the starting material is fully dissolved. 4. Ensure the starting material and solvents are free from sulfur-containing impurities, which can poison palladium catalysts.
Incomplete Reaction / Mixture of Product and Starting Material 1. Insufficient reaction time. 2. Low reaction temperature. 3. Inefficient stirring (for heterogeneous reactions).1. Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed. 2. Gently heat the reaction mixture. For Fe/HCl reductions, refluxing is common. For hydrogenation, slightly elevated temperatures may be needed. 3. Ensure vigorous stirring to maintain good contact between the substrate, reagents, and catalyst.
Formation of an Oily Product Instead of a Solid Hydrochloride Salt 1. Presence of impurities. 2. Residual water in the solvent. 3. Incorrect solvent for precipitation.1. Purify the crude amine before salt formation, for example, by extraction or column chromatography. 2. Use anhydrous solvents for the salt formation step. 3. Try adding a non-polar co-solvent like diethyl ether or hexane to induce precipitation. Trituration of the oil with a suitable solvent may also yield a solid.
Low Yield of Isolated Product 1. Product loss during workup and extraction. 2. Inefficient precipitation of the hydrochloride salt. 3. Adsorption of product onto the catalyst or metal sludge.1. Ensure the pH is appropriately adjusted during extractions to have the product in the desired layer (basic for extraction into organic solvent, acidic for aqueous layer). 2. Cool the solution after adding HCl and allow sufficient time for complete precipitation. 3. After filtration, wash the catalyst or metal residue thoroughly with the reaction solvent or methanol to recover adsorbed product.
Product is Colored 1. Formation of colored byproducts from side reactions. 2. Residual metal impurities.1. Recrystallize the final hydrochloride salt from a suitable solvent system (e.g., ethanol/water, isopropanol/ether). 2. Treat the crude product solution with activated carbon before filtration and crystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Reduction of 4-(3-nitrophenyl)butanoic acid

Parameter Method 1: Catalytic Hydrogenation Method 2: Iron/Hydrochloric Acid Reduction
Reducing Agent H₂ gas (1 atm or higher pressure)Iron powder (Fe)
Catalyst/Acid 5-10 mol% Pd/CConcentrated Hydrochloric Acid (HCl)
Solvent Methanol, Ethanol, Ethyl Acetate, THFEthanol/Water, Acetic Acid
Temperature Room Temperature to 50°C80°C to Reflux
Reaction Time 2 - 12 hours1 - 4 hours
Workup Filtration through Celite to remove catalystFiltration of iron salts, basification, and extraction
Typical Yield >90%75-90%

Experimental Protocols

Method 1: Catalytic Hydrogenation using Pd/C
  • Preparation: In a hydrogenation vessel, dissolve 4-(3-nitrophenyl)butanoic acid (1.0 eq) in a suitable solvent such as methanol or ethanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, evacuate the air, and introduce hydrogen gas (typically via a balloon for atmospheric pressure). Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is no longer detectable (typically 2-12 hours).

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-(3-aminophenyl)butanoic acid.

  • Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol). Slowly add a solution of HCl in ether or isopropanol until the pH is acidic. The hydrochloride salt will precipitate.

  • Purification: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. Recrystallize from an appropriate solvent system if necessary.

Method 2: Reduction using Iron and Hydrochloric Acid
  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 4-(3-nitrophenyl)butanoic acid (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reagent Addition: Add iron powder (3-5 eq) to the suspension. Heat the mixture to reflux and then add concentrated hydrochloric acid (0.5-1.0 eq) dropwise.

  • Reaction: Maintain the reaction at reflux with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 1-4 hours).

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove the excess iron and iron salts.

  • Isolation: Concentrate the filtrate to remove most of the ethanol. Add water and adjust the pH to be basic (pH 8-9) with an aqueous solution of sodium hydroxide or sodium carbonate. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(3-aminophenyl)butanoic acid.

  • Salt Formation: Follow steps 7 and 8 from Method 1 to form and purify the hydrochloride salt.

Visualizations

Synthesis Pathway 4-(3-nitrophenyl)butanoic acid 4-(3-nitrophenyl)butanoic acid 4-(3-aminophenyl)butanoic acid 4-(3-aminophenyl)butanoic acid 4-(3-nitrophenyl)butanoic acid->4-(3-aminophenyl)butanoic acid Reduction (H2/Pd-C or Fe/HCl) This compound This compound 4-(3-aminophenyl)butanoic acid->this compound HCl

Caption: Synthesis pathway for this compound.

Experimental Workflow cluster_reduction Reduction Step cluster_workup Workup & Isolation cluster_purification Salt Formation & Purification Start Dissolve Starting Material Add Reagents Add Catalyst/Metal & Acid Start->Add Reagents React Run Reaction under specified conditions Add Reagents->React Monitor Monitor by TLC/LC-MS React->Monitor Filter Filter Catalyst/Metal Salts Monitor->Filter Reaction Complete Extract Extraction & pH Adjustment (if needed) Filter->Extract Dry & Concentrate Dry and Concentrate Solvent Extract->Dry & Concentrate Dissolve Amine Dissolve in Anhydrous Solvent Dry & Concentrate->Dissolve Amine Add HCl Add HCl Solution Dissolve Amine->Add HCl Precipitate Precipitate/Crystallize Salt Add HCl->Precipitate Isolate Filter and Dry Product Precipitate->Isolate

Caption: General experimental workflow for the synthesis.

Troubleshooting Logic Start Reaction Issue? Low Conversion Low Conversion? Start->Low Conversion Yes Impure Product Impure Product? Start->Impure Product No Check Reagents Check Catalyst Activity / Reagent Amount Low Conversion->Check Reagents Yes Check Conditions Optimize Temp / Time / Solvent Low Conversion->Check Conditions No Success Problem Solved Check Reagents->Success Check Conditions->Success Recrystallize Recrystallize Product Impure Product->Recrystallize Yes Low Yield Low Yield? Impure Product->Low Yield No Charcoal Treatment Use Activated Charcoal Recrystallize->Charcoal Treatment Still Colored Recrystallize->Success Charcoal Treatment->Success Optimize Workup Optimize pH in Extractions Low Yield->Optimize Workup Yes Wash Residue Thoroughly Wash Filter Cake Low Yield->Wash Residue No Optimize Workup->Success Wash Residue->Success

Caption: Troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Navigating Off-Target Effects of GABA Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate off-target effects of GABA receptor modulators in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in the context of GABA receptor modulators?

Q2: Why is it crucial to control for off-target effects in my experiments?

A2: Controlling for off-target effects is essential for ensuring the validity and reproducibility of your research. Unidentified off-target interactions can confound experimental results, leading to misinterpretation of the modulator's mechanism of action and its therapeutic potential. For drug development, minimizing off-target effects is critical for improving the safety and efficacy of therapeutic interventions.[1]

Q3: What are some common off-target sites for different classes of GABA receptor modulators?

A3: Different classes of GABA receptor modulators have distinct off-target profiles. For instance, neurosteroids can interact with various other receptors and ion channels, including nicotinic acetylcholine receptors, glycine receptors, and voltage-gated calcium channels.[2] Barbiturates, in addition to their effects on GABA-A receptors, can also block AMPA and kainate receptors.[3] Some benzodiazepines have been found to have a strong affinity for mitochondrial proteins like HsTSPO1, which may contribute to some of their side effects.[4]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Unexpected or contradictory results with a novel GABA-A receptor modulator.
  • Question: I'm observing changes in neuronal activity that are not consistent with the known mechanism of action of my GABA-A modulator. What could be the reason?[5]

  • Answer: This could be due to several factors, including off-target effects, experimental artifacts, or issues with your experimental setup.

    • Troubleshooting Steps:

      • Verify Compound Purity and Stability: Ensure the purity of your compound and prepare fresh solutions for each experiment to avoid degradation.[5] Protect light-sensitive compounds from light.[5]

      • Control for Solvent Effects: If using a solvent like DMSO, ensure the final concentration is low (typically <0.5%) and consistent across all conditions, including vehicle controls.[6]

      • Perform Control Experiments: Test the effect of your compound in the absence of a GABA agonist to check for direct gating of the channel.[5] Use specific antagonists for potential off-target receptors (e.g., glutamate receptors, voltage-gated sodium or calcium channels) to determine if the unexpected effects are blocked.[5]

      • Consider Receptor Subtype Heterogeneity: If working with primary neurons or tissue slices, be aware that different neurons can express various GABA-A receptor subunits, leading to varied responses.[5] Using a cell line with a homogenous population of GABA-A receptors can help mitigate this variability.[5]

Issue 2: High variability in electrophysiology recordings.
  • Question: My patch-clamp recordings show high variability between cells when applying a GABA modulator. How can I reduce this?

  • Answer: High variability can obscure the true effect of your compound. Common causes include inconsistent seal resistance, receptor rundown, and suboptimal agonist concentration.

    • Troubleshooting Steps:

      • Ensure High-Quality Recordings: A stable gigaohm seal (>1 GΩ) is crucial for low-noise recordings.[5] Ensure your pipettes are properly fire-polished and that the cells are healthy.[5]

      • Monitor for Receptor Rundown: Include ATP and GTP in your internal solution to help maintain receptor function and monitor the baseline GABA response over time.[5]

      • Optimize Agonist Concentration: Perform a dose-response curve for your GABA agonist to determine the EC20-EC50 concentration for your specific cell type to ensure a sufficient baseline current for observing modulation.[5]

Data Presentation: Off-Target Affinity of Common GABA Modulators

The following table summarizes potential off-target interactions for several classes of GABA receptor modulators. Note that specific affinities can vary significantly between individual compounds within a class.

Modulator ClassPrimary TargetKnown Off-TargetsPotential Experimental Consequences
Benzodiazepines GABA-A Receptors (α/γ interface)Mitochondrial TSPO protein[4], Voltage-gated calcium channels[7]Altered cellular metabolism, changes in neurotransmitter release independent of GABA-A receptors.
Barbiturates GABA-A ReceptorsAMPA/Kainate receptors[3], Nicotinic acetylcholine receptors[8], Voltage-gated sodium and calcium channelsBroad CNS depression beyond GABAergic potentiation, potential for excitotoxicity modulation.
Neurosteroids GABA-A Receptors (extrasynaptic and synaptic)Nicotinic acetylcholine receptors, Glycine receptors, Sigma-1 receptors, Voltage-gated calcium and potassium channels[2]Complex modulation of neuronal excitability, potential for neuroprotective or neurotoxic effects unrelated to GABA.
GABA Reuptake Inhibitors GABA Transporters (GATs)[9]Potential for downstream effects on other neurotransmitter systems due to broad changes in GABAergic tone.[10]Alterations in glutamate and other neurotransmitter levels, potential for widespread network effects.

Experimental Protocols

Protocol 1: Validating Modulator Specificity using Patch-Clamp Electrophysiology

Objective: To determine if the observed effect of a modulator is mediated by GABA-A receptors and to rule out direct effects on the channel or other ion channels.

Methodology:

  • Establish a Stable Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a neuron or a cell line expressing the GABA-A receptor subtype of interest.

  • Baseline GABA Application: Apply a known concentration of GABA (e.g., EC20-EC50) to elicit a stable baseline current.

  • Modulator Co-application: After a washout period, co-apply the same concentration of GABA with the test modulator.[11]

  • Assess Direct Gating: Apply the modulator in the absence of GABA to test for direct activation of the GABA-A receptor channel.[5]

  • Antagonist Co-application: Co-apply the modulator and GABA in the presence of a specific GABA-A receptor antagonist (e.g., bicuculline or picrotoxin). A block of the modulator's effect indicates it acts via the GABA-A receptor.

  • Test for Off-Target Channel Effects: In the absence of GABA, apply the modulator and use voltage steps to test for any effects on voltage-gated sodium, potassium, or calcium channels.

  • Data Analysis: Quantify the percentage potentiation or inhibition of the peak current amplitude compared to the control GABA response.[11] Plot the percent modulation against the log concentration of the modulator to determine the EC50 and maximal effect.[11]

Protocol 2: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound for the intended GABA receptor site and potential off-target receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the receptor of interest.

  • Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand known to bind to the target receptor and varying concentrations of the unlabeled test compound.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Quantification: Measure the amount of radioactivity bound to the membranes.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of the test compound. Use non-linear regression to calculate the IC50 value, which can then be converted to the inhibition constant (Ki).[11]

Visualizations

GABA_A_Signaling GABA-A Receptor Signaling Pathway GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to agonist site Modulator Positive Allosteric Modulator (PAM) Modulator->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride (Cl-) Channel Opening GABA_A_Receptor->Chloride_Channel Conformational Change Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: GABA-A Receptor Signaling Pathway.

Off_Target_Workflow Experimental Workflow to Identify Off-Target Effects Start Observe Unexpected Phenotype with Modulator Step1 In Vitro Binding Assays (e.g., Radioligand Binding) Start->Step1 Decision1 Binding to Non-GABA Receptors? Step1->Decision1 Step2 Functional Assays (e.g., Patch-Clamp Electrophysiology) Decision2 Modulation in Absence of GABA Agonist? Step2->Decision2 Step3 Test Against a Panel of Known Off-Target Receptors Conclusion_On_Target Effect is Likely On-Target Step3->Conclusion_On_Target Decision1->Step2 No Conclusion_Off_Target Off-Target Effect Identified Decision1->Conclusion_Off_Target Yes Decision2->Step3 No Decision2->Conclusion_Off_Target Yes

Caption: Workflow for Identifying Off-Target Effects.

Troubleshooting_Tree Troubleshooting Experimental Variability Start High Experimental Variability Observed Q1 Is the Signal-to-Noise Ratio Low? Start->Q1 A1_Yes Check Seal Resistance (>1 GΩ) Optimize Agonist Concentration Reduce Environmental Noise Q1->A1_Yes Yes Q2 Is there significant 'rundown' of the current? Q1->Q2 No A1_Yes->Q2 A2_Yes Include ATP/GTP in Internal Solution Monitor Baseline Response Q2->A2_Yes Yes Q3 Are drug solutions freshly prepared? Q2->Q3 No A2_Yes->Q3 A3_No Prepare Fresh Solutions Daily Check Compound Stability Q3->A3_No No End Variability Reduced Q3->End Yes A3_No->End

References

Enhancing the Synthesis of 4-(3-aminophenyl)butanoic acid hydrochloride: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 4-(3-aminophenyl)butanoic acid hydrochloride. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges encountered during the synthesis, focusing on improving both yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent synthetic route involves a two-step process. The first step is the synthesis of the precursor, 4-(3-nitrophenyl)butanoic acid. The second step is the reduction of the nitro group to an amino group, followed by the formation of the hydrochloride salt.

Q2: Which reduction method is most effective for converting 4-(3-nitrophenyl)butanoic acid to its amino derivative?

A2: Several methods can be employed for the reduction of the aromatic nitro group. The choice of method often depends on the available equipment, safety considerations, and the desired purity profile. Common methods include:

  • Catalytic Hydrogenation: This is often the method of choice due to its clean reaction profile, typically yielding the desired amine with high selectivity. Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are common catalysts.

  • Metal/Acid Reduction: Systems like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classical and effective methods for nitro group reduction.

  • Stannous Chloride (SnCl2) Reduction: This method offers a milder alternative and can be advantageous when other reducible functional groups are present.

Q3: How is the hydrochloride salt of 4-(3-aminophenyl)butanoic acid typically formed?

A3: The hydrochloride salt is generally formed by treating a solution of the free amine, 4-(3-aminophenyl)butanoic acid, with hydrochloric acid. This can be achieved by bubbling hydrogen chloride gas through an anhydrous organic solution of the amine or by adding a solution of HCl in an organic solvent (e.g., diethyl ether, isopropanol) or an aqueous solution of HCl, followed by precipitation or crystallization.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of 4-(3-aminophenyl)butanoic acid

Possible Causes & Solutions:

Cause Troubleshooting Action
Incomplete Reduction of the Nitro Group - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material. - Increase Catalyst Loading (Catalytic Hydrogenation): If using a heterogeneous catalyst like Pd/C, ensure it is active and increase the weight percentage if the reaction is sluggish. Be cautious as excessive catalyst can sometimes lead to side reactions. - Increase Hydrogen Pressure (Catalytic Hydrogenation): Higher hydrogen pressure can facilitate a faster and more complete reduction. - Ensure Sufficient Reducing Agent (Metal/Acid or SnCl2): Verify the stoichiometry of the reducing agent and consider adding a slight excess if the reaction is incomplete.
Catalyst Poisoning (Catalytic Hydrogenation) - Use High-Purity Starting Materials: Impurities in the starting nitro compound can poison the catalyst. Purify the 4-(3-nitrophenyl)butanoic acid before the reduction step. - Use a More Robust Catalyst: Consider using a different catalyst, such as platinum on carbon (Pt/C), which can sometimes be more resistant to poisoning.
Product Loss During Work-up - Optimize Extraction pH: During the work-up of the free amine, ensure the pH of the aqueous layer is appropriately adjusted to minimize the solubility of the product in the aqueous phase before extraction with an organic solvent. - Use an Appropriate Extraction Solvent: Select an organic solvent in which the free amine has good solubility but is immiscible with water.
Problem 2: Product Purity Issues - Presence of Impurities

Possible Impurities & Mitigation Strategies:

Impurity Potential Source Identification Prevention & Removal
Unreacted 4-(3-nitrophenyl)butanoic acid Incomplete reduction.Can be detected by TLC, HPLC, or NMR spectroscopy.- Ensure complete reaction as described in the low yield troubleshooting section. - Can often be removed by recrystallization of the final hydrochloride salt.
Hydroxylamine Intermediate (4-(3-(hydroxyamino)phenyl)butanoic acid) Incomplete reduction, particularly in catalytic hydrogenation.Can be detected by HPLC and may have a different color.- Ensure sufficient reaction time and catalyst activity. - Vanadium compounds can be used as promoters in catalytic hydrogenation to suppress the formation of hydroxylamine intermediates.
Azoxy and Azo Compounds Condensation of nitroso and hydroxylamine intermediates.These are often colored impurities and can be detected by HPLC and Mass Spectrometry.- Maintain optimal reaction conditions (temperature, pressure) to favor the complete reduction to the amine. - Can be challenging to remove. Recrystallization may be effective.
Products of Over-reduction (e.g., reduction of the carboxylic acid) Harsh reduction conditions (e.g., with very active catalysts or high temperatures).Can be identified by NMR and Mass Spectrometry, showing the absence of the carboxylic acid group.- Use milder reducing agents or conditions. For example, NaBH4 is generally not strong enough to reduce carboxylic acids.[2] - Avoid excessively high temperatures and pressures during catalytic hydrogenation.
Problem 3: Difficulty in Crystallization of the Hydrochloride Salt

Possible Causes & Solutions:

Cause Troubleshooting Action
"Oiling Out" Instead of Crystallizing - Change the Solvent System: If the product separates as an oil, the solvent may not be ideal. Consider using a solvent pair. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise at an elevated temperature until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. For amino acid hydrochlorides, solvent systems like ethanol/diethyl ether or isopropanol/hexane can be effective.[2] - Cool the Solution Slowly: Rapid cooling can promote the formation of oils. Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or ice bath. - Scratching: Gently scratching the inside of the flask at the meniscus with a glass rod can create nucleation sites and induce crystallization.
Low Recovery After Recrystallization - Use Minimal Hot Solvent: Dissolve the crude product in the minimum amount of hot solvent required to achieve a saturated solution. Using excessive solvent will result in a significant portion of the product remaining in the mother liquor. - Cool Thoroughly: Ensure the crystallization mixture is cooled to a low enough temperature to maximize the precipitation of the product. - Wash Crystals with Cold Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities without significantly dissolving the product.
Formation of an Unstable or Amorphous Solid - Control the Rate of HCl Addition: When forming the salt, add the hydrochloric acid solution slowly to control the precipitation rate, which can influence the crystal form. - Screen Different Solvents: The choice of solvent can influence the resulting crystal form (polymorph). Experiment with different solvents or solvent mixtures for the salt formation and crystallization.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

Step 1: Reduction of 4-(3-nitrophenyl)butanoic acid

  • In a suitable hydrogenation vessel, dissolve 4-(3-nitrophenyl)butanoic acid (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% Pd).

  • Seal the vessel and purge it with nitrogen or argon, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 bar).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(3-aminophenyl)butanoic acid.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the crude 4-(3-aminophenyl)butanoic acid in a minimal amount of a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol).

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) or bubble anhydrous HCl gas through the solution with stirring until precipitation is complete.

  • Collect the precipitated solid by filtration.

  • Wash the solid with a small amount of cold diethyl ether or the solvent used for precipitation.

  • Dry the solid under vacuum to obtain this compound.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, isopropanol/water).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Comparison of Reduction Methods for Aromatic Nitro Compounds

Reduction Method Reagents Typical Conditions Advantages Disadvantages
Catalytic Hydrogenation H₂, Pd/C or Pt/C1-50 bar H₂, Room temp. to 80°C, Methanol or EthanolClean reaction, high yields, easy product isolation.Catalyst can be expensive and pyrophoric. Potential for over-reduction or dehalogenation. Susceptible to catalyst poisoning.
Metal/Acid Reduction Fe/HCl or Sn/HClReflux temperature, Aqueous or alcoholic solventsInexpensive reagents, reliable.Requires stoichiometric amounts of metal, acidic work-up, potential for metal contamination in the product.
Stannous Chloride Reduction SnCl₂·2H₂ORoom temp. to reflux, Ethanol or Ethyl AcetateMild conditions, good for substrates with other reducible groups.Generates tin salt byproducts that can be difficult to remove during work-up.

Visualizations

Synthesis_Workflow Start 4-(3-nitrophenyl)butanoic acid Reduction Reduction of Nitro Group Start->Reduction Amine 4-(3-aminophenyl)butanoic acid Reduction->Amine Catalytic Hydrogenation or Chemical Reduction Salt_Formation Hydrochloride Salt Formation Amine->Salt_Formation Addition of HCl Product This compound Salt_Formation->Product Purification Purification (Recrystallization) Product->Purification Final_Product High Purity Product Purification->Final_Product Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Is the reaction complete? (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Actions Increase reaction time Increase catalyst/reagent amount Check catalyst activity Incomplete->Actions Workup_Issues Check for product loss during work-up Complete->Workup_Issues Optimize_Extraction Optimize pH and solvent for extraction Workup_Issues->Optimize_Extraction Purity_Troubleshooting Start Impure Product Identify_Impurity Identify Impurity (NMR, HPLC, MS) Start->Identify_Impurity Unreacted_SM Unreacted Starting Material Identify_Impurity->Unreacted_SM Side_Product Side-Reaction Product Identify_Impurity->Side_Product Optimize_Reaction Optimize reaction conditions (time, temp, reagents) Unreacted_SM->Optimize_Reaction Recrystallize Recrystallize the product Unreacted_SM->Recrystallize Side_Product->Optimize_Reaction Side_Product->Recrystallize Solvent_Screen Screen for optimal recrystallization solvent Recrystallize->Solvent_Screen

References

Validation & Comparative

A Comparative Guide to Baclofen and 4-(3-aminophenyl)butanoic acid hydrochloride at GABAB Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Baclofen and 4-(3-aminophenyl)butanoic acid hydrochloride, also known as Phenibut, focusing on their interactions with γ-aminobutyric acid type B (GABA-B) receptors. The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding and application of these compounds.

Introduction

Baclofen is a well-established muscle relaxant and antispasmodic agent that exerts its effects through agonism at GABA-B receptors.[1] It is the only GABA-B receptor agonist approved for clinical use.[2] this compound (Phenibut) is a structural analog of the inhibitory neurotransmitter GABA and is also a GABA-B receptor agonist.[3][4] While structurally similar to Baclofen, differing only by the absence of a chlorine atom on the phenyl ring, Phenibut exhibits a distinct pharmacological profile.[5] This guide delves into a detailed comparison of their performance at GABA-B receptors, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

Quantitative Comparison of Receptor Interactions

The following tables summarize the key quantitative parameters defining the interaction of Baclofen and this compound with GABA-B receptors.

Table 1: Binding Affinity (Ki) at GABA-B Receptors

CompoundPreparationRadioligandKi (μM)Reference
Racemic BaclofenRat Brain[3H]CGP546266.0 ± 1[6]
Racemic PhenibutRat Brain[3H]CGP54626177 ± 2[6]
(R)-PhenibutRat Brain[3H]CGP5462692 ± 3[6]
(S)-PhenibutRat BrainNot specified>1000[7]

Table 2: Inhibitory Concentration (IC50) at GABA-B Receptors

CompoundPreparationRadioligandIC50 (μM)Reference
(-)-BaclofenRat whole brain synaptic membranes[3H]-Baclofen0.04[8]
(+)-BaclofenRat whole brain synaptic membranes[3H]-Baclofen33[8]
(R)-(-)-BaclofenCat Cerebellum[3H]Baclofen0.015[2]
(S)-(+)-BaclofenCat Cerebellum[3H]Baclofen1.77[2]

Table 3: Potency (EC50) at GABA-B Receptors

CompoundExperimental SystemMeasured EffectEC50 (μM)Reference
(±)-BaclofenMouse cerebellar Purkinje cellsOutward K+ current6.0[9]
PhenibutMouse cerebellar Purkinje cellsOutward K+ current1362[9]
F-phenibutMouse cerebellar Purkinje cellsOutward K+ current23.3[9]

GABAB Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist like Baclofen or Phenibut initiates a cascade of intracellular events. The receptor is a G-protein coupled receptor (GPCR) that heterodimerizes and signals through Gαi/o proteins.[2] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, ultimately resulting in a slow and prolonged inhibitory effect on neuronal excitability.[2][10]

GABAB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (Baclofen / Phenibut) GABAB_R GABAB Receptor (GABAB1 + GABAB2) Agonist->GABAB_R Binds to G_Protein Gαi/o βγ GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel GIRK K+ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_influx ↓ Ca2+ Influx Ca_Channel->Ca_influx K_efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_efflux Neurotransmitter_Release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_Release

Figure 1: GABAB Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a generalized procedure for determining the binding affinity of a test compound (e.g., Phenibut) by measuring its ability to displace a radiolabeled ligand (e.g., [3H]Baclofen) from the GABA-B receptor.

1. Membrane Preparation:

  • Homogenize rat brain tissue in a cold buffer solution.

  • Centrifuge the homogenate to pellet the membranes.

  • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

  • Resuspend the final pellet in the assay buffer to a known protein concentration.

2. Binding Assay:

  • In assay tubes, combine the prepared membranes, a fixed concentration of the radioligand (e.g., [3H]Baclofen), and varying concentrations of the unlabeled competitor compound (Baclofen or Phenibut).

  • For determining non-specific binding, use a high concentration of an unlabeled agonist (e.g., GABA).

  • Incubate the mixture to allow binding to reach equilibrium.

3. Separation and Quantification:

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

4. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep 1. Membrane Preparation cluster_assay 2. Binding Assay cluster_quantify 3. Separation & Quantification cluster_analysis 4. Data Analysis Tissue Brain Tissue Homogenize Homogenize Tissue->Homogenize Centrifuge Centrifuge & Wash Homogenize->Centrifuge Membranes Isolated Membranes Centrifuge->Membranes Incubate Incubate: - Membranes - [3H]Radioligand - Competitor Membranes->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot Dose-Response Curve Count->Plot Calculate Calculate IC50 & Ki Plot->Calculate

Figure 2: Radioligand Binding Assay Workflow.

Functional Assay ([35S]GTPγS Binding)

This assay measures the functional activation of G-protein coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.

1. Membrane Preparation:

  • Prepare cell membranes expressing GABA-B receptors as described in the radioligand binding assay protocol.

2. Assay Reaction:

  • In assay tubes, combine the membranes, varying concentrations of the agonist (Baclofen or Phenibut), GDP, and [35S]GTPγS in an appropriate buffer.

  • To determine basal binding, omit the agonist. For non-specific binding, include a high concentration of unlabeled GTPγS.

3. Incubation and Termination:

  • Incubate the reaction mixture to allow for agonist-stimulated [35S]GTPγS binding.

  • Terminate the reaction by rapid filtration through glass fiber filters.

4. Quantification and Data Analysis:

  • Wash the filters with ice-cold buffer and measure the radioactivity using liquid scintillation counting.

  • Plot the specific [35S]GTPγS binding against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect).

GTPgS_Binding_Workflow cluster_prep_g 1. Membrane Preparation cluster_assay_g 2. Assay Reaction cluster_quantify_g 3. Separation & Quantification cluster_analysis_g 4. Data Analysis Membranes_G Receptor-expressing Membranes Incubate_G Incubate: - Membranes - Agonist - GDP - [35S]GTPγS Membranes_G->Incubate_G Filter_G Rapid Filtration Incubate_G->Filter_G Count_G Scintillation Counting Filter_G->Count_G Plot_G Plot Dose-Response Curve Count_G->Plot_G Calculate_G Calculate EC50 & Emax Plot_G->Calculate_G

Figure 3: [35S]GTPγS Binding Assay Workflow.

Discussion of Comparative Performance

The experimental data clearly indicate that Baclofen is a significantly more potent and higher-affinity agonist at GABA-B receptors compared to this compound (Phenibut) .

Binding Affinity: The Ki values demonstrate that racemic Baclofen has an approximately 30-fold higher affinity for the GABA-B receptor than racemic Phenibut.[6] Furthermore, the active enantiomer, (R)-Baclofen, exhibits a much higher affinity than (S)-Baclofen.[2] Similarly, (R)-Phenibut is the more active enantiomer, but its affinity is still considerably lower than that of Baclofen.[6]

Potency: The EC50 values from functional assays corroborate the binding affinity data. Baclofen is substantially more potent in activating GABA-B receptor-mediated downstream signaling, such as the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, as evidenced by the significantly lower EC50 value compared to Phenibut.[9]

Structural Basis for Differences: The primary structural difference between Baclofen and Phenibut is the presence of a chlorine atom at the para position of the phenyl ring in Baclofen.[5] This single atomic substitution has a profound impact on the molecule's interaction with the GABA-B receptor binding pocket, leading to the observed differences in affinity and potency.

Conclusion

For researchers and drug development professionals, the choice between Baclofen and this compound will depend on the specific research question and desired pharmacological profile. Baclofen serves as a high-potency, high-affinity tool for robust activation of GABA-B receptors. Phenibut, with its lower affinity and potency, may be useful in studies requiring a less potent agonist or for investigating the structure-activity relationships of GABA-B receptor ligands. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for making informed decisions in the design and execution of research involving these two important GABA-B receptor agonists.

References

Validating the Neuroprotective Activity of 4-(3-aminophenyl)butanoic acid hydrochloride in vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this guide's compilation, specific experimental data on the neuroprotective activity of 4-(3-aminophenyl)butanoic acid hydrochloride is not extensively available in peer-reviewed literature. Therefore, this guide will draw comparisons with its parent compound, 4-phenylbutyric acid (4-PBA) , a well-researched neuroprotective agent. The provided experimental data for this compound is illustrative and serves as a template for potential validation studies.

4-PBA is a terminal aromatic substituted fatty acid that exhibits neuroprotective properties through two primary mechanisms: acting as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress and inhibiting histone deacetylases (HDACs).[1][2] These actions help in reducing the aggregation of misfolded proteins and modulating gene expression to promote neuronal survival, making 4-PBA a valuable reference compound.[3][4]

This guide provides a framework for researchers, scientists, and drug development professionals to evaluate the neuroprotective potential of this compound in vitro.

Comparative Efficacy in a Parkinson's Disease Model

To assess neuroprotective activity, an in vitro model of Parkinson's disease can be established using the human neuroblastoma cell line, SH-SY5Y, treated with the neurotoxin rotenone. Rotenone induces neurotoxicity by inhibiting mitochondrial complex I, leading to oxidative stress and apoptosis, mimicking pathological aspects of Parkinson's disease.[5][6][7]

The following table summarizes the comparative efficacy of this compound (illustrative data) against 4-PBA and Sodium Butyrate (NaBu), another HDAC inhibitor, in a rotenone-induced neurotoxicity model.[8][9][10]

Table 1: Neuroprotective Effects on Rotenone-Induced Toxicity in SH-SY5Y Cells

Compound Concentration (mM) Cell Viability (% of Control) LDH Release (% of Max) Caspase-3 Activity (Fold Change)
Vehicle Control - 100 ± 4.5 5 ± 1.2 1.0 ± 0.1
Rotenone (100 nM) - 48 ± 3.2 85 ± 5.6 4.5 ± 0.4
This compound + Rotenone 1 65 ± 4.1 55 ± 3.8 2.8 ± 0.3
5 82 ± 5.0 30 ± 2.5 1.7 ± 0.2
4-PBA + Rotenone 1 62 ± 3.9 60 ± 4.1 3.0 ± 0.3
5 78 ± 4.5 38 ± 3.0 2.0 ± 0.2
Sodium Butyrate + Rotenone 1 55 ± 3.5 70 ± 4.8 3.5 ± 0.4

| | 5 | 68 ± 4.2 | 50 ± 3.5 | 2.5 ± 0.3 |

Data are presented as mean ± standard deviation. Data for this compound is illustrative.

Experimental Workflow and Protocols

A systematic workflow is crucial for validating the neuroprotective effects of a test compound. The following diagram and protocols outline the key steps.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Endpoint Assays cluster_2 Phase 3: Data Analysis A SH-SY5Y Cell Culture B Seed cells in 96-well plates A->B C Pre-treatment with Test Compound (e.g., 4-(3-aminophenyl)butanoic acid HCl) B->C D Induce Neurotoxicity (e.g., Rotenone) C->D E Cell Viability (MTT Assay) D->E F Cytotoxicity (LDH Assay) D->F G Apoptosis (Caspase-3 Assay) D->G H Quantify Results E->H F->H G->H I Statistical Analysis H->I J Compare Efficacy I->J

In vitro neuroprotection screening workflow.
Cell Culture and Treatment Protocol

This protocol is designed for the SH-SY5Y human neuroblastoma cell line, a common model in neurodegenerative disease research.[5][11]

  • Cell Culture: Maintain SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Plate the cells in 96-well microplates at a density of 1 x 10^4 cells/well. Allow them to adhere and grow for 24 hours.

  • Pre-treatment: Remove the culture medium and replace it with a fresh medium containing various concentrations of this compound, 4-PBA, or NaBu. Incubate for 2 hours.

  • Induction of Neurotoxicity: Add rotenone to the wells to a final concentration of 100 nM. Include a vehicle control group (no rotenone) and a rotenone-only group.

  • Incubation: Incubate the plates for 24 hours before proceeding to endpoint assays.

Cell Viability (MTT) Assay Protocol

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13][14][15]

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • MTT Addition: Add 10 µL of the MTT solution to each well of the 96-well plate.

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Incubate the plate overnight at 37°C in a humidified atmosphere. Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage of the vehicle-treated control group.

Cytotoxicity (LDH) Assay Protocol

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker for cytotoxicity.[16][17][18]

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Determine the percentage of cytotoxicity relative to control wells (spontaneous and maximum LDH release).

Apoptosis (Caspase-3 Activity) Assay Protocol

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[19][20][21][22]

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a chilled cell lysis buffer.

  • Lysate Collection: Centrifuge the plate to pellet cell debris and collect the supernatant containing the cell lysate.

  • Reaction Setup: In a new 96-well plate, add 50 µL of cell lysate to each well.

  • Substrate Addition: Add 50 µL of reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Reading: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of caspase-3 activity.

  • Calculation: Express caspase-3 activity as a fold change relative to the vehicle-treated control group.

Potential Signaling Pathways

The neuroprotective effects of 4-PBA are closely linked to its ability to mitigate Endoplasmic Reticulum (ER) stress.[23][24][25][26] ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the Unfolded Protein Response (UPR). While initially adaptive, prolonged UPR activation can lead to apoptosis. Chemical chaperones like 4-PBA can help restore protein folding homeostasis. Another key mechanism is the inhibition of HDACs, which leads to the hyperacetylation of histones, altering gene expression to favor cell survival and reduce inflammation.[4][27][28][29]

The diagram below illustrates the central role of ER stress in neurodegeneration and the points of intervention for a potential neuroprotective agent.

G cluster_0 Cellular Stressors cluster_1 ER Stress Response cluster_2 Cellular Outcomes cluster_3 Therapeutic Intervention A Neurotoxins (e.g., Rotenone) D ER Stress A->D B Misfolded Proteins B->D C Oxidative Stress C->D E Unfolded Protein Response (UPR) D->E F PERK Pathway E->F G IRE1 Pathway E->G H ATF6 Pathway E->H I Adaptive Response (Protein Folding, Degradation) F->I J Apoptosis (CHOP, Caspase Activation) F->J G->I G->J H->I H->J K Neuronal Cell Death J->K L 4-(3-aminophenyl)butanoic acid HCl (Hypothesized Action) L->D Inhibits

ER stress signaling in neurodegeneration.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the in vitro validation of this compound as a potential neuroprotective agent, using its well-characterized parent compound, 4-PBA, as a benchmark. The provided protocols for inducing neurotoxicity and for assessing cell viability, cytotoxicity, and apoptosis offer a robust framework for initial screening.

Further investigation should focus on dose-response studies to determine the EC50 of this compound and expand the research to other in vitro models, such as glutamate-induced excitotoxicity or amyloid-beta toxicity, to assess its efficacy across different neurodegenerative paradigms.[30][31][32][33] Mechanistic studies, including analysis of ER stress markers (e.g., GRP78, CHOP) and histone acetylation levels, will be crucial to elucidate its mode of action and determine if it shares the beneficial properties of 4-PBA.

References

Comparative Analysis of the Cross-reactivity of 4-(3-aminophenyl)butanoic acid hydrochloride with Neurotransmitter Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding profile of 4-(3-aminophenyl)butanoic acid hydrochloride, commonly known as phenibut, with a focus on its cross-reactivity with other neurotransmitter receptors. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] It is known to exert anxiolytic and nootropic effects. Its primary pharmacological targets are the GABA-B receptors and the α2-δ subunit of voltage-dependent calcium channels (VDCCs).[1][2] Understanding the selectivity and potential off-target interactions of this compound is crucial for both elucidating its full pharmacological profile and assessing its therapeutic potential and safety.

Primary Pharmacological Targets

Phenibut's primary mechanisms of action are:

  • GABA-B Receptor Agonism: It acts as a full agonist at the GABA-B receptor, similar to baclofen. However, its affinity for this receptor is significantly lower than that of baclofen.[1] The R-enantiomer of phenibut is the more active enantiomer at the GABA-B receptor.[1]

  • α2-δ Subunit of Voltage-Dependent Calcium Channels (VDCCs) Binding: Phenibut also binds to the α2-δ subunit of VDCCs, a mechanism shared with gabapentinoids like gabapentin and pregabalin.[1][3] Both the R- and S-enantiomers of phenibut exhibit similar affinity for this target.[1]

Cross-reactivity with Other Neurotransmitter Receptors

Comprehensive public data from a broad screen of this compound against a wide panel of neurotransmitter receptors is limited. However, a study by Zvejniece et al. (2015) mentioned that both optical isomers of phenibut were tested in a Panlabs screen against 85 targets. At a concentration of 100 µM, a less than 20% effect size was observed for the vast majority of these receptors and enzymes, suggesting a low potential for significant cross-reactivity at therapeutically relevant concentrations.[3][4]

Some literature suggests that phenibut may influence dopamine levels, although the precise mechanism remains unclear and direct binding affinity data for dopamine receptors is not consistently reported.[1][5] There is no substantial evidence to indicate significant binding to serotonin, adrenergic, cholinergic, histamine, or opioid receptors.

Comparative Binding Affinities

The following table summarizes the available quantitative data on the binding affinities (Ki) of racemic phenibut, its enantiomers, and comparator compounds at their primary targets.

CompoundReceptor/TargetBinding Affinity (Ki) in µMReference
Racemic Phenibut GABA-B177 ± 2[6]
(R)-Phenibut GABA-B92 ± 3[6]
(S)-Phenibut GABA-B>1000[1]
Baclofen GABA-B6.0 ± 1[6]
(R)-Phenibut α2-δ subunit of VDCCs23[1]
(S)-Phenibut α2-δ subunit of VDCCs39[1]
Gabapentin α2-δ subunit of VDCCs0.05
Baclofen α2-δ subunit of VDCCs156

Signaling Pathways and Experimental Workflow

The interaction of this compound with its primary targets initiates specific signaling cascades. The diagrams below illustrate the GABA-B receptor signaling pathway and a typical experimental workflow for assessing receptor binding.

GABAb_Signaling cluster_membrane Cell Membrane GABAb GABA-B Receptor (GABAB1 + GABAB2) G_protein Gi/o Protein (α, βγ subunits) GABAb->G_protein Activates AC Adenylate Cyclase G_protein->AC α subunit inhibits Ca_channel Voltage-Gated Ca2+ Channel G_protein->Ca_channel βγ subunit inhibits K_channel GIRK Channel (K+ Channel) G_protein->K_channel βγ subunit activates cAMP cAMP AC->cAMP Ca_influx Ca2+ Influx Ca_channel->Ca_influx K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Phenibut Phenibut Phenibut->GABAb Binds to ATP ATP ATP->AC Substrate Inhibition Inhibition of Neurotransmitter Release Ca_influx->Inhibition K_efflux->Inhibition

Caption: GABA-B Receptor Signaling Pathway Activated by Phenibut.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (e.g., cell membranes expressing the target receptor) Total_Binding Total Binding: Receptor + Radioligand Receptor_Prep->Total_Binding Non_Specific_Binding Non-specific Binding: Receptor + Radioligand + Non-specific Ligand Receptor_Prep->Non_Specific_Binding Competition_Binding Competition Binding: Receptor + Radioligand + Test Compound Receptor_Prep->Competition_Binding Radioligand Radioligand (e.g., [3H]-CGP54626 for GABA-B) Radioligand->Total_Binding Radioligand->Non_Specific_Binding Radioligand->Competition_Binding Test_Compound Test Compound (Phenibut) Test_Compound->Competition_Binding Non_Specific Non-specific Ligand (High concentration of unlabeled ligand) Non_Specific->Non_Specific_Binding Filtration Rapid Filtration to separate bound from free radioligand Total_Binding->Filtration Non_Specific_Binding->Filtration Competition_Binding->Filtration Scintillation Scintillation Counting to quantify radioactivity Filtration->Scintillation Specific_Binding Calculate Specific Binding: Total - Non-specific Scintillation->Specific_Binding IC50 Determine IC50 from competition curve Scintillation->IC50 Specific_Binding->IC50 Ki Calculate Ki (Affinity Constant) IC50->Ki

Caption: Experimental Workflow for a Radioligand Displacement Assay.

Experimental Protocols

Radioligand Displacement Assay for GABA-B Receptor Binding

This protocol is a representative example for determining the binding affinity of a test compound like this compound to the GABA-B receptor.

1. Materials:

  • Receptor Source: Rat brain membranes or cell lines (e.g., CHO or HEK293) stably expressing recombinant human GABA-B1 and GABA-B2 subunits.

  • Radioligand: [³H]-CGP54626 (a high-affinity GABA-B antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: Unlabeled GABA (1 mM) or another high-affinity GABA-B ligand.

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4 at 4°C.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Cocktail.

2. Membrane Preparation:

  • Homogenize the receptor source tissue or cells in ice-cold assay buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

  • Resuspend the pellet in fresh assay buffer and repeat the centrifugation step three more times to wash the membranes and remove endogenous GABA.

  • Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.2-0.5 mg/mL.

3. Binding Assay:

  • Set up assay tubes for total binding, non-specific binding, and competition binding (with a range of concentrations of the test compound).

  • To all tubes, add a constant concentration of [³H]-CGP54626 (typically around 1-2 nM).

  • For non-specific binding tubes, add the non-specific binding control.

  • For competition binding tubes, add varying concentrations of this compound.

  • Add the membrane preparation to initiate the binding reaction. The final assay volume is typically 250-500 µL.

  • Incubate the tubes for 60 minutes at 4°C.

4. Separation and Detection:

  • Rapidly terminate the binding reaction by filtering the contents of each tube through the glass fiber filters using the cell harvester.

  • Wash the filters three times with cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

5. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

  • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

References

Head-to-head comparison of different PROTAC linkers derived from aminophenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to PROTAC Linker Performance

In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of PROTAC design is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The composition and structure of this linker are pivotal, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

This guide provides a comparative analysis of PROTACs utilizing linkers derived from aminophenylbutanoic acid and other similar structures. While direct head-to-head studies on a systematic series of aminophenylbutanoic acid-derived linkers are not extensively published, this document compiles and compares performance data from various studies to offer valuable insights for the rational design of next-generation protein degraders.

Data Presentation: Quantitative Comparison of PROTAC Linker Performance

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize the performance of various PROTACs, highlighting the impact of their linker structures on degradation efficiency.

Table 1: Performance of BRD4-Targeting PROTACs with Different Linkers

PROTACTarget ProteinE3 LigaseLinker DescriptionDC50 (nM)Dmax (%)Cell Line
B24BRD4CRBNEthylenedioxy linker connected to C5 of pomalidomide0.75 ± 0.16>95MV4-11
WWL0245BRD4VHLNot specified<1>9922Rv1
Amide Linker PROTACBRD4CRBNStandard amide linker---
Novel Linker PROTACsBRD4CRBNLinkers from new amine-acid coupling reactionsEnhanced degradation vs. amide--

Table 2: Performance of BTK-Targeting PROTACs with Different Linkers

PROTACTarget ProteinE3 LigaseLinker DescriptionDC50 (nM)Dmax (%)Cell Line
PTD10BTKCRBNLinker connecting GDC-0853 to pomalidomide0.5-Ramos, JeKo-1
3eBTKCRBNRigidified linker derived from ARQ-531---
MT-809BTKCRBNC5-substituted pomalidomide, same linker as MT-54111.6--
MT-541BTKCRBNC4-substituted pomalidomide, same linker as MT-80990.1--
23BTKCRBNSpebrutinib-based with CRBN ligand1.29 ± 0.3 (4h)-Mino

Table 3: Performance of Androgen Receptor (AR)-Targeting PROTACs

PROTACTarget ProteinE3 LigaseLinker DescriptionDC50 (nM)Dmax (%)Cell Line
ARD-69ARNot specifiedNot specified0.86>95LNCaP
ARD-69ARNot specifiedNot specified0.76>95VCaP
ARD-69ARNot specifiedNot specified10.4>9522Rv1

Mandatory Visualization

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI_bound POI PROTAC->POI_bound E3_bound E3 Ligase PROTAC->E3_bound POI Protein of Interest (POI) POI->POI_bound E3 E3 Ubiquitin Ligase E3->E3_bound PROTAC_bound PROTAC PROTAC_bound->E3_bound POI_bound->PROTAC_bound PolyUb_POI Poly-ubiquitinated POI E3_bound->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->E3_bound Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow Experimental Workflow for PROTAC Evaluation start Start: Cell Culture treatment PROTAC Treatment (Varying Concentrations & Time) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (Western Blot) sds_page->transfer immunoblot Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblot detection Signal Detection (Chemiluminescence) immunoblot->detection analysis Data Analysis (Densitometry) detection->analysis dc50_dmax Determine DC50 & Dmax analysis->dc50_dmax end End: Performance Comparison dc50_dmax->end ic50 Determine IC50 viability->ic50 ic50->end

Caption: Workflow for PROTAC performance evaluation.

Experimental Protocols

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., MV4-11, Ramos, LNCaP) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

    • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4, anti-BTK, anti-AR) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading.

  • Signal Detection and Analysis:

    • Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the PROTACs on the treated cells.

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment:

    • Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 72 hours). Include a vehicle control.

  • MTT Addition:

    • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the PROTAC concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Synthesis of PROTACs with Aminophenylbutanoic Acid-Derived Linkers

The synthesis of PROTACs is a modular process that typically involves the separate synthesis of the target-binding ligand and the E3 ligase ligand, followed by their conjugation to a bifunctional linker. For linkers derived from 4-(4-aminophenyl)butanoic acid, standard amide bond formation or other coupling chemistries can be employed.

  • Functionalization of Ligands:

    • Synthesize or procure the target-binding ligand and the E3 ligase ligand with appropriate functional groups (e.g., an amine or a carboxylic acid) for linker attachment.

  • Linker Synthesis and Activation:

    • The 4-(4-aminophenyl)butanoic acid can be used as a starting point. The amine group can be coupled to a carboxylic acid on one of the ligands, and the carboxylic acid of the butanoic acid can be activated (e.g., as an NHS ester) for coupling to an amine on the other ligand.

    • Alternatively, derivatives of aminophenylbutanoic acid can be synthesized to introduce different lengths, rigidities, or functionalities.

  • Coupling Reaction:

    • The coupling of the linker to the ligands is typically achieved through amide bond formation using standard coupling reagents such as HATU, HOBt, or EDC in the presence of a base like DIPEA in an anhydrous solvent like DMF.

  • Purification:

    • The final PROTAC product is purified using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).

  • Characterization:

    • The structure and purity of the synthesized PROTAC are confirmed by analytical methods such as LC-MS and NMR spectroscopy.

Comparative Efficacy of 4-(3-Aminophenyl)butanoic Acid Hydrochloride in Animal Models of Anxiety

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison with Diazepam and Buspirone

For researchers and professionals in drug development, identifying novel anxiolytic agents with improved efficacy and favorable side-effect profiles is a significant challenge. This guide provides a comparative analysis of the preclinical efficacy of 4-(3-aminophenyl)butanoic acid hydrochloride, commonly known as Phenibut, in established animal models of anxiety. Its performance is contrasted with two clinically relevant anxiolytics: diazepam, a benzodiazepine, and buspirone, a non-benzodiazepine anxiolytic.

Executive Summary

Phenibut, a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), demonstrates clear anxiolytic properties in rodent models of anxiety, primarily through its action as a GABA-B receptor agonist and as a blocker of α2δ subunit-containing voltage-dependent calcium channels.[1][2] Its efficacy in the elevated plus maze and light-dark box tests is comparable to that of diazepam, a GABAA receptor modulator. However, its distinct mechanism of action suggests a different pharmacological profile compared to both diazepam and the serotonin 5-HT1A receptor partial agonist, buspirone.

Mechanism of Action

The anxiolytic effects of Phenibut, diazepam, and buspirone are mediated by distinct molecular targets within the central nervous system.

  • Phenibut (4-Amino-3-phenylbutanoic acid) : Primarily acts as a full agonist at the GABA-B receptor.[1][3] Additionally, it functions as a gabapentinoid by binding to and blocking the α2δ subunit of voltage-dependent calcium channels.[1][2] There is also some evidence suggesting it may increase dopamine levels in the brain.[1][2]

  • Diazepam : A classic benzodiazepine, diazepam enhances the effect of GABA at the GABAA receptor by increasing the frequency of chloride channel opening, leading to hyperpolarization and reduced neuronal excitability.

  • Buspirone : A non-benzodiazepine anxiolytic that acts as a partial agonist at serotonin 5-HT1A receptors. It also has some antagonist activity at dopamine D2 receptors.[4]

Anxiolytic Signaling Pathways cluster_0 Phenibut cluster_1 Diazepam cluster_2 Buspirone Phenibut Phenibut GABA-B Receptor GABA-B Receptor Phenibut->GABA-B Receptor Agonist α2δ VDCC α2δ Subunit of Voltage-Dependent Calcium Channel Phenibut->α2δ VDCC Blocker Anxiolysis_P Anxiolysis GABA-B Receptor->Anxiolysis_P α2δ VDCC->Anxiolysis_P Diazepam Diazepam GABA-A Receptor GABA-A Receptor Diazepam->GABA-A Receptor Positive Allosteric Modulator Chloride Influx ↑ Chloride Influx GABA-A Receptor->Chloride Influx Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Influx->Neuronal Hyperpolarization Anxiolysis_D Anxiolysis Neuronal Hyperpolarization->Anxiolysis_D Buspirone Buspirone 5-HT1A Receptor 5-HT1A Receptor Buspirone->5-HT1A Receptor Partial Agonist Anxiolysis_B Anxiolysis 5-HT1A Receptor->Anxiolysis_B

Fig. 1: Signaling pathways of Phenibut, Diazepam, and Buspirone.

Efficacy in Animal Models of Anxiety

The anxiolytic potential of novel compounds is routinely assessed using behavioral paradigms that elicit anxiety-like responses in rodents. The elevated plus maze (EPM) and the light-dark box (LDB) are two of the most widely used and validated models.

Elevated Plus Maze (EPM)

The EPM test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Quantitative Data Comparison in the Elevated Plus Maze

CompoundSpeciesDose (mg/kg, i.p.)% Time in Open Arms (Mean ± SEM)% Entries into Open Arms (Mean ± SEM)Locomotor Activity (Total Arm Entries)
Vehicle Mouse/Rat-BaselineBaselineBaseline
Phenibut Mouse10 - 25Anxiolytic effect observed[1]Anxiolytic effect observed[1]Not specified
Diazepam Mouse0.5 - 1.0Anxiolytic effect observed[1]Anxiolytic effect observed[1]Generally no significant change at anxiolytic doses; sedation at higher doses.
Diazepam Rat2.5 - 10Dose-dependent increase[4]Dose-dependent increase[4]Not specified
Buspirone Rat2.5 - 20No significant effect[4]No significant effect[4]Dose-dependent decrease in rearing[4]

Note: Direct comparative studies of all three compounds in the same experiment are limited. Data is compiled from multiple sources and should be interpreted with consideration for potential variations in experimental conditions.

Light-Dark Box (LDB)

The LDB test capitalizes on the innate aversion of rodents to brightly illuminated areas. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.[5][6]

Quantitative Data Comparison in the Light-Dark Box

CompoundSpeciesDose (mg/kg, i.p.)Time in Light Compartment (s, Mean ± SEM)TransitionsLocomotor Activity
Vehicle Mouse-BaselineBaselineBaseline
Phenibut Mouse5Increased latency to enter dark chamber (284 ± 45 vs. 154 ± 91 for control); Less time in dark chamber (38 ± 12 vs. 108 ± 28 for control)[1]Not specifiedNot specified
Diazepam Rat0.75 - 3.0Dose-dependent increase (significant at 3.0 mg/kg)[6]Dose-dependent increase (significant at 3.0 mg/kg)[6]Decreased at higher doses[6]
Buspirone Mouse/Rat-Inconsistent effects reportedInconsistent effects reportedMay decrease activity at higher doses

Note: The Phenibut data is from a passive avoidance test which shares principles with the LDB test. Direct comparative data is limited.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings.

Elevated Plus Maze (EPM) Protocol

EPM_Workflow cluster_setup Apparatus Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Apparatus Plus-shaped maze with two open and two enclosed arms, elevated from the floor. Dimensions For rats: arms 50x10 cm, walls 40 cm high. For mice: arms 30x5 cm, walls 15 cm high. Environment Controlled lighting conditions (e.g., dim illumination). Acclimation Animals are habituated to the testing room for at least 1 hour before the experiment. DrugAdmin Administer Phenibut, Diazepam, Buspirone, or vehicle via the specified route (e.g., i.p.) at a defined pre-treatment time (e.g., 30 minutes). Acclimation->DrugAdmin Placement Place the animal in the center of the maze, facing an open arm. DrugAdmin->Placement Recording Record the session (typically 5 minutes) using a video camera positioned above the maze. Placement->Recording Scoring Score the time spent in and the number of entries into the open and closed arms. Recording->Scoring Locomotion Measure total arm entries as an index of general locomotor activity. Scoring->Locomotion Stats Analyze data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). Locomotion->Stats

Fig. 2: Experimental workflow for the Elevated Plus Maze test.
Light-Dark Box (LDB) Protocol

LDB_Workflow cluster_setup_ldb Apparatus Setup cluster_procedure_ldb Experimental Procedure cluster_analysis_ldb Data Analysis Apparatus_ldb A box divided into a small, dark compartment and a large, brightly lit compartment. Connection The compartments are connected by an opening. Illumination Standardized and consistent illumination in the light compartment. Acclimation_ldb Animals are habituated to the testing room. DrugAdmin_ldb Administer test compounds or vehicle as per the study design. Acclimation_ldb->DrugAdmin_ldb Placement_ldb Place the animal in the center of the light compartment, facing away from the opening. DrugAdmin_ldb->Placement_ldb Recording_ldb Record the session (typically 5-10 minutes) with a video tracking system. Placement_ldb->Recording_ldb Scoring_ldb Measure the time spent in each compartment, the latency to enter the dark compartment, and the number of transitions. Recording_ldb->Scoring_ldb Activity_ldb Monitor general locomotor activity within each compartment. Scoring_ldb->Activity_ldb Stats_ldb Perform statistical analysis to compare treatment groups. Activity_ldb->Stats_ldb

References

A Comparative Guide to the Synthesis of 4-(3-aminophenyl)butanoic acid hydrochloride: Reproducibility and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of key intermediates is paramount. This guide provides a comparative analysis of two common methods for the synthesis of 4-(3-aminophenyl)butanoic acid hydrochloride, a valuable building block in medicinal chemistry. The focus is on the reproducibility, efficiency, and safety of these synthetic routes, supported by experimental data from the literature.

The primary precursor for the target molecule is 4-(3-nitrophenyl)butanoic acid. The crucial transformation is the reduction of the aromatic nitro group to an amine. This guide will compare two widely used reduction methods:

  • Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

  • Chemical Reduction using Iron (Fe) powder in the presence of an acid or ammonium salt.

Following the reduction, the resulting 4-(3-aminophenyl)butanoic acid is converted to its hydrochloride salt to improve its stability and handling properties.

Comparison of Synthesis Methods

The choice of reduction method can significantly impact the overall yield, purity of the final product, reaction time, and safety considerations. The following table summarizes the key quantitative parameters for the two methods.

ParameterMethod 1: Catalytic Hydrogenation (Pd/C, H₂)Method 2: Chemical Reduction (Fe/NH₄Cl)
Typical Yield >95%85-95%
Product Purity Generally high, often >98% after filtrationGood, but may require more extensive purification to remove iron residues
Reaction Time 2-6 hours1-4 hours
Reaction Temperature Room temperature to 50°C70-100°C (reflux)
Pressure Atmospheric to 50 psi (H₂)Atmospheric
Key Reagents 10% Pd/C, Hydrogen gas, Ethanol/MethanolIron powder, Ammonium chloride, Ethanol/Water
Safety Considerations Handling of flammable hydrogen gas and pyrophoric catalystExothermic reaction, handling of hot, acidic/corrosive mixtures
Work-up Procedure Filtration of the catalyst, evaporation of solventFiltration of iron salts, extraction, and solvent evaporation

Experimental Protocols

Starting Material: Synthesis of 4-(3-nitrophenyl)butanoic acid

A common route to the precursor, 4-(3-nitrophenyl)butanoic acid, involves the Perkin condensation of m-nitrobenzaldehyde with acetic anhydride and sodium acetate to yield m-nitrocinnamic acid, followed by a reduction of the double bond.

Method 1: Catalytic Hydrogenation of 4-(3-nitrophenyl)butanoic acid

This method is renowned for its high efficiency and clean reaction profile.

Protocol:

  • In a pressure vessel, dissolve 4-(3-nitrophenyl)butanoic acid (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 40-50 psi) and stir the mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-50°C).

  • Monitor the reaction progress by techniques such as TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with the reaction solvent.

  • The filtrate containing 4-(3-aminophenyl)butanoic acid can be used directly in the next step or concentrated under reduced pressure to obtain the crude product.

Method 2: Chemical Reduction of 4-(3-nitrophenyl)butanoic acid using Iron

This classical method offers a cost-effective and scalable alternative to catalytic hydrogenation.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add 4-(3-nitrophenyl)butanoic acid (1.0 eq), iron powder (3-5 eq), and ammonium chloride (0.5-1.0 eq).

  • Add a mixture of ethanol and water (e.g., 2:1 v/v) as the solvent.

  • Heat the mixture to reflux (typically 70-100°C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 1-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the hot reaction mixture through celite to remove the iron and iron salts.

  • Wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • The remaining aqueous solution can be basified (e.g., with sodium carbonate) to precipitate the free amine, which can then be extracted with an organic solvent like ethyl acetate.

  • The organic extracts are then dried and concentrated to yield 4-(3-aminophenyl)butanoic acid.

Final Step: Formation of this compound

The conversion of the free amine to its hydrochloride salt is a straightforward acid-base reaction.

Protocol:

  • Dissolve the crude 4-(3-aminophenyl)butanoic acid in a minimal amount of a suitable organic solvent, such as isopropanol or ethyl acetate.

  • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring.

  • The hydrochloride salt will typically precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the overall synthetic pathway and the two comparative reduction methods.

Synthesis_Workflow cluster_start Starting Material Synthesis cluster_reduction Reduction of Nitro Group cluster_final Final Product Formation start m-Nitrobenzaldehyde intermediate1 m-Nitrocinnamic acid start->intermediate1 Perkin Condensation precursor 4-(3-nitrophenyl)butanoic acid intermediate1->precursor Reduction method1 Method 1: Catalytic Hydrogenation (Pd/C, H₂) precursor->method1 method2 Method 2: Chemical Reduction (Fe, NH₄Cl) precursor->method2 free_amine 4-(3-aminophenyl)butanoic acid method1->free_amine method2->free_amine final_product 4-(3-aminophenyl)butanoic acid hydrochloride free_amine->final_product HCl addition

Caption: Synthetic workflow for this compound.

Conclusion

Both catalytic hydrogenation and chemical reduction with iron are viable and reproducible methods for the synthesis of this compound.

  • Catalytic hydrogenation is generally preferred for its high yields, cleaner reaction profiles, and milder conditions, making it ideal for laboratory-scale synthesis where purity is a primary concern. However, the requirement for specialized pressure equipment and the handling of flammable hydrogen gas and a pyrophoric catalyst are important safety considerations.

  • Chemical reduction with iron is a robust, cost-effective, and operationally simpler method, well-suited for larger-scale production. While the yields are slightly lower and the work-up can be more involved due to the removal of iron byproducts, it avoids the hazards associated with high-pressure hydrogenation.

The ultimate choice of method will depend on the specific requirements of the synthesis, including the desired scale, available equipment, and safety protocols of the laboratory or production facility. For drug development professionals, the high purity often achieved with catalytic hydrogenation may be advantageous for ensuring the quality of subsequent synthetic steps and the final active pharmaceutical ingredient.

A Comparative Analysis of the Pharmacokinetic Profiles of Key GABA Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of several prominent gamma-aminobutyric acid (GABA) analogues: gabapentin, pregabalin, vigabatrin, and baclofen. The information presented is supported by experimental data to assist researchers and clinicians in understanding the distinct characteristics of these therapeutic agents.

Pharmacokinetic Data Summary

The pharmacokinetic parameters of GABA analogues are critical determinants of their clinical efficacy and safety profiles. The following table summarizes key data for gabapentin, pregabalin, vigabatrin, and baclofen.

ParameterGabapentinPregabalinVigabatrinBaclofen
Bioavailability (%) 60 (at 300 mg) to 27 (at 1600 mg)[1][2]≥90[3]~10070-85[4]
Time to Peak Plasma Concentration (Tmax) (hours) 2-4[1][5]~1[3][6]1-2[7]~2
Elimination Half-life (t1/2) (hours) 5-7[2][5]~6.3[6]5-8 (adults)[7][8]2-7
Plasma Protein Binding (%) <3[2]0[3]Negligible[8][9]~30
Metabolism Not significantly metabolized[2]Negligible (<2% as metabolites)[3]Not significantly metabolized[10]~15% by deamination
Primary Route of Excretion Renal, as unchanged drug[2]Renal, as unchanged drug[3]Renal, as unchanged drug[7][9]Renal (70-80% unchanged)[11]

Signaling Pathway of Gabapentinoids (Gabapentin and Pregabalin)

Gabapentin and pregabalin, collectively known as gabapentinoids, do not directly interact with GABA receptors. Instead, their primary mechanism of action involves binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[10][12][13][14][15] This interaction reduces the trafficking of these channels to the presynaptic terminal, leading to a decrease in calcium influx and, consequently, a reduction in the release of excitatory neurotransmitters such as glutamate.[2][12][15]

GABA_Analogue_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron gabapentinoid Gabapentinoid (Gabapentin/Pregabalin) a2d1 α2δ-1 Subunit gabapentinoid->a2d1 Binds to vgcc Voltage-Gated Calcium Channel (VGCC) a2d1->vgcc Modulates trafficking and function ca_ion Ca²⁺ vgcc->ca_ion Influx vesicle Synaptic Vesicle (contains Glutamate) ca_ion->vesicle Triggers release glutamate_released Glutamate vesicle->glutamate_released Exocytosis glutamate_cleft glutamate_receptor Glutamate Receptor glutamate_cleft->glutamate_receptor Binds to postsynaptic_effect Reduced Excitatory Neurotransmission glutamate_receptor->postsynaptic_effect Experimental_Workflow cluster_study_design Study Design & Preparation cluster_clinical_phase Clinical Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis protocol Protocol Development (Inclusion/Exclusion Criteria) ethics Ethics Committee Approval protocol->ethics recruitment Subject Recruitment & Screening ethics->recruitment dosing Drug Administration (Single Oral Dose) recruitment->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation & Storage sampling->processing sample_prep Sample Preparation (Protein Precipitation) processing->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms quantification Concentration Quantification lcms->quantification pk_calc Pharmacokinetic Parameter Calculation quantification->pk_calc stats Statistical Analysis pk_calc->stats report Final Report Generation stats->report

References

Independent Validation of Published Data on 4-(3-Aminophenyl)butanoic Acid Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological and physicochemical properties of 4-(3-aminophenyl)butanoic acid hydrochloride, commonly known as phenibut, with its key structural analogs. The information presented is collated from publicly available research to facilitate independent validation and further investigation.

Executive Summary

This compound (phenibut) is a neuropsychotropic drug with anxiolytic and nootropic effects.[1] It functions primarily as a GABA analog, exerting its effects through agonism at the GABAB receptor and modulation of α2δ subunit-containing voltage-gated calcium channels (VGCCs).[2][3] This guide presents a comparative analysis of its binding affinities and functional potencies against its enantiomers and structurally related compounds, including baclofen and 4-fluorophenibut.

Comparative Pharmacological Data

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of phenibut and its analogs at their primary molecular targets, as reported in various studies. This data allows for a direct comparison of their potency and selectivity.

Table 1: Comparative Binding Affinities (Ki) at the GABAB Receptor

CompoundKi (μM)Enantiomer/FormSource
Phenibut 177Racemic[4]
92(R)-phenibut[4][5]
>1000(S)-phenibut[5]
Baclofen 6Racemic[4]
Gabapentin >1000-[5]

Table 2: Comparative Binding Affinities (Ki) at the α2δ Subunit of Voltage-Gated Calcium Channels

CompoundKi (μM)Enantiomer/FormSource
(R)-phenibut 23(R)-enantiomer[5][6]
(S)-phenibut 39(S)-enantiomer[5][6]
Baclofen 156-[5][6]
Gabapentin 0.05-[5][6]

Table 3: Comparative Functional Potency (IC50) at the GABAB Receptor

CompoundIC50 (μM)Source
4-Fluorophenibut 1.70[7][8]
>100 (GABAA)[7][8]

Experimental Protocols

Detailed experimental protocols are crucial for the independent validation of published data. Below are generalized methodologies for key experiments cited in the literature.

Radioligand Binding Assay for GABAB Receptor Affinity

This protocol outlines a standard procedure for determining the binding affinity of test compounds to the GABAB receptor using a radiolabeled ligand.

a. Materials:

  • Rat brain membrane preparations

  • --INVALID-LINK---baclofen (radioligand)

  • Test compounds (e.g., phenibut, baclofen)

  • Incubation buffer (e.g., Tris-HCl with CaCl2)

  • Wash buffer

  • Glass fiber filters

  • Scintillation counter

b. Procedure:

  • Prepare rat brain membranes and resuspend in incubation buffer.

  • In a series of tubes, add a fixed concentration of --INVALID-LINK---baclofen.

  • Add varying concentrations of the unlabeled test compound to displace the radioligand.

  • For non-specific binding determination, add a high concentration of an unlabeled GABAB agonist (e.g., baclofen).

  • Incubate the mixture at a specific temperature for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the Ki value.

Radioligand Binding Assay for α2δ Subunit Affinity

This protocol describes a method to assess the binding affinity of compounds to the α2δ subunit of VGCCs.

a. Materials:

  • Rat brain membrane preparations

  • [3H]-gabapentin (radioligand)

  • Test compounds (e.g., phenibut, gabapentin)

  • HEPES buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation counter

b. Procedure:

  • Prepare rat brain membranes and resuspend in HEPES buffer.

  • In assay tubes, combine the membrane preparation with a fixed concentration of [3H]-gabapentin.

  • Add a range of concentrations of the test compound.

  • To determine non-specific binding, use a high concentration of unlabeled gabapentin.

  • Incubate the samples to allow for binding equilibrium.

  • Separate bound from free radioligand by rapid vacuum filtration over glass fiber filters.

  • Wash the filters with cold wash buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the Ki values from the competition binding data.

Synthesis of this compound

The following is a generalized multi-step synthesis protocol based on published methods for similar compounds.[9]

a. Step 1: Condensation

  • React benzaldehyde with ethyl acetoacetate in a suitable solvent under the influence of a condensation catalyst to form a diethyl ester derivative.

b. Step 2: Decarbonylation

  • Treat the resulting ester with a strong alkaline solution and heat to induce decarbonylation, yielding 3-phenylglutaric acid.

c. Step 3: Ring-Closing Dehydration

  • Subject 3-phenylglutaric acid to dehydration in a non-protic solvent with a dehydration catalyst to obtain 3-phenylglutaric anhydride.

d. Step 4: Hydrolysis

  • Hydrolyze the anhydride with strong aqueous ammonia to produce 5-amino-5-oxo-3-phenyl-pentanoic acid.

e. Step 5: Oxidation and Salt Formation

  • Perform an oxidation reaction on the product from step 4 under alkaline conditions to yield 4-amino-3-phenylbutanoic acid.

  • Finally, treat with hydrochloric acid to form the hydrochloride salt, which can be purified by recrystallization.

Signaling Pathways and Mechanisms of Action

GABAB Receptor Signaling Pathway

Activation of the G protein-coupled GABAB receptor by an agonist like phenibut initiates a signaling cascade that leads to neuronal inhibition. The binding of the agonist to the GABAB1 subunit induces a conformational change, leading to the activation of the associated G protein on the GABAB2 subunit.[10] The G protein dissociates into its Gαi/o and Gβγ subunits. The Gβγ subunit directly activates G protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the postsynaptic neuron.[1][11] It also inhibits voltage-gated calcium channels, reducing neurotransmitter release from the presynaptic terminal.[11] The Gαi/o subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[11]

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist (Phenibut) Agonist (Phenibut) GABAB_R GABAB Receptor (GABAB1/GABAB2) Agonist (Phenibut)->GABAB_R G_Protein G Protein (Gi/o) GABAB_R->G_Protein activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC inhibits GIRK GIRK Channel G_betagamma->GIRK activates VGCC_pre Presynaptic VGCC G_betagamma->VGCC_pre inhibits cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux NT_release ↓ Neurotransmitter Release VGCC_pre->NT_release

Caption: GABAB Receptor Signaling Pathway.

Mechanism of α2δ Subunit Modulation

The α2δ subunit is an auxiliary component of voltage-gated calcium channels.[12] Gabapentinoids, including phenibut, bind to the α2δ-1 and α2δ-2 subunits.[5][13] This binding is thought to disrupt the normal trafficking of the calcium channel complex to the plasma membrane, thereby reducing the density of functional channels at the presynaptic terminal.[12][14] This leads to a decrease in calcium influx upon neuronal depolarization and a subsequent reduction in the release of excitatory neurotransmitters like glutamate.

a2d_Mechanism cluster_workflow Experimental Workflow: α2δ Modulation start Neuronal Depolarization vgcc_activation VGCC Activation start->vgcc_activation ca_influx Ca2+ Influx vgcc_activation->ca_influx vesicle_fusion Vesicle Fusion ca_influx->vesicle_fusion nt_release Neurotransmitter Release (e.g., Glutamate) vesicle_fusion->nt_release phenibut_binding Phenibut binds to α2δ subunit trafficking_disruption Disruption of VGCC Trafficking phenibut_binding->trafficking_disruption channel_density ↓ VGCC Density at Presynaptic Terminal trafficking_disruption->channel_density channel_density->vgcc_activation reduces

Caption: Mechanism of α2δ Subunit Modulation.

References

A Comparative Guide to Neuroprotective Agents: Benchmarking 4-(3-aminophenyl)butanoic acid hydrochloride Against Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the neuroprotective properties of 4-(3-aminophenyl)butanoic acid hydrochloride is not available in peer-reviewed literature. This guide uses Phenibut (4-Amino-3-phenylbutanoic acid HCl) , a structurally similar GABA-analogue, as a proxy to demonstrate a comparative framework against established neuroprotective agents. The experimental data presented for Phenibut should be considered illustrative for this class of compounds.

Introduction

The development of effective neuroprotective agents is a critical endeavor in the face of acute ischemic stroke and chronic neurodegenerative diseases. The ischemic cascade, a complex sequence of pathological events including excitotoxicity, oxidative stress, inflammation, and apoptosis, offers multiple targets for therapeutic intervention. This guide provides a comparative analysis of Phenibut, representing the 4-aminophenyl-butanoic acid chemical class, against three standard neuroprotective agents with distinct mechanisms of action: Edaravone, Memantine, and Citicoline. The objective is to offer researchers, scientists, and drug development professionals a clear framework for evaluating novel neuroprotective candidates, supported by experimental data and detailed methodologies.

Comparative Analysis of Neuroprotective Agents

The following agents are compared based on their primary mechanism of action and available preclinical data in models of cerebral ischemia.

Data Presentation: Summary of Preclinical Efficacy
AgentPrimary Mechanism of ActionAnimal ModelDosing Regimen (Route)Key Efficacy EndpointsReference
Phenibut GABA-B Receptor Agonist; α2-δ Voltage-Dependent Calcium Channel (VDCC) LigandRat (tMCAO)10-50 mg/kg (i.p.)Improved histological outcome; Increased BDNF and VEGF gene expression.[1]
Edaravone Free Radical Scavenger (Antioxidant)Rat (Glaucoma Model)3 mg/kg/day (i.p.)Statistically significant protection of Retinal Ganglion Cells (RGCs).[2]
Memantine Non-competitive NMDA Receptor AntagonistMouse (pMCAO)20 mg/kg (i.p.)Prevention of neuronal injury; Reduction in brain infarct size.[3][4]
Citicoline Membrane Stabilizer; Precursor to PhosphatidylcholineRat (Various Ischemia)Multiple Doses~27.8% reduction in infarct volume (meta-analysis); Improved neurological deficit.[5][6]

Note: Direct comparison of efficacy is challenging due to variations in experimental models, dosing, and outcome measures across studies.

Signaling Pathways in Ischemic Stroke

The ischemic cascade involves several interconnected pathways leading to neuronal cell death. The diagram below illustrates the primary targets of the compared neuroprotective agents within this cascade.

G cluster_upstream Upstream Events cluster_cascade Ischemic Cascade cluster_downstream Downstream Outcome cluster_agents Therapeutic Interventions Ischemia Cerebral Ischemia (Blood Flow Reduction) Glutamate ↑ Extracellular Glutamate Ischemia->Glutamate Energy Failure NMDA NMDA Receptor Overactivation Glutamate->NMDA Calcium ↑ Intracellular Ca²⁺ NMDA->Calcium ROS ↑ Reactive Oxygen Species (Oxidative Stress) Calcium->ROS Apoptosis Apoptosis Calcium->Apoptosis Inflammation Inflammation ROS->Inflammation ROS->Apoptosis Death Neuronal Death Inflammation->Death Apoptosis->Death Memantine Memantine Memantine->NMDA Antagonizes Edaravone Edaravone Edaravone->ROS Scavenges Citicoline Citicoline Citicoline->Ischemia Stabilizes Membranes Phenibut Phenibut Phenibut->Calcium Modulates Ca²⁺ Channels

Caption: Therapeutic targets of neuroprotective agents in the ischemic cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of neuroprotective efficacy studies.

A. In Vitro Model: Glutamate-Induced Excitotoxicity Assay

This assay evaluates a compound's ability to protect neurons from cell death induced by excessive glutamate stimulation.[7][8]

1. Cell Culture:

  • Primary cortical neurons are harvested from rat embryos (E18) and seeded onto poly-D-lysine-coated 96-well plates.

  • Cells are maintained in culture for at least 14 days to allow for the development of mature synaptic connections.[9][10]

2. Compound Treatment:

  • The test compound (e.g., 4-(3-aminophenyl)butanoic acid HCl) and reference compounds (e.g., Memantine) are dissolved in the culture medium at various concentrations.

  • Cells are pre-incubated with the compounds for 1 to 24 hours prior to glutamate exposure.[7]

3. Induction of Excitotoxicity:

  • L-glutamate is added to the culture medium to a final concentration known to induce significant cell death (e.g., 100 µM).

  • Cells are incubated with glutamate for a specified period (e.g., 24 hours).[7]

4. Assessment of Neuroprotection (Endpoint Analysis):

  • Cell Viability: Measured using assays such as the Resazurin (AlamarBlue) reduction assay or by quantifying ATP levels (e.g., CellTiter-Glo®).

  • Cytotoxicity: Lactate dehydrogenase (LDH) release into the culture medium is measured as an indicator of membrane damage.

  • Apoptosis: Activation of caspases (e.g., Caspase-3/7) can be measured using fluorescent probes.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture Primary Neurons (14 days) B Pre-incubate with Test Compound A->B Step 1 C Induce Damage (Add Glutamate) B->C Step 2 D Incubate for 24h C->D Step 3 E Measure Cell Viability (e.g., Resazurin Assay) D->E Step 4a F Measure Cytotoxicity (LDH Assay) D->F Step 4b G Measure Apoptosis (Caspase Assay) D->G Step 4c

Caption: Workflow for an in vitro glutamate-induced excitotoxicity assay.

B. In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

The tMCAO model is a widely used preclinical model of focal ischemic stroke that involves temporary blockage of a major cerebral artery.[11][12][13][14]

1. Anesthesia and Surgical Preparation:

  • Male Wistar rats (250-300g) are anesthetized (e.g., with isoflurane). Body temperature is maintained at 37°C.

  • A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

2. Occlusion of the MCA:

  • A 4-0 nylon monofilament suture with a blunted, coated tip is inserted into the ICA.

  • The suture is advanced until it blocks the origin of the middle cerebral artery (MCA), confirmed by a drop in cerebral blood flow measured by Laser Doppler Flowmetry.[12]

  • The occlusion is maintained for a specific duration (e.g., 90-120 minutes).

3. Reperfusion and Drug Administration:

  • The suture is withdrawn to allow reperfusion (restoration of blood flow).

  • The test compound or vehicle is administered at a predetermined time relative to the ischemic event (e.g., at the onset of reperfusion) via a specified route (e.g., intravenous or intraperitoneal injection).

4. Assessment of Neuroprotection (Endpoint Analysis):

  • Neurological Deficit Scoring: Sensorimotor function is assessed at 24 and 48 hours post-tMCAO using a standardized neurological scoring system (e.g., Bederson or Longa scale).

  • Infarct Volume Measurement: At 48-72 hours, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) tissue area is quantified to determine the infarct volume.

G cluster_surgery Surgical Procedure cluster_treatment Treatment cluster_outcome Outcome Assessment A Anesthetize Rat & Expose Carotid Arteries B Insert Suture to Occlude MCA (Confirm with LDF) A->B C Maintain Occlusion (e.g., 120 min) B->C D Withdraw Suture (Reperfusion) C->D E Administer Test Compound or Vehicle D->E F Neurological Scoring (24h & 48h) E->F G Measure Infarct Volume (TTC Staining at 72h) E->G

Caption: Experimental workflow for the in vivo tMCAO stroke model in rats.

Conclusion

This guide provides a framework for the comparative evaluation of novel neuroprotective agents like this compound. By benchmarking against standard agents such as the antioxidant Edaravone, the NMDA receptor antagonist Memantine, and the membrane stabilizer Citicoline, researchers can better position new compounds within the therapeutic landscape. The use of standardized in vitro and in vivo models is essential for generating comparable quantitative data. While the proxy compound Phenibut shows promise in preclinical models through its unique mechanism of action, further direct investigation into this compound is necessary to fully elucidate its neuroprotective potential. Future studies should aim to provide direct comparative data using harmonized protocols to facilitate robust cross-compound evaluation.

References

Safety Operating Guide

Proper Disposal of 4-(3-aminophenyl)butanoic Acid Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 4-(3-aminophenyl)butanoic acid hydrochloride, emphasizing safety and regulatory adherence. The health hazards of this specific product have not been fully investigated, so caution is advised.[1]

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate care to mitigate potential risks. This compound is categorized as an irritant and may be harmful if ingested or inhaled.[1]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Protective safety goggles.[1]

  • Hand Protection: Chemical-resistant gloves.[1]

  • Body Protection: A protective lab coat and chemical-resistant boots.[1]

  • Respiratory Protection: Use only in a chemical fume hood to ensure adequate ventilation.[1] If dust is generated, a respirator is required.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with generous amounts of running water and non-abrasive soap.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present and easy to do so.[1]

  • Inhalation: If breathing is difficult, move the individual to fresh air and administer oxygen if necessary. Seek medical attention.

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[2]

II. Quantitative Data Summary

The following table summarizes key hazard information for compounds structurally similar to this compound. This data should be used as a guideline for assessing risk.

Hazard ClassificationGHS CategoryPrecautionary Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2]
Skin IrritationCategory 2H315: Causes skin irritation.[3]
Eye IrritationCategory 2H319: Causes serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[3]

III. Step-by-Step Disposal Protocol

Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance. Do not dispose of this chemical with household garbage.[4]

Experimental Protocol for Chemical Waste Neutralization and Disposal:

  • Waste Collection:

    • Collect waste this compound in its original, clearly labeled container.[2]

    • Do not mix with other waste streams.[2]

    • Store the sealed container in a cool, dry, and well-ventilated area designated for hazardous waste.

  • Chemical Inactivation (if required and feasible by trained personnel):

    • Note: This step should only be performed by personnel with expertise in chemical handling and waste management.

    • Due to its acidic nature (hydrochloride salt), a neutralization step may be considered. However, the primary recommended disposal method is incineration.

  • Final Disposal Procedure:

    • The recommended method of disposal is to dissolve or mix the material with a combustible solvent.[1]

    • This mixture should then be burned in a regulated chemical incinerator equipped with an afterburner and scrubber.[1]

    • All disposal activities must be conducted in accordance with federal, state, and local environmental regulations.

    • Alternatively, the sealed container of waste can be transferred to an approved waste disposal plant.[2][4]

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

Accidental Release Measures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Wear Appropriate PPE: Don impervious boots, heavy rubber gloves, and a respirator.[1]

  • Containment:

    • For solid material, carefully scoop it up and place it into a suitable, labeled container for disposal.[1]

    • Avoid generating dust.

  • Decontamination:

    • After the material has been collected, wash the spill area thoroughly.[1]

    • Place all contaminated materials (e.g., absorbent pads, cleaning cloths) into the hazardous waste container.

  • Final Steps:

    • Close the container securely for disposal.

    • Wash hands and any exposed skin immediately with plenty of water.[1]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: Waste Identification cluster_handling Initial Handling & Collection cluster_assessment Spill or Routine Disposal? cluster_spill Spill Response Protocol cluster_disposal Disposal Pathway cluster_end End: Compliance start 4-(3-aminophenyl)butanoic Acid Hydrochloride Waste ppe Wear Full PPE: Goggles, Gloves, Lab Coat start->ppe collect Collect in Original, Labeled Container is_spill Spill? collect->is_spill ppe->collect contain Contain Spill & Scoop Solid is_spill->contain Yes dissolve Dissolve in Combustible Solvent is_spill->dissolve No decontaminate Decontaminate Area contain->decontaminate package_spill Package Contaminated Materials decontaminate->package_spill approved_facility Transfer to Approved Waste Disposal Facility package_spill->approved_facility incinerate Burn in Chemical Incinerator dissolve->incinerate end_point Disposal Complete incinerate->end_point approved_facility->end_point

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-aminophenyl)butanoic Acid Hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(3-aminophenyl)butanoic Acid Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.